molecular formula C6H3BrFNO2 B1372940 2-Bromo-5-fluoro-nicotinic acid CAS No. 38186-89-9

2-Bromo-5-fluoro-nicotinic acid

Cat. No.: B1372940
CAS No.: 38186-89-9
M. Wt: 220 g/mol
InChI Key: ZTQQDQFYFNLILK-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-nicotinic acid is a useful research compound. Its molecular formula is C6H3BrFNO2 and its molecular weight is 220 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQDQFYFNLILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697606
Record name 2-Bromo-5-fluoropyridine-3-carboxylic acid
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Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-89-9
Record name 2-Bromo-5-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38186-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoropyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluoro-nicotinic Acid: A Keystone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-5-fluoro-nicotinic Acid

This compound, a halogenated derivative of nicotinic acid (a form of vitamin B3), is a highly versatile and strategically important building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its pyridine core, substituted with a bromine atom, a fluorine atom, and a carboxylic acid group, offers a unique combination of reactive sites, enabling a wide array of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a precursor in the development of complex organic molecules.[1]

The strategic placement of the bromine and fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties and reactivity. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of derivative compounds. The carboxylic acid group provides a convenient point for amide bond formation and other derivatizations.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

PropertyValueSource(s)
IUPAC Name 2-bromo-5-fluoropyridine-3-carboxylic acid[1]
CAS Number 38186-89-9[1]
Molecular Formula C₆H₃BrFNO₂[1][2]
Molecular Weight 220.00 g/mol [1][2]
Appearance Faint beige to faint brown powder/solid[1][3]
Predicted Density 1.9 ± 0.1 g/cm³[1][4]
Predicted Boiling Point 314.3 °C at 760 mmHg[3][5]
Purity Typically ≥98%[2][3]
Storage Inert atmosphere, 2-8°C[6]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through various routes, often starting from commercially available pyridine derivatives. A common strategy involves the functionalization of a pre-existing pyridine ring.

Logical Flow of a Potential Synthetic Route

Synthesis_Flowchart A 2,5-Dibromopyridine B 5-Fluoro-2-bromopyridine A->B Displacement Reaction (e.g., with KF) C This compound B->C Hydroxylation/Carboxylation

Caption: A potential synthetic pathway to this compound.

Experimental Protocol: Synthesis from a Substituted Pyridine

While specific, detailed, and publicly available experimental protocols for the direct synthesis of this compound are not abundant in the primary literature, a general approach can be inferred from related syntheses. For instance, the synthesis of the isomeric 5-fluoro-2-bromoisonicotinic acid has been described starting from 2,5-dibromopyridine. This involves a displacement reaction to introduce the fluorine, followed by a hydroxylation or carboxylation step.

A plausible, though not explicitly detailed, procedure for the target molecule could involve the hydrolysis of its corresponding ester, methyl 5-bromo-2-fluoronicotinate.

Step 1: Hydrolysis of Methyl 5-bromo-2-fluoronicotinate

  • To a solution of methyl 5-bromo-2-fluoronicotinate in a suitable solvent such as tetrahydrofuran (THF), add an aqueous solution of a strong base, for example, 1N sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature for a period of time, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with an acid, such as 1N hydrochloric acid (HCl).

  • Concentrate the solution under reduced pressure to remove the solvent.

  • The resulting residue can then be purified by a suitable method, such as preparative high-performance liquid chromatography (HPLC), to yield 5-Bromo-2-fluoronicotinic acid.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. While a comprehensive set of publicly available spectra for this specific compound is limited, data for structurally similar compounds can provide valuable insights for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons will be influenced by the positions of the bromine, fluorine, and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-Br and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2) will be a key feature in identifying bromine-containing fragments.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with an amine, providing access to a wide range of substituted aminopyridines.

Coupling_Reactions A This compound D C-C Coupled Product A->D Suzuki-Miyaura Coupling (Pd catalyst, base) E C-N Coupled Product A->E Buchwald-Hartwig Amination (Pd catalyst, base) B Aryl/Vinyl Boronic Acid B->D C Amine C->E

Caption: Key cross-coupling reactions of this compound.

Amide Bond Formation

The carboxylic acid group is readily converted to an amide through reaction with a primary or secondary amine, typically in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This is a common strategy for linking the nicotinic acid scaffold to other molecular fragments.

Role in Pharmaceutical and Agrochemical Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The incorporation of the fluorinated nicotinic acid moiety can significantly impact the biological activity and pharmacokinetic properties of a molecule. While specific examples of marketed drugs directly synthesized from this starting material are not readily found in the public domain, its structural motifs are present in numerous biologically active compounds. Its utility lies in providing a robust platform for the construction of novel chemical entities for screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a pivotal chemical intermediate with significant potential in the synthesis of novel compounds for a range of applications, most notably in the pharmaceutical and agrochemical industries. Its unique combination of reactive functional groups allows for diverse and strategic molecular modifications. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Bromo-5-fluoro-nicotinic Acid: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

2-Bromo-5-fluoro-nicotinic acid (CAS No. 38186-89-9) is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a carboxylic acid, a bromine atom, and a fluorine atom, offers a unique combination of reactive sites and electronic properties. The presence of two distinct halogens at electronically significant positions—bromine at the C2 position and fluorine at the C5 position—allows for orthogonal synthetic strategies, making it a valuable scaffold for constructing complex molecular architectures.

This guide provides a comprehensive overview of the known physical and chemical properties, reactivity, and synthetic applications of this compound, designed to equip researchers with the technical insights necessary for its effective utilization.

Molecular Profile and Physicochemical Properties

The structural arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. The molecule combines the acidity of a carboxylic acid with the basicity of a pyridine nitrogen, alongside the distinct electronic influences of its halogen substituents.

Key Identifiers and Physical Data

While extensive experimental data for this specific compound is not widely published, a combination of supplier information and predictive modeling provides the following physicochemical profile. Researchers should note that some parameters, such as melting point and pKa, lack definitive experimental values in readily accessible literature and should be determined empirically for rigorous applications.

PropertyValue / DescriptionSource(s)
CAS Number 38186-89-9N/A
Molecular Formula C₆H₃BrFNO₂N/A
Molecular Weight 220.00 g/mol N/A
Appearance Solid; faint beige to faint brown powderN/A
Melting Point Data not available[1]
Boiling Point ~406.7 °C at 760 mmHg (Predicted for isomer)
Density ~1.903 g/cm³ (Predicted)
pKa ~2.05 (Predicted for isomer)
Solubility Data not available (Expected to be soluble in polar organic solvents like DMSO, DMF)
Storage Store at 2-8°C under an inert atmosphere

Spectroscopic Characterization (Predicted)

Disclaimer: Experimental spectra for this compound are not available in the searched databases. The following analysis is predictive, based on the known principles of NMR, IR, and MS for structurally related compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-4 Proton: Expected to appear as a doublet of doublets (dd). It is coupled to the adjacent H-6 proton and the fluorine atom at C-5. The coupling to fluorine (⁴JH-F) is typically in the range of 2-4 Hz.

  • H-6 Proton: Expected to appear as a doublet of doublets (dd). It is coupled to the adjacent H-4 proton and the fluorine atom at C-5 (³JH-F), which is typically a larger coupling constant, around 6-9 Hz. The chemical shift will be significantly downfield due to the deshielding effects of the adjacent nitrogen and bromine atoms.

  • -COOH Proton: A broad singlet, typically in the 11-13 ppm range, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for each carbon atom in the unique electronic environment.

  • C=O (Carboxyl): ~165-175 ppm.

  • C-Br (C2): Expected in the ~140-150 ppm range, significantly influenced by the bromine substituent.

  • C-COOH (C3): ~125-135 ppm.

  • C-H (C4): ~120-130 ppm. This carbon signal will exhibit splitting due to coupling with the fluorine atom (²JC-F).

  • C-F (C5): This signal will be the most characteristic, appearing as a large doublet due to the direct one-bond coupling to fluorine (¹JC-F), typically in the range of 230-260 Hz. The chemical shift is expected around 155-165 ppm.

  • C-H (C6): ~145-155 ppm. This signal will also show coupling to the fluorine atom (²JC-F).

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic): Sharp, medium-intensity bands above 3000 cm⁻¹ (~3050-3100 cm⁻¹).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: A strong band typically found in the 1200-1250 cm⁻¹ region.

  • C-Br Stretch: Usually appears in the fingerprint region, below 700 cm⁻¹.

Predicted Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): A prominent molecular ion peak would be expected. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br (m/z 219 and 221).

  • Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxyl group (-COOH), resulting in a fragment ion [M-45]⁺. Further fragmentation of the pyridine ring may also be observed.

Synthesis and Chemical Reactivity

Representative Synthesis

Reaction: Bromination of 5-Fluoronicotinic Acid

Reagents:

  • 5-Fluoronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Bromine (Br₂)

  • Powdered iron (catalyst, optional)

  • Aqueous sodium hydroxide (NaOH) solution

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 5-fluoronicotinic acid (1.0 eq), thionyl chloride (2.0-2.5 eq), and a catalytic amount of powdered iron (e.g., 2% w/w).

  • Bromination: Heat the mixture to approximately 70-80°C with stirring. Add bromine (1.5-2.0 eq) dropwise via the dropping funnel over 2 hours.

  • Reaction: After the addition is complete, reflux the reaction mixture with continued stirring for 6-10 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully distill off the excess bromine and thionyl chloride under reduced pressure.

  • Precipitation: Cool the residue in an ice bath and slowly add a cold 4N NaOH solution until the pH of the mixture reaches 2.5-3.0. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration on a Buchner funnel. Wash the filter cake with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

G cluster_synthesis Synthesis Workflow A 1. Combine 5-Fluoronicotinic Acid, Thionyl Chloride, and Catalyst B 2. Heat to 70-80°C and Add Bromine Dropwise A->B C 3. Reflux for 6-10 hours B->C D 4. Cool and Remove Excess Reagents C->D E 5. Adjust pH to 2.5-3.0 with NaOH to Precipitate D->E F 6. Isolate Product via Filtration E->F G 7. Purify by Recrystallization F->G

Fig. 1: General workflow for the synthesis of this compound.
Core Reactivity

The utility of this compound stems from the differential reactivity of its halogen substituents, which enables selective functionalization.

  • Palladium-Catalyzed Cross-Coupling: The C2-Br bond is highly susceptible to oxidative addition to a Pd(0) complex. This makes it an excellent electrophilic partner in a variety of cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) reactions. These reactions are foundational for creating C-C, C-N, and C-O bonds at the 2-position.[3]

  • Nucleophilic Aromatic Substitution (SₙAr): The C5-F bond is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid group. While fluorine is generally a poor leaving group, in electron-deficient aromatic systems, its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack by strong nucleophiles (e.g., thiols, amines). This allows for the introduction of various functionalities at the 5-position.

Note: The DOT language above is illustrative. A placeholder image URL is used. A proper rendering would require a valid image of the chemical structure.

Fig. 2: Differential reactivity of the C-Br and C-F bonds.

Application in Synthetic Protocols

This molecule is primarily used as an intermediate. The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction, a common application for this type of substrate.[4][5]

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: Synthesis of 5-Fluoro-2-(phenyl)-nicotinic acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water or DMF)

Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching and Extraction: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash with a nonpolar solvent like hexanes or ether to remove nonpolar impurities.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. The product should precipitate out of the solution.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization or column chromatography if necessary.

G cluster_suzuki Suzuki Coupling Workflow A 1. Combine Reactants & Base under Inert Atmosphere B 2. Add Degassed Solvent A->B C 3. Add Palladium Catalyst B->C D 4. Heat to 80-100°C for 4-12 hours C->D E 5. Cool, Dilute, and Perform Aqueous Work-up D->E F 6. Acidify to Precipitate the Product E->F G 7. Isolate via Filtration and Purify F->G

Fig. 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood.[1]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

    • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

References

An In-Depth Technical Guide to 2-Bromo-5-fluoro-nicotinic Acid: Structure, Substructure, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of rational drug design. Pyridine derivatives, in particular, are ubiquitous structural motifs found in over 7,000 pharmaceutical compounds, prized for their versatile reactivity and ability to engage in biologically relevant interactions.[1][2] This guide provides a detailed technical examination of 2-Bromo-5-fluoro-nicotinic acid, a highly functionalized pyridine building block. We will dissect its core structure, analyze the distinct roles of its halogen substructures, and outline a validated synthetic and characterization workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in the synthesis of novel therapeutic agents.

Molecular Identity and Physicochemical Profile

This compound is a halogenated derivative of nicotinic acid (Vitamin B3).[3] Its unique substitution pattern—a bromine atom at the 2-position, a fluorine atom at the 5-position, and a carboxylic acid at the 3-position—creates a molecule with distinct electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[3] The Chemical Abstracts Service has assigned the unique identifier CAS Number 38186-89-9 to this specific isomer.[3][4]

Core Chemical Data

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
IUPAC Name 2-bromo-5-fluoropyridine-3-carboxylic acid[3]
CAS Number 38186-89-9[3][4][5]
Molecular Formula C₆H₃BrFNO₂[3]
Molecular Weight 220.00 g/mol [3]
Canonical SMILES C1=C(C=NC(=C1C(=O)O)Br)F[3]
InChI Key ZTQQDQFYFNLILK-UHFFFAOYSA-N[3][4]
Physical Form Solid[4][5]
Purity Typically ≥98%[4]
Spectroscopic Fingerprint

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

TechniqueCharacteristic Features
Infrared (IR) Broad O-H stretch (3200-3500 cm⁻¹) from the carboxylic acid; Aromatic C-H stretches (3000-3100 cm⁻¹).[3]
UV-Visible Primary π → π* transition occurring at 250-280 nm, characteristic of the substituted pyridine ring system.[3]
Mass Spectrometry Molecular ion peak at m/z 220, confirming the molecular weight. A key fragmentation involves the loss of the OH radical, producing a fragment at m/z 203.[3]

Substructure Analysis: A Trifecta of Functionality

The pharmacological and chemical personality of this compound is not defined by a single feature, but by the synergistic interplay of its three core substructures: the pyridine ring, the bromine substituent, and the fluorine substituent.

Caption: Logical relationship of the core substructures and their influence on molecular properties.

The Pyridine Core: A Privileged Scaffold

The pyridine ring is a bioisostere of benzene and is considered a "privileged scaffold" in medicinal chemistry.[2] Its nitrogen heteroatom is a key feature, capable of acting as a hydrogen bond acceptor, which is critical for a drug's ability to bind to target biomolecules like enzymes and receptors.[6] This structural unit is found in numerous natural products and FDA-approved drugs, highlighting its biological relevance and acceptance.[2][7] The pyridine scaffold in this compound provides the foundational structure upon which the halogens can modulate pharmacological properties.

The C2-Bromine Atom: A Handle for Reactivity and Binding

The introduction of a bromine atom at the 2-position serves two primary functions.

  • A Versatile Synthetic Handle: The carbon-bromine bond is a reactive site, making it an ideal position for further chemical modification. It readily participates in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the facile introduction of diverse molecular fragments. This is a crucial feature for generating libraries of compounds in the drug discovery process.

  • Pharmacological Contributor: Bromine-containing compounds have a long history in medicine, with applications as sedatives, antiseptics, and more recently, in the development of antiviral and anticancer drugs.[8][9] The bromine atom can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a biological target, which can significantly enhance binding affinity and specificity.[10]

The C5-Fluorine Atom: The "Magic Bullet" of Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[11][12] Its effects are multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[13][14]

  • Enhanced Binding Affinity: Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen.[11] This allows it to act as a "super-hydrogen" bioisostere. It can alter the electronic distribution in the molecule to enhance interactions with the target protein without causing significant steric hindrance.[15]

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby basic groups, which can improve cell membrane permeability and overall bioavailability.[11][14]

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through a multi-step process. The following protocol describes a representative pathway starting from a commercially available precursor.

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Fluoronicotinic Acid Step1 Esterification (e.g., SOCl₂, MeOH) Start->Step1 Intermediate Methyl 5-fluoronicotinate Step1->Intermediate Step2 Directed Ortho-Bromination (e.g., LDA, Br₂) Intermediate->Step2 Product_Ester Methyl 2-bromo-5-fluoronicotinate Step2->Product_Ester Step3 Saponification (e.g., NaOH, H₂O) Product_Ester->Step3 Final_Product This compound Step3->Final_Product Purification Purification (Recrystallization) Final_Product->Purification

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis

Causality: This protocol first protects the carboxylic acid as a methyl ester. This is critical because the acidic proton would interfere with the subsequent bromination step, which often employs a strong base like Lithium Diisopropylamide (LDA). Bromination is directed to the 2-position due to the electronic influence of the ring nitrogen and the directing effect of the ester group. Finally, the ester is hydrolyzed back to the carboxylic acid.

  • Esterification:

    • Suspend 5-fluoronicotinic acid in methanol (MeOH).

    • Cool the mixture to 0°C in an ice bath.

    • Add thionyl chloride (SOCl₂) dropwise. Rationale: This converts the carboxylic acid to an acid chloride in situ, which then rapidly reacts with methanol to form the methyl ester.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to yield crude methyl 5-fluoronicotinate.

  • Bromination:

    • Dissolve the crude methyl 5-fluoronicotinate in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of LDA in THF. Rationale: LDA is a strong, non-nucleophilic base that deprotonates the most acidic proton on the ring, which is at the C2 position.

    • After stirring for 1 hour at -78°C, add a solution of bromine (Br₂) in THF dropwise.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield crude methyl 2-bromo-5-fluoronicotinate.

  • Saponification (Hydrolysis):

    • Dissolve the crude ester in a mixture of THF and water.

    • Add sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).[16]

    • Acidify the mixture to a pH of ~3-4 with 1N HCl. Rationale: This protonates the carboxylate salt to form the final carboxylic acid product, which will precipitate out of the aqueous solution.

    • Collect the resulting solid by filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol: Structural Verification

Trustworthiness: This self-validating workflow ensures the identity and purity of the final compound. Each step provides orthogonal data confirming the structure.

  • Obtain ¹H NMR Spectrum: Dissolve a ~5 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show two distinct aromatic proton signals, and a broad singlet for the carboxylic acid proton, confirming the substitution pattern.

  • Obtain Mass Spectrum: Analyze the sample via Electrospray Ionization Mass Spectrometry (ESI-MS). The spectrum must show a molecular ion peak [M-H]⁻ at m/z 218/220 in a characteristic 1:1 ratio, which is indicative of the presence of a single bromine atom.

  • Obtain Infrared Spectrum: Analyze the solid sample using an FT-IR spectrometer. Confirm the presence of the broad O-H stretch for the carboxylic acid and the characteristic aromatic C-H and C=C/C=N stretches for the substituted pyridine ring.

  • Determine Melting Point: Measure the melting point of the purified solid. A sharp melting point range is a strong indicator of high purity.

Applications and Future Outlook

This compound is not typically an end-product but a high-value intermediate. Its utility lies in its pre-installed functional and modulating groups. Researchers can use it as a starting point to:

  • Develop Compound Libraries: By leveraging the reactive bromine handle, scientists can rapidly synthesize a wide array of derivatives for high-throughput screening against various biological targets, such as kinases, GPCRs, and other enzymes.[6]

  • Structure-Activity Relationship (SAR) Studies: The molecule serves as an excellent platform for SAR studies.[3] By modifying the C2 position, researchers can probe how different functionalities impact target binding and activity, while the fluorine at C5 helps maintain favorable metabolic properties.

  • Agrochemical Synthesis: Similar to pharmaceuticals, the pyridine scaffold is important in agrochemicals. This compound can be used to synthesize novel herbicides and fungicides.[7][17]

The strategic combination of a privileged scaffold with key halogen atoms positions this compound as a powerful tool in the arsenal of medicinal and synthetic chemists. Its continued use is expected to facilitate the discovery of next-generation therapeutics and other advanced chemical materials.

References

The Strategic Application of 2-Bromo-5-fluoro-nicotinic Acid in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the biological significance and synthetic utility of 2-Bromo-5-fluoro-nicotinic acid, a key building block in modern medicinal chemistry. We will delve into its application in the development of targeted therapeutics, with a particular focus on the synthesis of Bruton's tyrosine kinase (Btk) inhibitors, a class of drugs transforming the treatment of various B-cell malignancies and autoimmune diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Introduction: The Power of Halogenated Heterocycles in Drug Discovery

Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse biological activities and are integral to numerous physiological processes[1]. In the realm of drug discovery, the pyridine core of nicotinic acid serves as a privileged scaffold. The strategic introduction of halogen atoms, such as bromine and fluorine, can dramatically influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] The unique combination of a bromine atom at the 2-position and a fluorine atom at the 5-position of the nicotinic acid ring makes this compound a particularly valuable and versatile building block for the synthesis of complex, biologically active molecules.[2]

Physicochemical Properties and Synthetic Versatility

This compound possesses a molecular formula of C₆H₃BrFNO₂ and a molecular weight of approximately 220.00 g/mol .[2] The presence of both a carboxylic acid group and a bromine atom provides two distinct and reactive handles for a variety of chemical transformations. The carboxylic acid can be readily converted into amides, esters, and other functional groups, while the bromine atom is amenable to a range of cross-coupling reactions, enabling the construction of diverse molecular architectures.

Core Application: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

A prime example of the strategic use of this compound is in the synthesis of inhibitors for Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling and is a validated therapeutic target for a variety of B-cell cancers and autoimmune disorders.[2][4][5]

The Rationale for Btk Inhibition

Btk is a crucial downstream mediator of the B-cell receptor (BCR) pathway.[2] Upon BCR activation, Btk is phosphorylated and, in turn, activates downstream signaling pathways that are essential for B-cell proliferation, differentiation, and survival.[5] In many B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell growth. Therefore, inhibiting Btk can effectively block these pro-survival signals and induce apoptosis in cancerous B-cells.[6]

Btk_Signaling_Pathway

Synthesis of a Btk Inhibitor Precursor: 2-Bromo-5-fluoronicotinamide

A key step in the synthesis of certain Btk inhibitors involves the conversion of this compound to its corresponding amide, 2-Bromo-5-fluoronicotinamide. This transformation is a critical precursor for subsequent coupling reactions to build the final inhibitor molecule.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoronicotinamide

This protocol describes a general procedure for the amidation of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (e.g., 28% in water or as a gas)

  • Anhydrous diethyl ether or a similar aprotic solvent

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and the reaction is complete (monitored by TLC or LC-MS).

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-5-fluoronicotinoyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as diethyl ether and cool the solution in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Continue the reaction at 0-5°C for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold water and a small amount of cold diethyl ether to remove impurities.

  • Dry the resulting solid under vacuum to yield 2-Bromo-5-fluoronicotinamide.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow

Biological Evaluation of Btk Inhibitors

Once synthesized, the biological activity of the resulting Btk inhibitors must be rigorously evaluated. This typically involves a series of in vitro and cell-based assays.

In Vitro Kinase Assays

The direct inhibitory effect of a compound on Btk enzymatic activity is typically measured using an in vitro kinase assay. These assays quantify the phosphorylation of a substrate by the Btk enzyme in the presence of varying concentrations of the inhibitor.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a common and robust method for determining the IC₅₀ value of a kinase inhibitor.

Materials:

  • Recombinant human Btk enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Test compounds (dissolved in DMSO)

  • Microplate reader capable of HTRF detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the Btk enzyme, the biotinylated peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor.

  • Incubate for a further period to allow for antibody-antigen binding.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths.

  • Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate.

  • Plot the signal ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Compound ID Core Scaffold Btk IC₅₀ (nM)
Ibrutinib (Reference) Pyrazolo[3,4-d]pyrimidine~0.5
Acalabrutinib (Reference) Acrylamide~5
Compound Series A-1 Nicotinamide-basedHypothetical Data
Compound Series A-2 Nicotinamide-basedHypothetical Data

Note: The IC₅₀ values for the compound series are hypothetical and for illustrative purposes only, as specific data for compounds derived directly from this compound was not publicly available in the referenced literature.

Cell-Based Assays

To assess the activity of the inhibitors in a more biologically relevant context, cell-based assays are employed. These assays typically use B-cell lymphoma cell lines that are dependent on Btk signaling for their survival.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • Cell culture medium and supplements

  • Test compounds

  • MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Seed the B-cell lymphoma cells in a 96-well plate.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Incubate as required.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the EC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The use of this compound as a starting material allows for the systematic exploration of the structure-activity relationship (SAR). By modifying the groups attached to the nicotinamide core, researchers can optimize the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The bromine atom, in particular, serves as a key attachment point for various aryl and heteroaryl groups via cross-coupling reactions, enabling the exploration of different binding pockets within the target kinase. The fluorine atom can enhance binding affinity and improve metabolic stability.

SAR_Logic

Conclusion

This compound is a highly valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of potent and selective kinase inhibitors. Its application in the development of Btk inhibitors highlights the importance of halogenated heterocyclic scaffolds in modern drug discovery. The synthetic and biological evaluation protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their own drug development programs. The continued exploration of derivatives of this compound holds significant promise for the discovery of novel therapeutics for a range of diseases.

References

Potential Pharmacological Profile of 2-Bromo-5-fluoro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Nicotinic acid, or niacin, a fundamental member of the vitamin B3 family, has a long-standing clinical history as a potent lipid-modifying agent.[1][2] Its therapeutic effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A).[1][3] The strategic chemical modification of the nicotinic acid scaffold presents a compelling avenue for the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on the potential pharmacological profile of a specific halogenated derivative, 2-Bromo-5-fluoro-nicotinic acid (CAS: 38186-89-9). By leveraging its structural analogy to nicotinic acid and incorporating the well-documented influence of halogenation in medicinal chemistry, we will construct a hypothesis-driven exploration of its primary molecular target, GPR109A. Furthermore, this document provides a comprehensive, step-by-step workflow for the experimental validation of this hypothesis, from chemical synthesis and characterization to detailed in vitro pharmacological profiling. We will also briefly explore secondary potential activities, including anti-inflammatory and antimicrobial effects, to provide a holistic view of its drug development potential.

Part 1: The GPR109A Agonism Hypothesis

The foundational hypothesis for the pharmacological activity of this compound is its action as an agonist at the GPR109A receptor. This is predicated on its direct structural relationship to nicotinic acid, the canonical agonist for this receptor.

GPR109A: The Niacin Receptor and Its Therapeutic Significance

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a Gi/Go-protein-coupled receptor predominantly expressed on the surface of adipocytes and various immune cells, including macrophages and neutrophils.[4][] Its activation by agonists like nicotinic acid initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

In adipose tissue, this reduction in cAMP levels suppresses the activity of hormone-sensitive lipase, the rate-limiting enzyme in the hydrolysis of triglycerides. The ultimate effect is a potent inhibition of lipolysis, which reduces the release of free fatty acids (FFAs) into circulation. This mechanism is central to the lipid-lowering effects of niacin, contributing to a reduction in VLDL and LDL cholesterol and an increase in HDL cholesterol.[3][6] Beyond lipid metabolism, GPR109A activation in immune cells has been shown to mediate anti-inflammatory effects, making it an attractive target for a range of inflammatory conditions.[3][7]

Rationale for this compound as a GPR109A Agonist

The core nicotinic acid scaffold is essential for GPR109A binding, with the carboxylate group being a critical interacting moiety.[] The introduction of halogen atoms—specifically bromine at the 2-position and fluorine at the 5-position—is not expected to disrupt this primary binding interaction. Instead, these modifications are anticipated to modulate the molecule's physicochemical and pharmacological properties.

  • Electronic Effects: The electron-withdrawing nature of both fluorine and bromine can influence the acidity of the carboxylic acid and the electron density of the pyridine ring, potentially altering binding affinity and receptor activation.[8]

  • Steric and Lipophilic Effects: The bromine atom introduces steric bulk, while both halogens increase lipophilicity. These changes can affect how the molecule fits into the receptor's binding pocket and its pharmacokinetic properties (e.g., membrane permeability, metabolic stability). The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[9]

Therefore, it is highly probable that this compound will act as a GPR109A agonist. The key questions for experimental validation revolve around its specific potency (EC50), binding affinity (Ki), and efficacy compared to the parent compound, nicotinic acid.

GPR109A Signaling Pathway

GPR109A_Pathway GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi AC Adenylyl Cyclase (AC) ATP ATP cAMP cAMP Agonist 2-Bromo-5-fluoro- nicotinic acid Agonist->GPR109A Gi->AC ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Inhibition of Lipolysis (Reduced FFA Release) HSL->Lipolysis Mediates

References

An In-depth Technical Guide to 2-Bromo-5-fluoro-nicotinic Acid: A Cornerstone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Heterocycle

2-Bromo-5-fluoro-nicotinic acid, a halogenated derivative of nicotinic acid, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its strategic importance lies in the unique reactivity conferred by the bromine and fluorine substituents on the pyridine ring, making it a versatile precursor in the development of novel pharmaceuticals and agrochemicals.[1] The presence of both a bromine atom at the 2-position and a fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, providing medicinal chemists with a powerful tool for fine-tuning the biological activity and pharmacokinetic properties of target molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in the laboratory.

PropertyValueReference
CAS Number 38186-89-9[2]
Molecular Formula C₆H₃BrFNO₂[3]
Molecular Weight 219.996 g/mol [4]
Appearance Solid[3]
Purity Typically ≥95%[3]

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It is harmful if swallowed, in contact with skin, or if inhaled. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Practical Approach

A general, illustrative synthetic workflow is presented below. The specific reagents and conditions may require optimization.

Synthesis_Workflow cluster_0 Synthetic Pathway 5-Fluoronicotinic_Acid 5-Fluoronicotinic Acid Bromination Bromination 5-Fluoronicotinic_Acid->Bromination Brominating agent (e.g., NBS, Br₂) 2-Bromo-5-fluoronicotinic_Acid This compound Bromination->2-Bromo-5-fluoronicotinic_Acid Reaction Work-up Purification Purification (e.g., Recrystallization) 2-Bromo-5-fluoronicotinic_Acid->Purification Crude Product Final_Product Final Product Purification->Final_Product Pure Product

A generalized workflow for the synthesis of this compound.

A patent for the preparation of 2-bromo-5-fluoroaniline, a potential precursor, outlines a multi-step process starting from 4-fluoroaniline, involving acetylation, nitration, and then bromination.[6] This aniline derivative could then potentially be converted to the target nicotinic acid through a Sandmeyer-type reaction to introduce a nitrile group followed by hydrolysis.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, predicted data provides valuable insights into its key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electronegative bromine and fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the six unique carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached halogen and carboxylic acid functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, usually around 1700-1730 cm⁻¹.

  • C-Br and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and halogen atoms. Predicted mass spectrometry data suggests a monoisotopic mass of 218.93312 Da.[4]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay of its three functional components: the carboxylic acid, the C-Br bond, and the fluorinated pyridine ring.

Amide Bond Formation

The carboxylic acid group readily undergoes amide bond formation with a wide range of amines. This reaction is typically facilitated by standard coupling reagents such as HATU, HOBt/EDC, or by conversion to the acid chloride followed by reaction with the amine. This reactivity is fundamental to its use in constructing the amide linkages prevalent in many bioactive molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a diverse array of aryl and heteroaryl substituents, providing a powerful method for building molecular complexity.

Suzuki_Coupling cluster_1 Suzuki-Miyaura Coupling Nicotinic_Acid_Derivative 2-Bromo-5-fluoro- nicotinic acid Coupling_Reaction Pd Catalyst, Base Nicotinic_Acid_Derivative->Coupling_Reaction Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Coupling_Reaction Coupled_Product 2-Aryl-5-fluoro- nicotinic acid Coupling_Reaction->Coupled_Product

A schematic of the Suzuki-Miyaura coupling with this compound.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable scaffold for the synthesis of biologically active compounds.

Kinase Inhibitors

Substituted nicotinic acids are key components in many kinase inhibitors, a major class of targeted cancer therapies. The ability to functionalize both the 2-position (via cross-coupling) and the carboxylic acid group allows for the systematic exploration of the chemical space around a core scaffold to optimize binding to the kinase active site.

Fungicides

Nicotinic acid derivatives have also found applications in the development of novel fungicides. The introduction of fluorine atoms into organic molecules can enhance their metabolic stability and binding affinity to target enzymes in fungi. While specific examples directly using this compound are not prominently documented in publicly available literature, the fungicidal properties of related bromo-fluoro succinic acid esters suggest the potential of this structural motif in agrochemical research.[1] A study on N-(thiophen-2-yl) nicotinamide derivatives as fungicides highlights the importance of the nicotinamide scaffold in developing new agricultural fungicides.[7]

Applications cluster_2 Role as a Versatile Building Block Core_Molecule This compound Amide_Coupling Amide Bond Formation Core_Molecule->Amide_Coupling Suzuki_Coupling Suzuki-Miyaura Coupling Core_Molecule->Suzuki_Coupling Bioactive_Scaffolds Diverse Bioactive Scaffolds Amide_Coupling->Bioactive_Scaffolds Suzuki_Coupling->Bioactive_Scaffolds Kinase_Inhibitors Kinase Inhibitors Bioactive_Scaffolds->Kinase_Inhibitors Agrochemicals Agrochemicals (e.g., Fungicides) Bioactive_Scaffolds->Agrochemicals

The role of this compound as a key intermediate.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal and agricultural chemistry. Its distinct reactivity at multiple sites allows for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the discovery and development of novel, high-value chemical entities. As the demand for sophisticated and effective small molecules continues to grow, the importance of strategic intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

Discovery and history of 2-bromo-5-fluoropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 2-Bromo-5-fluoropyridine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 2-bromo-5-fluoropyridine-3-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry. While the specific discovery and a detailed historical timeline for this exact isomer are not extensively documented in prominent literature, this guide synthesizes information on its chemical relatives and established synthetic principles to offer a robust framework for its understanding and use. We will explore the strategic importance of the substituted pyridine scaffold, delineate established and proposed synthetic strategies, and discuss its role as a valuable building block in the development of modern therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep technical understanding of this class of molecules.

Introduction: The Strategic Value of the Dihalogenated Pyridine-3-Carboxylic Acid Scaffold

Pyridine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules.[1] The strategic placement of functional groups on the pyridine ring is a critical element of drug design, profoundly influencing a compound's physicochemical properties and its interaction with biological targets.[2] The subject of this guide, 2-bromo-5-fluoropyridine-3-carboxylic acid, belongs to a class of polysubstituted pyridines that offers a unique combination of features making it a highly valuable synthetic intermediate.

The constituent functional groups—bromo, fluoro, and a carboxylic acid—each impart distinct and advantageous properties:

  • Fluorine: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeation, and modulate the basicity (pKa) of the pyridine nitrogen.[3] Its high electronegativity can also lead to stronger binding interactions with target proteins.[3]

  • Bromine: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise introduction of complex carbon or heteroatom substituents.[1][4]

  • Carboxylic Acid: This group provides a key site for forming amide bonds, a fundamental linkage in many pharmaceutical compounds. It also offers a point for hydrogen bonding interactions with biological targets and can be used to improve the aqueous solubility of a molecule.[5]

Together, this trifecta of functional groups on a pyridine core creates a powerful building block, enabling chemists to construct complex molecular architectures with desirable drug-like properties.

Chapter 1: Synthetic Strategies for Halogenated Pyridine Carboxylic Acids

Common synthetic approaches often begin with a more readily available, substituted pyridine and introduce the required functional groups sequentially. Key transformations include:

  • Fluorination via Diazotization (Balz-Schiemann Reaction): A common method for introducing fluorine onto an aromatic ring is the diazotization of an aminopyridine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[6] This is a reliable, though sometimes low-yielding, method for targeted fluorination.

  • Bromination: Electrophilic bromination of the pyridine ring can be achieved using reagents like N-Bromosuccinimide (NBS) or liquid bromine.[7] The position of bromination is directed by the existing substituents on the ring.

  • Carboxylation: The carboxylic acid group can be introduced through several methods, including:

    • Oxidation: Oxidation of a methyl group at the 3-position using a strong oxidizing agent like potassium permanganate (KMnO₄).[5]

    • Directed Ortho-Metalation and Carboxylation: Lithiation of the pyridine ring directed by an existing substituent, followed by quenching with carbon dioxide (CO₂).

    • Hydrolysis: Hydrolysis of a corresponding nitrile or ester precursor.[8]

A patent for related fluoropyridine compounds describes a process where aminopyridine compounds are first brominated and then fluorinated using an improved Balz-Schiemann reaction, highlighting the modularity of these synthetic steps.[6]

The following diagram illustrates a generalized workflow for the synthesis of a polysubstituted pyridine carboxylic acid, showcasing the convergence of these key chemical transformations.

G cluster_start Starting Material Selection cluster_functionalization Key Transformations cluster_end Final Product Start Substituted Aminopyridine (e.g., 2-Amino-5-fluoropyridine) Bromination Step 1: Regioselective Bromination (e.g., NBS, Acetic Acid) Start->Bromination Halogenation Carboxylation Step 2: Introduction of Carboxylic Acid Precursor (e.g., Sandmeyer Cyanation -> Hydrolysis) Bromination->Carboxylation C-functionalization Final_Hydrolysis Step 3: Final Hydrolysis (If precursor is ester/nitrile) Carboxylation->Final_Hydrolysis Deprotection/ Conversion Product Target Molecule: 2-Bromo-5-fluoropyridine-3-carboxylic acid Final_Hydrolysis->Product Purification

Caption: Generalized Synthetic Workflow for Polysubstituted Pyridines.

Chapter 2: Proposed Experimental Protocol for Synthesis

This section provides a hypothetical, yet plausible, step-by-step protocol for the synthesis of 2-bromo-5-fluoropyridine-3-carboxylic acid, based on the principles discussed. This protocol is designed to be self-validating by including rationale and checkpoints.

Objective: To synthesize 2-bromo-5-fluoropyridine-3-carboxylic acid starting from commercially available 2-amino-5-fluoropyridine-3-carbonitrile.

Overall Reaction Scheme:

  • Diazotization-Bromination (Sandmeyer Reaction): Convert the amino group of the starting material to a bromo group.

  • Nitrile Hydrolysis: Convert the nitrile group to a carboxylic acid.

Part 1: Synthesis of 2-Bromo-5-fluoropyridine-3-carbonitrile

Rationale: The Sandmeyer reaction is a classic and effective method for converting an aromatic amine to a bromide. Using copper(I) bromide ensures the desired transformation.

Materials:

  • 2-amino-5-fluoropyridine-3-carbonitrile

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-fluoropyridine-3-carbonitrile (1 eq.).

  • Cool the flask in an ice-salt bath to 0-5 °C. Slowly add 48% HBr (3 eq.) while maintaining the temperature below 10 °C. Stir until a homogenous slurry is formed.

  • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0 °C and 5 °C. The formation of the diazonium salt is observed. Stir for an additional 30 minutes at this temperature.

  • In a separate flask, prepare a solution of CuBr (1.2 eq.) in 48% HBr (2 eq.) and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: The crude product should be analyzed by TLC and ¹H NMR to confirm the disappearance of the starting material and the appearance of the new product. Purification can be achieved by column chromatography on silica gel.

Part 2: Hydrolysis to 2-Bromo-5-fluoropyridine-3-carboxylic acid

Rationale: Acid-catalyzed hydrolysis is a standard method for converting a nitrile to a carboxylic acid. The conditions must be strong enough to hydrolyze the stable nitrile group.

Materials:

  • 2-Bromo-5-fluoropyridine-3-carbonitrile (from Part 1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Place the 2-bromo-5-fluoropyridine-3-carbonitrile (1 eq.) in a round-bottom flask.

  • Carefully add a 1:1 mixture of concentrated H₂SO₄ and water (e.g., 10 mL per gram of nitrile).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

  • A precipitate of the carboxylic acid product should form. If precipitation is incomplete, adjust the pH to ~2-3 with a base (e.g., NaOH solution).

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water and dry it under a vacuum.

  • Final Validation: The final product's identity and purity should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: Physicochemical Properties and Data

Summarizing the key physicochemical properties is essential for handling, storage, and application of the compound. While extensive experimental data for this specific isomer is scarce, predicted values and data from close isomers provide a useful reference.

PropertyValue (Predicted or from similar compounds)Source/Notes
Molecular Formula C₆H₃BrFNO₂-
Molecular Weight 220.00 g/mol [9]
Appearance Expected to be a white to off-white solid[10]
Melting Point Estimated 175-180 °CBased on 5-bromo-3-fluoropyridine-2-carboxylic acid[9]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, MethanolGeneral property for similar organic acids
pKa Estimated 2-3Carboxylic acid group, influenced by electron-withdrawing halogens
Hazard Statements Harmful if swallowed, causes skin and eye irritationBased on safety data for isomers[11]

Chapter 4: Applications in Medicinal Chemistry and Materials Science

While specific drugs derived directly from 2-bromo-5-fluoropyridine-3-carboxylic acid are not publicly cited, its close structural analogs are key components in advanced materials and clinical candidates. This strongly suggests a high potential for its use in similar roles.

  • Scaffold for Drug Candidates: The isomer 5-bromo-3-fluoropyridine-2-carboxylic acid is used in the synthesis of allosteric modulators for the adenosine A₂A receptor, which are being investigated for the treatment of insomnia.[12] The pyridine core serves as the central scaffold, with the carboxylic acid used to form an amide linkage and the bromine atom available for further modification.

  • Intermediate for Agrochemicals: Halogenated pyridine derivatives are widely used as precursors for herbicides and fungicides due to their potent biological activity.[1]

  • Component in Photoluminescent Materials: In materials science, this class of molecules is used to prepare pyridine-triazole ligands that can coordinate with metals like Rhenium (Re).[12] These resulting organometallic complexes can exhibit high photoluminescence quantum yields, making them suitable for applications in OLEDs and chemical sensors.[12]

The synthetic utility of 2-bromo-5-fluoropyridine-3-carboxylic acid lies in its ability to act as a rigid scaffold onto which different chemical moieties can be attached with high precision, making it an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery.

Conclusion

2-Bromo-5-fluoropyridine-3-carboxylic acid represents a synthetically valuable and versatile chemical building block. While its own history is not as well-chronicled as some of its isomers, its structural features—a fluorinated pyridine ring, a carboxylic acid handle, and a reactive bromine atom—place it firmly within a class of compounds essential to modern medicinal chemistry and materials science. The synthetic strategies outlined in this guide, derived from established chemical principles, provide a clear pathway for its preparation. As the demand for novel, structurally complex, and functionally optimized small molecules continues to grow, the utility of intermediates like 2-bromo-5-fluoropyridine-3-carboxylic acid is poised to increase, making it a key asset for researchers in both academic and industrial settings.

References

An In-depth Technical Guide to the Antimicrobial and Anti-inflammatory Effects of Halogenated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridinecarboxylic acid with a well-established role in cellular metabolism and as a therapeutic agent for dyslipidemia.[1] Beyond its primary functions, the nicotinic acid scaffold has proven to be a versatile platform in medicinal chemistry for the development of novel therapeutic agents. The introduction of halogen substituents onto the pyridine ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity. This guide provides a comprehensive technical overview of the antimicrobial and anti-inflammatory properties of halogenated nicotinic acid derivatives, intended for researchers, scientists, and professionals in drug development.

Halogenated nicotinic acids, such as 2-chloronicotinic acid and 5-bromonicotinic acid, serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial and anti-inflammatory drugs.[2][3] This suggests that the halogenated nicotinic acid moiety itself may contribute to the overall pharmacological profile of the final active pharmaceutical ingredients.

Antimicrobial Effects of Halogenated Nicotinic Acids

The antimicrobial potential of nicotinic acid derivatives has been an area of active research. Halogenation of the nicotinic acid core can enhance its antimicrobial properties, a phenomenon attributed to the role of halogens in increasing the lipophilicity and reactivity of the molecule.

Mechanism of Antimicrobial Action

While the precise mechanisms of action for many halogenated nicotinic acids are still under investigation, the antimicrobial activity of carboxylic acids, in general, is often attributed to their ability to disrupt bacterial cell membranes.[4] The increased lipophilicity imparted by halogen atoms can facilitate the passage of these molecules through the lipid-rich bacterial cell wall. Once inside the cell, the acidic nature of the carboxyl group can lead to a decrease in intracellular pH and disruption of essential metabolic processes.

Furthermore, some studies suggest that halogen-substituted nicotinic acids can interfere with coenzyme synthesis in bacteria, thereby inhibiting their growth.[5]

Antimicrobial Spectrum and Potency

Direct and comprehensive studies quantifying the minimum inhibitory concentrations (MICs) of simple halogenated nicotinic acids against a broad spectrum of bacteria are limited in publicly available literature. However, research on their derivatives provides strong evidence of their potential. For instance, certain acylhydrazone derivatives of 5-bromonicotinic acid have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with MIC values as low as 1.95 µg/mL.[6] One study reported that a compound derived from the condensation of 5-bromonicotinic acid hydrazide with 4-chlorobenzaldehyde exhibited excellent antibacterial activity.[7]

The following table summarizes the antimicrobial activity of some nicotinic acid derivatives, highlighting the potential of the halogenated scaffold.

Compound ClassTest Organism(s)Observed Activity (MIC)Reference(s)
Acylhydrazone derivatives of 5-bromonicotinic acidGram-positive bacteriaAs low as 1.95 µg/mL[6]
Nicotinamides synthesized from nicotinic acidPseudomonas aeruginosa, Klebsiella pneumoniaeSignificant inhibition at 0.016 mM[8]
1,3,4-oxadiazoline derivatives of nicotinic acidGram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)MIC = 7.81 µg/mL[1]

Note: The above data is for derivatives and not the parent halogenated nicotinic acids. Further direct testing is required to establish the intrinsic antimicrobial activity of compounds like 2-chloronicotinic acid and 5-bromonicotinic acid.

Anti-inflammatory Effects of Halogenated Nicotinic Acids

The anti-inflammatory properties of nicotinic acid are well-documented and are thought to be mediated, at least in part, by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] Halogenation can potentially enhance these effects, and derivatives of halogenated nicotinic acids are being explored as potent anti-inflammatory agents.

Mechanism of Anti-inflammatory Action: Targeting the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the release of NF-κB, which then translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Nicotinic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[9] It is hypothesized that halogenated nicotinic acids share this mechanism. The electron-withdrawing nature of halogens can influence the electronic properties of the pyridine ring and the carboxylic acid group, potentially enhancing the interaction with target proteins in the NF-κB pathway.

Signaling Pathway Diagram: Inhibition of NF-κB by Nicotinic Acid Derivatives

NFkB_Inhibition cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS IKK IKK stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB IκB (degraded) IkB_NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to promoter regions cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines Induces transcription Halogenated_NA Halogenated Nicotinic Acid Halogenated_NA->IKK Inhibits

Caption: Proposed mechanism of NF-κB inhibition by halogenated nicotinic acids.

Inhibition of Pro-inflammatory Mediators

Derivatives of halogenated nicotinic acids have shown promise as inhibitors of key inflammatory enzymes and cytokines. For example, 2-anilino nicotinic acid derivatives, synthesized from 2-chloronicotinic acid, have been identified as potential cyclooxygenase (COX) inhibitors.[12] COX enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Compound/DerivativeTarget/AssayObserved EffectReference(s)
2-Anilino nicotinic acid derivatives (from 2-chloronicotinic acid)COX-1/COX-2 (in silico)Potential inhibition[12]
2-Substituted phenyl derivatives of nicotinic acidSerum TNF-α and IL-6Reduction in levels[14]
Nicotinic AcidPro-inflammatory chemokines (RANTES, MCP-1) in adipocytesAttenuated expression[13]

Structure-Activity Relationships (SAR)

The biological activity of halogenated nicotinic acids is highly dependent on the nature and position of the halogen substituent on the pyridine ring. While a comprehensive SAR study for this specific class of compounds is not yet available, some general principles can be inferred from related structures.

  • Halogen Type: The electronegativity and size of the halogen (F, Cl, Br, I) can influence the molecule's ability to form hydrogen bonds and its overall lipophilicity. This, in turn, affects membrane permeability and interaction with biological targets.

  • Position of Halogen: The position of the halogen on the pyridine ring can significantly impact the electronic distribution of the molecule and its steric properties, thereby affecting its binding affinity to target enzymes or receptors. For instance, in a series of pyridonecarboxylic acids, the position of a fluorine atom was shown to be critical for antibacterial activity.[15]

Further research is needed to systematically evaluate the impact of different halogens at various positions on the nicotinic acid ring to establish a clear SAR for both antimicrobial and anti-inflammatory activities.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess the antimicrobial and anti-inflammatory properties of halogenated nicotinic acids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterium.

Materials:

  • Test compound (halogenated nicotinic acid)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify bacterial growth.

Workflow Diagram: MIC Assay

MIC_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of halogenated nicotinic acid in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Test compound (halogenated nicotinic acid)

  • Macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • TNF-α ELISA kit

  • CO₂ incubator

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control (cells with LPS and solvent) and an unstimulated control (cells without LPS or compound).

  • Assessment of Cell Viability:

    • After the incubation period, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of the compound.

  • Quantification of TNF-α:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α production).

Conclusion and Future Directions

Halogenated nicotinic acids represent a promising class of compounds with dual antimicrobial and anti-inflammatory potential. While they are widely used as intermediates in the synthesis of more complex drugs, the intrinsic biological activities of these core structures warrant further investigation.

Future research should focus on:

  • Systematic Screening: Direct and comprehensive screening of a library of halogenated nicotinic acids (with varying halogens at different positions) against a broad panel of bacterial and fungal pathogens to determine their MIC values.

  • Quantitative Anti-inflammatory Studies: Determination of IC50 values for the inhibition of key inflammatory mediators (e.g., TNF-α, IL-6, COX-1, COX-2) by these compounds.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying their antimicrobial and anti-inflammatory effects, including their interactions with specific bacterial enzymes or components of the NF-κB signaling pathway.

  • Structure-Activity Relationship (SAR) Elucidation: A systematic study to establish a clear SAR will guide the rational design of more potent and selective antimicrobial and anti-inflammatory agents based on the halogenated nicotinic acid scaffold.

By delving deeper into the biological activities of these foundational molecules, the scientific community can unlock their full therapeutic potential and pave the way for the development of new and effective treatments for infectious and inflammatory diseases.

References

2-Bromo-5-fluoro-nicotinic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-fluoro-nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated pyridine carboxylic acid derivative with significant potential as a precursor molecule in pharmaceutical and material science research.[1] Its physicochemical properties, particularly its solubility, are critical determinants of its utility in synthesis, formulation, and biological applications. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While extensive quantitative solubility data in various solvents is not widely published, this document equips researchers with the foundational knowledge and detailed methodologies to determine and understand its solubility profile. We will delve into the molecular characteristics influencing solubility, present established analytical protocols for its measurement, and discuss key factors such as pH, polymorphism, and the common ion effect that can significantly alter solubility behavior.

Introduction to this compound

This compound, with the molecular formula C₆H₃BrFNO₂ and a molecular weight of approximately 220.00 g/mol , is a structurally significant compound.[1] It belongs to the class of halogenated derivatives of nicotinic acid, a vital pyridine derivative in numerous biological processes.[1] The molecule's architecture, featuring a pyridine ring substituted with a carboxylic acid group, a bromine atom, and a fluorine atom, dictates its chemical reactivity and physical properties.[1] The carboxylic acid group imparts acidic properties and potential for hydrogen bonding, while the halogen substituents influence the molecule's electronic properties and hydrophobicity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₃BrFNO₂[1]
Molecular Weight ~220.00 g/mol [1]
Appearance Faint beige to faint brown powder[1]
Predicted Density 1.9 ± 0.1 g/cm³[1]
CAS Number 38186-89-9[1]

Theoretical Framework of Solubility

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. The presence of both a polar carboxylic acid group and a more hydrophobic halogenated pyridine ring suggests a nuanced solubility profile.[1]

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen), facilitating dissolution in protic solvents like water and alcohols.[1]

  • Dipole-Dipole Interactions: The polar nature of the C-Br, C-F, and C=O bonds contributes to dipole-dipole interactions with polar solvents.

  • Hydrophobic Interactions: The brominated and fluorinated pyridine ring presents a hydrophobic surface, allowing for interactions with nonpolar solvents.

Based on these structural features, it is anticipated that this compound will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and protic solvents, particularly those capable of hydrogen bonding. A study on the parent compound, nicotinic acid, showed its solubility to be highest in dimethyl sulfoxide (DMSO), followed by ethanol and water.[2] This trend is likely influenced by the solvent's polarity and polarizability.[2]

The Impact of Crystal Structure: Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the solubility of active pharmaceutical ingredients (APIs).[3][4] Different polymorphs of the same compound can exhibit varied physical properties, including melting point, stability, and, most importantly, solubility.[3][5] Generally, a more stable crystalline form will have a lower solubility.[6] It is crucial for researchers to be aware that different batches or synthesis methods could potentially yield different polymorphic forms of this compound, leading to variability in experimental solubility data.[4][7]

Experimental Determination of Solubility

Given the limited availability of published quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The choice of method will depend on the required accuracy, throughput, and available equipment.

Saturated Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining equilibrium or thermodynamic solubility.[8] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

Protocol:
  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time to reach equilibrium.[2]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid screening in early-stage drug discovery, kinetic solubility measurements are often employed.[10] These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer.[10]

Protocol (Nephelometry-based):
  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate to create a range of concentrations.

  • Precipitation Detection: The point at which the compound precipitates out of solution is detected by measuring the scattering of light (nephelometry).[10] The concentration at which precipitation is first observed is taken as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess 2-Bromo-5-fluoro- nicotinic acid to solvent B Agitate at constant temperature (24-48h) A->B Start Equilibration C Centrifuge or Filter B->C Equilibrium Reached D Analyze supernatant/ filtrate (e.g., HPLC) C->D Isolate Saturated Solution E Determine Solubility (mg/mL or mol/L) D->E Calculate Concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

Several factors can significantly affect the measured solubility of this compound.

Effect of pH

As a carboxylic acid, this compound's solubility in aqueous solutions will be highly pH-dependent.

  • Low pH (Acidic): At a pH well below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is generally less soluble in water.

  • High pH (Basic): At a pH above its pKa, the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This ionic form will have significantly higher aqueous solubility due to ion-dipole interactions with water molecules.

The following diagram illustrates this pH-dependent equilibrium.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) A R-COOH (Less Soluble) B R-COO⁻ + H⁺ (More Soluble) A->B + OH⁻ B->A + H⁺

Caption: pH-Dependent Solubility Equilibrium.

Common Ion Effect

The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[11] For this compound in its deprotonated (carboxylate) form, adding a salt containing a common cation (e.g., from a buffer) could potentially decrease its solubility by shifting the equilibrium back towards the less soluble protonated form.[12][13][14] This is an important consideration when selecting buffers for solubility studies.

Safety and Handling

This compound and its isomers are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[15][16][17] It may also cause respiratory irritation.[16]

  • Handling: Should only be handled in a chemical fume hood by qualified personnel.[15]

  • Personal Protective Equipment (PPE): Wear appropriate laboratory clothing, chemical-resistant gloves, and safety goggles.[15]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[15]

  • In Case of Exposure:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[16][18]

Conclusion

While specific, quantitative solubility data for this compound is sparse in the public domain, a thorough understanding of its molecular structure and the principles of solubility provides a strong basis for its application in research. Its amphiphilic nature, with both polar and nonpolar functionalities, suggests a complex solubility profile that is highly dependent on the chosen solvent system and environmental factors like pH. By employing the standardized experimental protocols outlined in this guide, researchers can reliably determine the solubility of this compound, enabling its effective use in the synthesis of novel compounds and the development of new materials and pharmaceuticals.

References

The Neuroactive Potential of 2-Bromo-5-fluoro-nicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Neurological Interest

In the landscape of central nervous system (CNS) drug discovery, the pyridine scaffold is a recurring motif, prized for its ability to engage a wide array of biological targets and its favorable pharmacokinetic properties. Within this chemical space, 2-Bromo-5-fluoro-nicotinic acid emerges as a particularly compelling starting point for the synthesis of novel neuroactive compounds. Its strategic halogenation, featuring both a bromine and a fluorine atom, alongside a carboxylic acid handle, presents a unique combination of functionalities for targeted derivatization. This guide provides an in-depth exploration of the neuroactive potential of this compound derivatives, offering a scientific rationale for their investigation and detailed methodologies for their characterization.

The interest in this scaffold is not arbitrary; it is rooted in established principles of medicinal chemistry. The nicotinic acid core is structurally analogous to nicotinamide, a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in neuronal health and survival[1]. Furthermore, the pyridine ring is a common feature in ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a host of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia[2]. The strategic placement of halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for brain penetration and bioavailability[3][4][5]. The bromine at the 2-position serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, while the fluorine at the 5-position can enhance binding affinity and modulate electronic properties[4][6].

This technical guide will delve into the putative neuropharmacological landscape of this compound derivatives, with a primary focus on their potential as modulators of nicotinic acetylcholine receptors. We will explore the structure-activity relationships that are likely to govern their activity, propose synthetic strategies for their creation, and provide detailed experimental protocols for their comprehensive evaluation.

The Rationale for Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are members of the Cys-loop superfamily of ligand-gated ion channels and are widely distributed throughout the central and peripheral nervous systems[2][7]. They are pentameric structures composed of various combinations of α and β subunits, giving rise to a diversity of receptor subtypes with distinct pharmacological and physiological profiles[8]. This subtype diversity offers a rich tapestry of targets for therapeutic intervention.

The modulation of nAChR activity can have profound effects on neuronal signaling. Activation of these receptors, which are permeable to cations including Na+, K+, and in some cases Ca2+, leads to membrane depolarization and can trigger a cascade of downstream events, including the release of other neurotransmitters such as dopamine, serotonin, and glutamate[9]. Consequently, nAChR modulators can influence a wide range of cognitive and physiological processes, from learning and memory to attention and mood[9].

Derivatives of this compound are hypothesized to interact with nAChRs due to the structural resemblance of the nicotinic acid core to the endogenous agonist, acetylcholine, and other known nicotinic ligands. The specific nature of this interaction—whether as agonists, antagonists, or allosteric modulators—will be dictated by the nature of the substituents introduced via derivatization of the core structure.

Structure-Activity Relationships: The Influence of Halogenation and Derivatization

The neuroactive profile of derivatives of this compound will be critically dependent on the interplay between the core scaffold and its appended functionalities. Based on established principles of medicinal chemistry and studies of related compounds, we can anticipate several key structure-activity relationships (SAR):

  • The Role of the Carboxylic Acid: The carboxylic acid group provides a key site for derivatization, most commonly through the formation of amides or esters. The nature of the amine or alcohol used in this coupling will significantly impact the steric bulk, lipophilicity, and hydrogen bonding potential of the final compound, all of which are critical determinants of receptor affinity and selectivity.

  • The Impact of Fluorine: The fluorine atom at the 5-position is expected to have a multifaceted influence. Its high electronegativity can alter the electron distribution of the pyridine ring, potentially influencing pKa and hydrogen bonding capabilities. Furthermore, fluorine substitution is known to enhance metabolic stability by blocking sites of oxidative metabolism, a crucial attribute for CNS drug candidates[3][5]. In some cases, fluorine can also form specific, favorable interactions with receptor binding pockets[4].

  • The Versatility of Bromine: The bromine atom at the 2-position is a prime site for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings[6]. This allows for the systematic exploration of how different aryl, heteroaryl, and alkyl groups at this position impact neuroactivity.

The interplay of these structural features is depicted in the following logical relationship diagram:

SAR_Logic cluster_core This compound Core cluster_derivatives Derivative Properties cluster_properties Physicochemical & Pharmacological Properties Core Core Scaffold Amide_Ester Amide/Ester Formation (at Carboxylic Acid) Core->Amide_Ester Cross_Coupling Cross-Coupling (at Bromine) Core->Cross_Coupling Fluorine_Influence Fluorine Effects Core->Fluorine_Influence Lipophilicity Lipophilicity (LogP) Amide_Ester->Lipophilicity Sterics Steric Bulk Amide_Ester->Sterics Cross_Coupling->Lipophilicity Cross_Coupling->Sterics Electronics Electronic Profile Cross_Coupling->Electronics Fluorine_Influence->Electronics Metabolic_Stability Metabolic Stability Fluorine_Influence->Metabolic_Stability Receptor_Affinity Receptor Affinity & Selectivity Lipophilicity->Receptor_Affinity Sterics->Receptor_Affinity Electronics->Receptor_Affinity Metabolic_Stability->Receptor_Affinity

Caption: Logical relationships in the SAR of this compound derivatives.

Experimental Workflows for Characterization

A systematic approach is essential for elucidating the neuroactive properties of novel this compound derivatives. The following experimental workflow outlines the key stages of characterization, from initial screening to in-depth pharmacological profiling.

experimental_workflow Start Synthesis of Derivatives Binding_Assay Primary Screening: Receptor Binding Assays Start->Binding_Assay Functional_Assay Secondary Screening: Functional Assays (e.g., Ca2+ imaging) Binding_Assay->Functional_Assay Active Hits Electrophysiology In-depth Characterization: Electrophysiology (e.g., Patch-Clamp) Functional_Assay->Electrophysiology Potent Modulators In_Vivo Preclinical Evaluation: In Vivo Behavioral Models Electrophysiology->In_Vivo ADME Pharmacokinetic Profiling: ADME/Tox Studies Electrophysiology->ADME Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization ADME->Lead_Optimization

References

2-Bromo-5-fluoro-nicotinic acid safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-fluoro-nicotinic Acid and Its Isomer

A Note on Isomeric Specificity

This guide addresses the safety information for halogenated pyridine carboxylic acids, a class of compounds frequently used as intermediates in pharmaceutical and agrochemical research. The user specifically requested data for This compound (CAS No. 38186-89-9). However, publicly available, detailed Safety Data Sheet (SDS) information is far more comprehensive for its structural isomer, 2-Bromo-5-fluoroisonicotinic acid (CAS No. 885588-12-5).

Given their structural similarity, their hazard profiles are expected to be closely related. Therefore, this guide synthesizes the robust data available for the isonicotinic acid isomer to provide a reliable and cautious framework for handling both compounds. Researchers must treat this compound with, at minimum, the same level of precaution.

Section 1: Compound Identification and Hazard Overview

1.1. Chemical Identity

  • Target Compound: this compound

    • Synonyms: 2-bromo-5-fluoropyridine-3-carboxylic acid[1]

    • CAS Number: 38186-89-9[1]

    • Molecular Formula: C₆H₃BrFNO₂[1]

    • Molecular Weight: 219.99 g/mol [1]

  • Primary Data Source Compound: 2-Bromo-5-fluoroisonicotinic acid

    • Synonyms: 2-Bromo-5-fluoro-4-pyridinecarboxylic acid[2], 2-Bromo-4-carboxy-5-fluoropyridine[3]

    • CAS Number: 885588-12-5[2][3][4]

    • Molecular Formula: C₆H₃BrFNO₂[5]

    • Molecular Weight: 220.00 g/mol [5]

1.2. GHS Hazard Classification This compound is classified as hazardous. The primary risks involve irritation and acute toxicity upon exposure. The Globally Harmonized System (GHS) classification mandates a "Warning" signal word.[2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2][3]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[2][3]

1.3. Visualized Hazard Summary The following diagram illustrates the primary routes of exposure and their associated health effects, providing an immediate visual reference for laboratory personnel.

Compound This compound (Isomer Data) Ingestion Ingestion Hazard (H302) Compound->Ingestion Skin Skin Hazard (H315) Compound->Skin Eye Eye Hazard (H319) Compound->Eye Inhalation Inhalation Hazard (H332, H335) Compound->Inhalation

Caption: GHS hazard overview for 2-Bromo-5-fluoro-(iso)nicotinic acid.

Section 2: Emergency Procedures and First-Aid Measures

Immediate and appropriate first-aid is critical to mitigate harm from exposure. The following protocols are based on standard laboratory practice for irritant and acutely toxic compounds.

2.1. First-Aid Workflow The decision-making process for responding to an exposure event should be clear and systematic.

Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Identify Exposure Type Skin Skin Contact Start->Skin Identify Exposure Type Eye Eye Contact Start->Eye Identify Exposure Type Ingestion Ingestion Start->Ingestion Identify Exposure Type Action_Inhale 1. Move victim to fresh air. 2. Give oxygen if breathing is difficult. 3. Give artificial respiration if not breathing. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with soap and copious water for at least 15 minutes. Skin->Action_Skin Action_Eye 1. Separate eyelids and flush with pure water for at least 15 minutes. 2. Remove contact lenses if present and easy to do. Eye->Action_Eye Action_Ingest 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. Ingestion->Action_Ingest End Seek Immediate Medical Attention if symptoms persist or are severe. Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Emergency first-aid workflow for exposure incidents.

2.2. Detailed First-Aid Instructions

  • If Inhaled: Move the victim into fresh air.[3][5] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[3][5] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3][5]

  • Following Skin Contact: Immediately take off contaminated clothing and shoes.[3][4] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] If skin irritation persists, consult a physician.[4][6]

  • Following Eye Contact: Promptly rinse the eyes with pure water for at least 15 minutes, ensuring to separate the eyelids with fingers for adequate flushing.[3][4] If eye irritation continues, seek medical advice.[6][7]

  • Following Ingestion: Rinse the mouth thoroughly with water.[3][5] Never induce vomiting.[3][5] Do not give anything by mouth to an unconscious individual.[3][5] Call a doctor or Poison Control Center immediately.[3][5]

Section 3: Safe Handling, Storage, and Exposure Control

Proactive measures are essential to prevent exposure. This involves a combination of engineering controls, administrative protocols, and personal protective equipment (PPE).

3.1. Engineering Controls & Handling Procedures The primary engineering control is to handle this product exclusively within a chemical fume hood to manage vapors and dust.[4]

  • Ventilation: Always work in a well-ventilated place.[3][5]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[3][5]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3][5] Keep the material away from heat, flames, and sparks.[4]

  • Hygiene: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in the work area.[7] Contaminated work clothing should not be allowed out of the workplace.

3.2. Personal Protective Equipment (PPE) The selection of PPE is dictated by the compound's hazard profile. The rationale is to create a complete barrier against all potential routes of exposure.

PPE TypeSpecificationRationale for Use
Eye/Face Protection Chemical safety goggles or face shield.Protects against splashes and dust, preventing serious eye irritation (H319).[4][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing.Prevents direct contact that causes skin irritation (H315).[3][4]
Respiratory Protection Approved mask or respirator (e.g., N95 for dust or appropriate cartridge respirator).Required to prevent inhalation of harmful dust or vapors, which can cause respiratory irritation (H332, H335).[4]

3.3. Storage Conditions

  • Container: Store in a tightly closed container when not in use.[3][7]

  • Environment: Keep in a cool, dry, and well-ventilated area.[7] Some sources recommend refrigerated storage.[4]

  • Incompatibilities: Store away from incompatible substances, particularly oxidizing agents.[4]

Section 4: Accidental Release and Fire-Fighting Measures

4.1. Accidental Release Protocol A spill requires a controlled, systematic response to contain the material, protect personnel, and prevent environmental contamination.

Spill Spill Detected Evacuate Evacuate non-essential personnel and ensure adequate ventilation Spill->Evacuate Protect Wear full PPE: Respirator, Gloves, Eye Protection, Lab Coat Evacuate->Protect Contain Prevent further leakage. Stop material from entering drains or water courses. Protect->Contain Cleanup Cover with inert absorbent material (sand, vermiculite). Sweep up and collect. Contain->Cleanup Dispose Place in a tightly closed, labeled container for disposal. Cleanup->Dispose Final Dispose of waste according to local and national regulations. Dispose->Final

Caption: Step-by-step protocol for managing an accidental spill.

  • Personal Precautions: Avoid dust formation and contact with the material.[3][5] Wear suitable personal protective equipment as detailed in Section 3.2.[4]

  • Environmental Precautions: Do not allow the material to enter drains, waterways, or soil.[4][7]

  • Methods for Cleaning Up: Mix the spilled solid with sand or a similar inert absorbent material.[4] Sweep up the mixture and place it into a suitable, tightly closed container for disposal.[4][5]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4][5]

  • Specific Hazards: Combustion may produce hazardous gases.

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[4]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][4]

Section 5: Stability, Reactivity, and Toxicological Profile

5.1. Stability and Reactivity

  • Chemical Stability: The material is stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form toxic gases such as carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[4]

5.2. Toxicological and Ecological Information

  • Ecological Data: There is no specific data available regarding the ecotoxicity of this compound.[4] It is imperative to prevent its release into the environment, as its effects on aquatic and terrestrial life are unknown.[5]

Section 6: Disposal Considerations

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Disposal Method: Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[4] Contact a licensed professional waste disposal service to arrange for removal.

References

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-5-fluoro-nicotinic Acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2-Bromo-5-fluoro-nicotinic acid from 5-fluoronicotinic acid. Standard electrophilic bromination of the pyridine ring is generally not regioselective for the 2-position. Therefore, this guide employs a Directed ortho-Metalation (DoM) strategy, which offers high regioselectivity. The protocol involves the deprotonation of the C2 position of 5-fluoronicotinic acid using n-butyllithium, followed by quenching the resulting aryllithium intermediate with a bromine source. This document offers a comprehensive guide for researchers in medicinal chemistry and drug development, covering the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product purification and characterization.

Introduction

This compound is a valuable halogenated pyridine derivative and a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a fluorine atom—on the pyridine scaffold allows for a wide range of subsequent chemical modifications. The bromine atom, for instance, is amenable to various palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.

Direct electrophilic bromination of 5-fluoronicotinic acid is challenging due to the electronic properties of the pyridine ring. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1][2] When substitution does occur, it is typically directed to the C3 and C5 positions.[3] To achieve the desired C2 bromination, a more strategic approach is necessary.

Directed ortho-metalation (DoM) provides a powerful solution for the regioselective functionalization of aromatic and heteroaromatic compounds.[4][5] In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho-position.[6] The carboxylic acid group of 5-fluoronicotinic acid can serve as an effective DMG, directing lithiation specifically to the C2 position. The subsequent reaction with an electrophilic bromine source yields the desired this compound with high regioselectivity.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step mechanism: a Directed ortho-Metalation followed by bromination.

  • Directed ortho-Metalation: The process begins with the deprotonation of the carboxylic acid group of 5-fluoronicotinic acid by n-butyllithium (n-BuLi), a strong base. A second equivalent of n-BuLi then coordinates to the resulting lithium carboxylate. This coordination brings the butyl group of a third n-BuLi molecule into close proximity with the C2 proton, facilitating its abstraction. This step generates a dianionic intermediate that is lithiated at the 2-position. The fluorine atom at the 5-position further increases the acidity of the C2 proton through its inductive electron-withdrawing effect, favoring the desired deprotonation.

  • Bromination: The ortho-lithiated intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane. The aryllithium species acts as a nucleophile, attacking one of the bromine atoms and displacing an ethylene molecule and lithium bromide to furnish the final product.

The overall reaction scheme is depicted below:

Reaction_Mechanism Start 5-Fluoronicotinic Acid Intermediate1 Ortho-lithiated dianion Start->Intermediate1 THF, -78 °C nBuLi 3 eq. n-BuLi BromineSource 1,2-Dibromoethane Product This compound Intermediate1->Product Quench

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving n-butyllithium must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Fluoronicotinic acid≥98%e.g., Sigma-AldrichStore in a desiccator.
n-Butyllithium (n-BuLi)2.5 M in hexanese.g., Sigma-AldrichPyrophoric; handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichInhibitor-free.
1,2-Dibromoethane≥99%e.g., Sigma-Aldrich
Diethyl etherAnhydrouse.g., Fisher ScientificFor extraction.
Hydrochloric acid (HCl)2 M aqueous solution---For acidification.
Saturated aqueous NaCl (brine)------For washing.
Anhydrous magnesium sulfate (MgSO₄)------For drying.
Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution of Starting Material: To the flask, add 5-fluoronicotinic acid (1.0 eq.) and anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M. Stir the mixture at room temperature until the solid is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (3.0 eq., 2.5 M in hexanes) dropwise via syringe to the cooled solution, ensuring the internal temperature does not exceed -70 °C. The addition should take approximately 30 minutes. A color change to deep red or brown is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the ortho-lithiated species.

  • Bromination: Slowly add a solution of 1,2-dibromoethane (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of water.

    • Acidify the mixture to a pH of approximately 2-3 with 2 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the product as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, corresponding to the protons at the C4 and C6 positions of the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance for the fluorine atom at the C5 position.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₆H₃BrFNO₂), along with the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

  • n-Butyllithium is highly pyrophoric and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere by trained personnel.[7] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

  • 1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle in a well-ventilated fume hood and avoid inhalation and skin contact.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • The quenching of n-butyllithium is highly exothermic. Perform the quenching step slowly and with adequate cooling.

  • Always have a Class D fire extinguisher and a container of sand readily available when working with organolithium reagents.

Workflow Visualization

Synthesis_Workflow Start Dissolve 5-Fluoronicotinic Acid in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Lithiation Slowly add n-BuLi (3.0 eq.) at -78 °C Cooling->Lithiation Stir1 Stir for 2 hours at -78 °C Lithiation->Stir1 Bromination Add 1,2-Dibromoethane at -78 °C Stir1->Bromination WarmQuench Warm to RT, stir for 12h, then quench with water Bromination->WarmQuench Acidify Acidify with 2 M HCl WarmQuench->Acidify Extract Extract with Diethyl Ether Acidify->Extract WashDry Wash with Brine & Dry over MgSO₄ Extract->WashDry Concentrate Concentrate under Reduced Pressure WashDry->Concentrate Purify Recrystallize Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluoro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-fluoro-nicotinic Acid in Medicinal Chemistry

This compound is a key heterocyclic building block in modern drug discovery. The fluorinated pyridine motif is prevalent in a multitude of biologically active compounds, offering a unique combination of properties that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The fluorine atom, with its high electronegativity and small size, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1][2][3] The bromine atom at the 2-position and the carboxylic acid at the 3-position provide orthogonal handles for synthetic diversification, making this scaffold exceptionally valuable for the construction of diverse chemical libraries.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such halogenated heterocycles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] This guide provides detailed application notes and robust protocols for the three most synthetically valuable palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Core Principles: The Palladium Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for these transformations involves a Pd(0)/Pd(II) cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetalation Transmetalation/ Amine Coordination OxAdd->Transmetalation Nu-M RedElim Reductive Elimination Complex Transmetalation->RedElim RedElim->Pd0 Ar-Nu Product Coupled Product (Ar-Nu) RedElim->Product ArX 2-Bromo-5-fluoro- nicotinic acid (Ar-X) ArX->OxAdd NuM Coupling Partner (Nu-M) (e.g., R-B(OH)₂, R₂NH, R-C≡CH) NuM->Transmetalation

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6][7][8] For this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents, which is a common strategy in lead optimization to explore structure-activity relationships.

Scientific Rationale and Key Considerations
  • The Carboxylic Acid Group: The presence of the acidic proton on the nicotinic acid can interfere with the reaction by reacting with the base. Therefore, a sufficient excess of a suitable base is crucial. Alternatively, protection of the carboxylic acid as an ester may be considered, although many modern catalyst systems tolerate the free acid.

  • Choice of Catalyst and Ligand: The electronic properties of the fluorinated pyridine ring can influence the rate of oxidative addition. Electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to facilitate this step.[6][9] Pre-formed palladium catalysts can also offer improved reactivity and reproducibility.[4]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[7][10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Suzuki_Workflow start Start reagents Combine this compound, boronic acid, and base in a reaction vessel. start->reagents solvent Add solvent and degas the mixture. reagents->solvent catalyst Add Pd catalyst and ligand. solvent->catalyst heat Heat the reaction mixture under inert atmosphere. catalyst->heat workup Cool to room temperature and perform aqueous workup. heat->workup purify Purify the product by crystallization or chromatography. workup->purify end End purify->end Buchwald_Hartwig_Workflow start Start reagents In a glovebox, combine Pd precatalyst, ligand, and base. start->reagents add_substrates Add this compound, amine, and anhydrous solvent. reagents->add_substrates seal_heat Seal the vessel and heat with stirring. add_substrates->seal_heat monitor Monitor reaction by LC-MS. seal_heat->monitor workup Cool, quench, and perform extractive workup. monitor->workup purify Purify by chromatography. workup->purify end End purify->end Sonogashira_Workflow start Start reagents Combine this compound, Pd catalyst, Cu(I) salt, and ligand in a vessel. start->reagents solvent_base Add solvent and amine base. reagents->solvent_base degas Degas the mixture thoroughly. solvent_base->degas add_alkyne Add the terminal alkyne via syringe. degas->add_alkyne stir Stir at room temperature or with gentle heating. add_alkyne->stir workup Quench the reaction and perform workup. stir->workup purify Purify by chromatography. workup->purify end End purify->end

References

Application Note: Advanced Suzuki Coupling Protocols for 2-Bromo-5-Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Its synthesis often relies on robust C-C bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a paramount tool.[1] This application note provides an in-depth guide to the Suzuki coupling of 2-bromo-5-fluoropyridine, a common and challenging electron-deficient substrate. We will dissect the critical reaction parameters, explain the mechanistic rationale behind component selection, and provide field-proven, step-by-step protocols to empower researchers in drug discovery and development to achieve high-yield, reproducible outcomes.

The Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid or ester) and an organic halide.[2][3] The process is a catalytic cycle that can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The presence of a base is essential to activate the organoboron reagent for the transmetalation step.[5][6]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product start R¹-X (2-Bromo-5-fluoropyridine) start->oa_complex boron R²-B(OR)₂ (Boronic Acid/Ester) boronate [R²-B(OR)₂(OH)]⁻ ('Ate' Complex) boron->boronate base Base [OH⁻, OR⁻, CO₃²⁻] base->boron boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Coupling Electron-Deficient Heterocycles

The electronic properties of 2-bromo-5-fluoropyridine—specifically, the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom—make it a challenging substrate. While these features facilitate the initial oxidative addition step, they demand careful selection of the catalyst, ligand, base, and solvent to ensure the subsequent steps proceed efficiently.[7]

Catalyst Precursor and Ligand: The Heart of the Reaction

The choice of the palladium source and, more importantly, the coordinating ligand, is the single most critical factor for success.

  • Palladium Precursors: Standard precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are effective starting points.[4][5] They are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[7]

  • The Ligand's Role: For electron-deficient and sterically hindered substrates, standard ligands like PPh₃ often fail. The key is to use bulky, electron-rich phosphine ligands.[8]

    • Causality: These ligands accelerate both the oxidative addition and the final reductive elimination step.[6] Their steric bulk promotes the dissociation of ligands to create a coordinatively unsaturated species necessary for reaction, while their electron-donating nature increases electron density on the palladium center, facilitating the cleavage of the C-Br bond.[6]

    • Recommended Ligands: The "Buchwald" family of ligands, such as SPhos, XPhos, and RuPhos, are industry standards for difficult couplings.[6][9] For heteroaryl substrates, specialized catalysts like Pd(Amphos)₂Cl₂ have also shown exceptional activity, even for less reactive heteroaryl chlorides.

The Base: The Unsung Hero of Transmetalation

The base plays a multifaceted role, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium center.[5][10]

  • Inorganic Bases: These are the most common choices.[10]

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and effective base for many standard couplings.[2]

    • Potassium Phosphate (K₃PO₄): A stronger base than carbonates, often providing superior results for challenging substrates or sterically hindered boronic acids. Its use can sometimes prevent side reactions like protodeboronation.

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. Its enhanced reactivity is often attributed to its greater solubility in organic solvents and the templating effect of the large cesium cation.[11]

  • Stronger Bases: For particularly stubborn couplings, a stronger base like potassium tert-butoxide (KOtBu) can dramatically increase reaction rates and yields.[12] However, its use is limited to substrates lacking base-sensitive functional groups.[4][11]

Solvent System: Creating the Ideal Reaction Environment

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Common Solvents: Aprotic polar solvents are preferred.

    • 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are all excellent choices.[7]

  • The Role of Water: Most modern Suzuki protocols employ a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1). Water helps dissolve the inorganic base and can accelerate the transmetalation step.[2][7] For substrates prone to hydrolysis or protodeboronation, anhydrous conditions using boronic esters (e.g., pinacol esters) and an appropriate base may be necessary.[7]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

General Protocol for Suzuki Coupling of 2-Bromo-5-fluoropyridine

This protocol is a robust starting point and can be adapted for various boronic acids.

Materials:

  • 2-Bromo-5-fluoropyridine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1–2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2–4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 0.1 M concentration)

Procedure:

  • To a reaction vial or flask equipped with a magnetic stir bar, add 2-bromo-5-fluoropyridine, the boronic acid, the base, the palladium precatalyst, and the ligand.

  • Seal the vessel with a septum or screw cap.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Add the degassed solvent mixture via syringe. The solvent should be sparged with an inert gas for 15-20 minutes prior to use.

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).

  • Stir the reaction vigorously for the specified time (2–24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent like ethyl acetate and add water.[2]

  • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[2]

Workflow setup 1. Reagent Setup (Halide, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (80-110 °C, 2-24h) solvent->heat workup 5. Aqueous Workup (EtOAc/Water Extraction) heat->workup dry 6. Dry and Concentrate (Na₂SO₄, Rotovap) workup->dry purify 7. Purification (Silica Gel Chromatography) dry->purify product Pure 2-Aryl-5-fluoropyridine purify->product

Caption: Standard experimental workflow for Suzuki cross-coupling.

Data Summary: Recommended Conditions

The following table summarizes effective conditions for Suzuki couplings involving challenging (hetero)aryl halides, which serve as excellent starting points for optimizing reactions with 2-bromo-5-fluoropyridine.

Catalyst SystemBaseSolventTemp (°C)Substrate ScopeReference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100General aryl/heteroaryl bromides[9]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄DioxaneRT - 80Aryl bromides and chlorides[5]
Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65 - 100Heteroaryl boronic acids/esters[13][14]
Pd(Amphos)₂Cl₂K₂CO₃Toluene/EtOH/H₂O90Heteroaryl chlorides
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100General aryl iodides/bromides[2]

Troubleshooting and Key Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄), or using a more electron-rich, bulky ligand (e.g., from PPh₃ to SPhos). Ensure the atmosphere is strictly inert.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a major issue. It is often promoted by excess base, water, or prolonged heating. Using boronic pinacol esters instead of acids, employing KF as the base, or using anhydrous conditions can mitigate this problem.[5]

  • Catalyst Decomposition: A rapid color change to black (Pd black) early in the reaction can indicate catalyst decomposition. This may be caused by impurities or an inappropriate ligand/palladium ratio. Using pre-formed, air-stable catalyst precursors can improve reproducibility.[4]

Conclusion

The Suzuki-Miyaura coupling of 2-bromo-5-fluoropyridine is a highly achievable and scalable transformation critical for modern drug discovery. Success hinges on a rational selection of an appropriate catalyst system—typically involving a palladium precursor and a bulky, electron-rich phosphine ligand—in combination with a suitable base and solvent system. By understanding the mechanistic underpinnings and following robust, field-tested protocols, researchers can confidently synthesize a diverse array of 2-aryl-5-fluoropyridines for their research programs.

References

Application Notes & Protocols: The Strategic Deployment of 2-Bromo-5-fluoro-nicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, halogenated heterocycles are indispensable scaffolds. Among these, 2-Bromo-5-fluoro-nicotinic acid has emerged as a particularly valuable and versatile building block. Its strategic arrangement of a carboxylic acid, a reactive bromine atom, and an electron-withdrawing fluorine atom on a pyridine core offers a triad of functionalities for medicinal chemists to exploit. This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles, field-proven experimental protocols, and its role in the synthesis of advanced therapeutic agents, particularly novel topoisomerase inhibitors.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. The introduction of specific substituents onto this core can dramatically modulate a molecule's physicochemical and pharmacological properties. This compound is a prime example of a "designer" building block, where each functional group serves a distinct and synergistic purpose[1].

  • Fluorine Atom (at C5): The incorporation of fluorine is a well-established strategy in medicinal chemistry.[2][3] Its high electronegativity can alter the pKa of the pyridine nitrogen and the acidity of the carboxylic acid, influencing binding interactions with biological targets.[1] Furthermore, the C-F bond is exceptionally stable, often used to block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile (e.g., increasing metabolic stability and half-life) of a drug candidate.[2]

  • Bromine Atom (at C2): The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.[4] It provides a reliable and reactive site for the introduction of aryl, heteroaryl, or alkyl groups, enabling the rapid construction of molecular complexity and the exploration of structure-activity relationships (SAR).[1][4]

  • Carboxylic Acid (at C3): This functional group is a key site for modification, most commonly through amidation. It can act as a hydrogen bond donor/acceptor or a point of attachment for linkers or other pharmacophoric elements, crucial for engaging with biological targets like enzyme active sites.[5]

This unique combination makes this compound a powerful precursor for creating diverse molecular libraries aimed at various therapeutic targets.[1]

Core Application: Synthesis of Novel Topoisomerase Inhibitors

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair.[6][7] Their inhibition leads to DNA damage and ultimately apoptosis in rapidly dividing cells, making them validated targets for anticancer therapy.[6][8] Several topoisomerase inhibitors, such as topotecan and irinotecan, are established clinical agents.[8][9] The development of new inhibitors with improved efficacy and safety profiles is an active area of research, where scaffolds derived from this compound are showing significant promise.

The general synthetic strategy involves a two-step sequence: (1) A Suzuki-Miyaura coupling to install a desired aromatic or heteroaromatic group at the 2-position, followed by (2) an amidation of the carboxylic acid to introduce a side chain that can interact with the enzyme-DNA complex.

G start This compound step1 Suzuki-Miyaura Coupling start->step1 reagent1 Arylboronic Acid (R¹-B(OH)₂) reagent1->step1 Pd Catalyst, Base intermediate 2-Aryl-5-fluoro-nicotinic acid step1->intermediate C-C Bond Formation step2 Amidation intermediate->step2 reagent2 Amine (R²-NH₂) reagent2->step2 Coupling Agent (e.g., HATU, DCC) final Final Compound (Topoisomerase Inhibitor Scaffold) step2->final Amide Bond Formation

Caption: Synthetic workflow for a topoisomerase inhibitor scaffold.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[4][10]

Causality: The reaction is catalyzed by a Palladium(0) species. The cycle involves: (1) Oxidative Addition of the palladium catalyst into the C-Br bond of the nicotinic acid derivative. (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] (3) Reductive Elimination , where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane/H₂O (4:1, 10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and carefully acidify to pH ~3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the 2-aryl-5-fluoro-nicotinic acid.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol describes the amidation of the synthesized 2-aryl-5-fluoro-nicotinic acid with a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Causality: The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (like DIPEA). This forms a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine to form the stable amide bond.

Materials:

  • 2-Aryl-5-fluoro-nicotinic acid (from Protocol 1)

  • Primary or Secondary Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Lithium Chloride (LiCl), 5% aqueous solution

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the 2-aryl-5-fluoro-nicotinic acid (1.0 mmol) in anhydrous DMF (10 mL).

  • Activation: Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 mmol) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction completion by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers. Wash sequentially with 5% aqueous LiCl (2 x 20 mL) to remove residual DMF, saturated aqueous NaHCO₃ (2 x 20 mL), and finally with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.

Data Presentation: Representative Suzuki Coupling Yields

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with bromopyridine substrates, which serve as a guide for optimizations with this compound.[4][12]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901685-95
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901688-96
33-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O1001290-98
4Thiophene-2-boronic acidPd₂(dba)₃ (1.5) / P(t-Bu)₃ (4.5)K₃PO₄Dioxane1001280-92

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a pre-packaged combination of functionalities that streamline the synthesis of complex drug candidates. The protocols and principles outlined in this guide demonstrate its utility in constructing novel molecular architectures, particularly for challenging targets like topoisomerases. By leveraging robust synthetic methodologies such as the Suzuki-Miyaura coupling and modern amidation techniques, researchers can efficiently generate diverse libraries for hit-to-lead optimization, accelerating the drug discovery process.

References

Application Notes and Protocols for the Synthesis of Novel API Scaffolds using 2-Bromo-5-fluoro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Bromo-5-fluoro-nicotinic acid

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel Active Pharmaceutical Ingredients (APIs). This compound has emerged as a preeminent building block, valued for its intrinsic chemical reactivity and the advantageous physicochemical properties it imparts to derivative compounds.

This molecule, with the chemical formula C₆H₃BrFNO₂[1], integrates several key features:

  • A Pyridine Core: A nitrogenous heterocycle prevalent in numerous approved drugs, offering hydrogen bonding capabilities and modulating solubility.

  • Orthogonal Halogenation: The bromine atom at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C5 position acts as a powerful electron-withdrawing group.

  • Carboxylic Acid Group: Provides a site for amide bond formation, esterification, or other derivatizations.

The inclusion of fluorine is particularly strategic. Its high electronegativity can block sites of metabolic oxidation, enhance binding affinity to target proteins, and improve pharmacokinetic properties such as membrane permeability.[2][3][4][5][6] This guide provides detailed protocols and expert insights into the three primary synthetic transformations that leverage the unique reactivity of this scaffold: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Properties and Reactivity Profile

The unique arrangement of substituents on the pyridine ring governs the molecule's reactivity. The nitrogen atom and the C5-fluorine inductively withdraw electron density, rendering the C2 and C4 positions electrophilic and susceptible to nucleophilic attack.[7][8] Concurrently, the C2-bromine bond is an excellent leaving group and an ideal site for oxidative addition by a palladium(0) catalyst, initiating cross-coupling cascades.

Table 1: Properties of this compound

Property Value Source
CAS Number 38186-89-9 [9]
Molecular Formula C₆H₃BrFNO₂ [1]
Molecular Weight 220.00 g/mol [1]
Appearance Faint beige to faint brown powder [1]
Predicted Density 1.9 ± 0.1 g/cm³ [1][10]

| Predicted pKa | 2.05 ± 0.10 | N/A |

Core Synthetic Transformations & Protocols

This section details the primary methodologies for elaborating the this compound core into diverse API precursors.

A. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl compounds common in pharmaceuticals.[11][12][13] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid, under palladium catalysis.[14][15][16]

Mechanism Overview: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic moiety from the activated boronic acid is transferred to the palladium(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14][15][17][18]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Trans_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->Trans_Complex Transmetalation (Ar'B(OH)₂) + Base Trans_Complex->Pd0 Reductive Elimination (Ar-Ar')

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-fluoro-2-(4-methoxyphenyl)nicotinic acid

This protocol is a representative example and can be adapted for various arylboronic acids.

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

    • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting bromide.

    • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

    • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and acidify carefully with 1M HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid Catalyst (mol%) Base (equiv) Solvent System Temp (°C) Typical Yields*
Phenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ (2.5) Dioxane/H₂O 90 Good to Excellent
4-Fluorophenylboronic acid Pd(dppf)Cl₂ (2) K₃PO₄ (2.2) DMF/H₂O 100 Good to Excellent
3-Thienylboronic acid Pd(OAc)₂ (2) / SPhos (4) Cs₂CO₃ (3.0) Toluene/H₂O 110 Good
4-Acetylphenylboronic acid Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (4.5) KF (3.0) 1,4-Dioxane 110 Moderate to Good

*Yields are based on analogous reactions with bromopyridines and may require optimization.[19][20][21]

Expert Insights:

  • Choice of Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[22] K₂CO₃ is a good starting point, but stronger bases like K₃PO₄ or Cs₂CO₃ may be needed for less reactive boronic acids.

  • Catalyst System: While Pd(PPh₃)₄ is robust, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher activity at lower loadings, especially for challenging substrates.[23]

  • Side Reactions: Protodeborylation (loss of the boronic acid group) can be a competing pathway, especially under prolonged heating or with certain heteroaryl boronic acids. Using slightly excess boronic acid (1.1-1.5 equiv) can compensate for this.[17]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method where classical approaches like SNAr fail.[24][25][26] This palladium-catalyzed reaction forms C-N bonds by coupling an aryl halide with a primary or secondary amine.[27][28][29]

Mechanism Overview: The catalytic cycle is analogous to other cross-couplings. It begins with Oxidative Addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium center, and a strong base facilitates its deprotonation to form a palladium-amido complex. The final Reductive Elimination step forms the C-N bond and regenerates the Pd(0) catalyst.[24][30][31][32]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amido_Complex L₂Pd(II)(Ar)(NR¹R²) OA_Complex->Amido_Complex Amine Binding & Deprotonation (HNR¹R²) + Base Amido_Complex->Pd0 Reductive Elimination (Ar-NR¹R²)

Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-(Anilino)-5-fluoronicotinic acid

This protocol is a starting point for coupling with various primary and secondary amines.[33][34]

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

    • (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (3.5 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene (degassed)

  • Procedure:

    • Reaction Setup: In a glovebox or under an argon atmosphere, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk tube.

    • Solvent and Reagents: Add degassed toluene, followed by this compound and aniline.

    • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 4-18 hours.

    • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers.

    • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Amine Catalyst/Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yields*
Morpholine Pd(OAc)₂ (2) / XPhos (4) K₃PO₄ (2.0) t-BuOH 100 Excellent
Benzylamine Pd₂(dba)₃ (1.5) / BINAP (3.5) NaOt-Bu (1.4) Toluene 100 Good to Excellent
n-Butylamine Pd(OAc)₂ (2) / RuPhos (4) Cs₂CO₃ (2.0) Dioxane 110 Good
Aniline Pd₂(dba)₃ (1.5) / BrettPhos (3.0) LHMDS (1.5) THF 80 Good to Excellent

*Yields are based on analogous reactions with 2-bromopyridines and may require optimization.[35][36]

Expert Insights:

  • Ligand is Key: The success of the Buchwald-Hartwig amination hinges on the choice of a bulky, electron-rich phosphine ligand.[37] First-generation ligands like PPh₃ have been superseded by highly effective biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote the reductive elimination step and prevent catalyst decomposition.[24]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide is the most common, but other bases like potassium phosphate or lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous for substrates with base-sensitive functional groups.[30]

  • Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so maintaining an inert atmosphere (argon or nitrogen) is critical for achieving high yields.

C. Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, direct displacement of the bromide via SNAr is a viable and atom-economical alternative for introducing certain nucleophiles. The pyridine nitrogen and the C5-fluorine activate the ring towards nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the negatively charged intermediate (Meisenheimer complex).[7][8][38]

Mechanism Overview: This reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. In the second, typically fast step, the leaving group (bromide) is expelled, restoring aromaticity.

SNAr_Mechanism Start Substrate (Ar-Br) Intermediate Meisenheimer Complex [Ar(Br)(Nu)]⁻ Start->Intermediate + Nu⁻ (Addition) Product Product (Ar-Nu) Intermediate->Product - Br⁻ (Elimination)

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 5-fluoro-2-phenoxynicotinic acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenol (1.5 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv) or Sodium Hydride (NaH) (1.5 equiv)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Base Treatment: In a flame-dried flask under argon, dissolve phenol in anhydrous DMF. Add K₂CO₃ (or carefully add NaH portion-wise at 0 °C) and stir for 30 minutes to form the potassium/sodium phenoxide.

    • Substrate Addition: Add this compound to the solution.

    • Reaction: Heat the reaction mixture to 120-150 °C. The reaction is typically slower than cross-couplings and may require 24-48 hours. Monitor progress by LC-MS.

    • Work-up: Cool the mixture, pour it into ice water, and acidify with 1M HCl. Extract the product with an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Table 4: Scope of Nucleophiles for SNAr

Nucleophile (Nu-H) Base Solvent Temp (°C) Plausibility
Phenols (ArOH) K₂CO₃, Cs₂CO₃ DMF, DMSO 120-150 High
Thiophenols (ArSH) K₂CO₃, Et₃N DMF 80-120 High
Aliphatic Alcohols (ROH) NaH, KOt-Bu THF, DMF 60-100 Moderate (requires strong base)

| Secondary Amines (R₂NH) | K₂CO₃ | DMSO | 140-160 | Moderate to High |

Expert Insights:

  • Leaving Group Ability: In SNAr reactions on activated rings, fluoride is often a better leaving group than bromide because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine makes the carbon more electrophilic.[39] However, the C-Br bond is weaker, facilitating its departure. For this specific substrate, displacement of the C2-Br is the intended and dominant pathway.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are ideal for SNAr as they solvate the cation of the base but not the nucleophile, increasing its reactivity.

  • Directed SNAr: Recent research has shown that directing groups, such as amides ortho to a halide, can facilitate SNAr reactions even without strong electron-withdrawing groups on the ring, a principle that could be explored for derivatives of this nicotinic acid.[40]

Integrated Synthetic Workflow

The true power of this compound lies in its capacity to serve as a central hub for generating vast chemical diversity. A strategic workflow allows for the rapid creation of libraries of potential API candidates.

workflow cluster_reactions Primary Transformations cluster_products Resulting Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald SNAr Nucleophilic Aromatic Subst. (SNAr) Start->SNAr Biaryl 2-Aryl-5-fluoro- nicotinic acids (C-C Bond) Suzuki->Biaryl Arylamine 2-Amino-5-fluoro- nicotinic acids (C-N Bond) Buchwald->Arylamine EtherThio 2-Aryloxy/Arylthio-5-fluoro- nicotinic acids (C-O / C-S Bond) SNAr->EtherThio

Integrated workflow for scaffold diversification.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling this compound and associated reagents.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Palladium catalysts can be toxic and should be handled with care. Strong bases like sodium tert-butoxide and sodium hydride are corrosive and/or flammable and must be handled under an inert atmosphere.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel API scaffolds. Its strategically positioned reactive sites allow for controlled and efficient derivatization through cornerstone reactions of modern organic synthesis, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr. By mastering the protocols outlined in this guide, researchers can rapidly access a diverse range of complex molecules, accelerating the drug discovery and development process.

References

Experimental procedure for recrystallization and purification of 2-Bromo-5-fluoro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Protocol for the Recrystallization and Purification of 2-Bromo-5-fluoro-nicotinic Acid

Abstract

This compound is a key halogenated pyridine derivative utilized as a precursor in the synthesis of complex pharmaceutical and agrochemical agents.[1] The purity of this starting material is paramount, as impurities can lead to significant downstream complications, including altered reaction kinetics, reduced yields, and the formation of undesirable side products. This application note provides a detailed, field-proven protocol for the purification of crude this compound via recrystallization. The procedure emphasizes a systematic approach to solvent selection and provides a robust, step-by-step methodology to achieve high purity, suitable for demanding research and development applications.

Scientific Principles and Causality

Recrystallization is a powerful purification technique for solid organic compounds based on differences in solubility.[2] The fundamental principle is that the solubility of a target compound and its impurities in a given solvent will vary with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[2]

The process involves:

  • Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. Using the minimum volume is critical for maximizing the recovery of the purified compound upon cooling.

  • Filtration (Optional): If insoluble impurities are present, they are removed by hot gravity filtration.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to its crystallization out of the solution. The slow cooling process is crucial as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.[2]

  • Isolation: The purified crystals are collected by vacuum filtration, separating them from the "mother liquor," which now contains the soluble impurities.

  • Drying: The isolated crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor and then dried to remove all residual solvent.

The molecular structure of this compound, featuring a polar carboxylic acid group and a less polar halogenated pyridine ring, suggests that a range of solvents, particularly polar protic solvents or solvent mixtures, could be effective for recrystallization.[1]

Safety and Handling

This compound and its structural isomers are classified as hazardous. All handling must be performed in a certified chemical fume hood by trained personnel.

  • Hazards: Harmful if swallowed, inhaled, or in direct contact with skin.[3] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.[3]

  • Fire Safety: In case of fire, use dry powder or carbon dioxide extinguishers.[3]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and national regulations.

Upon combustion, hazardous byproducts such as carbon monoxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide may be produced.[3]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the purification of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_main Bulk Purification cluster_analysis Analysis start Start: Crude Sample of This compound solvent_screen Part A: Solvent Screening (Small Scale) start->solvent_screen select_solvent Select Optimal Solvent System solvent_screen->select_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve decision_insoluble Insoluble Impurities? dissolve->decision_insoluble hot_filtration Hot Gravity Filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice-Water Bath cool->ice_bath vac_filtration Vacuum Filtration to Collect Crystals ice_bath->vac_filtration wash Wash Crystals with Ice-Cold Solvent vac_filtration->wash dry Dry Purified Crystals wash->dry purity_check Assess Purity: Melting Point Analysis dry->purity_check end End: Pure Crystalline Product purity_check->end decision_insoluble->hot_filtration decision_insoluble->cool No

Caption: Workflow for the recrystallization of this compound.

Protocol Part A: Solvent Screening

Objective: To identify the most effective solvent or solvent system for the recrystallization of crude this compound. An ideal solvent should demonstrate poor solubility at room temperature and high solubility at its boiling point.

Materials:

  • Crude this compound

  • Test tubes (e.g., 13x100 mm) and a test tube rack

  • Selection of candidate solvents: Deionized Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene

  • Pasteur pipettes and bulbs

  • Sand bath or heating block

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude solid into five separate test tubes.

  • To the first test tube, add the first candidate solvent dropwise (e.g., Deionized Water) at room temperature, vortexing after each addition, until a total of 1 mL has been added. Record your observations on its solubility at room temperature.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a sand bath or heating block until the solvent begins to boil. Continue to add the solvent dropwise while heating until the solid fully dissolves. Be careful not to add an excess of solvent.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Record the quantity and quality (e.g., fine powder, large needles) of the crystals formed.

  • Repeat steps 2-6 for each candidate solvent.

  • Based on your observations, select the solvent that provides poor solubility at low temperatures and good solubility at high temperatures, resulting in a high yield of crystalline product upon cooling. If no single solvent is ideal, a two-solvent system (e.g., Ethanol/Water) may be explored.

Data Recording:

SolventSolubility at 25°C (in 1 mL)Solubility at BoilingObservations Upon Cooling (Crystal Formation)
Deionized Water
Ethanol
Isopropanol
Ethyl Acetate
Toluene

Protocol Part B: Bulk Recrystallization

Objective: To purify a larger quantity of crude this compound using the optimal solvent identified in Part A.

Equipment:

  • Erlenmeyer flasks (appropriate sizes for the amount of material)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Short-stem glass funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent and begin heating the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the boiling point. Ensure you are using the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Place a short-stem glass funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask containing the clear solution from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation of the product.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent. Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with two small portions of ice-cold solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the crystalline product to a pre-weighed watch glass and allow it to air dry completely in a fume hood or in a vacuum oven at a gentle temperature.

  • Final Analysis: Weigh the final product to calculate the percent recovery and determine its melting point to assess purity.

Purity Assessment and Data

The primary method for assessing the purity of the recrystallized product is melting point determination. A pure crystalline solid will melt over a narrow, sharp range (typically < 2°C). The presence of impurities broadens and depresses the melting point.

Procedure:

  • Determine the melting point range of the crude starting material.

  • Determine the melting point range of the final, dried product.

  • A significant sharpening and elevation of the melting point range indicate successful purification.

ParameterCrude MaterialPurified Product
Appearance Faint beige to brown powder[1]White to off-white crystalline solid
Melting Point Broad, depressed rangeSharp, elevated range (Record experimental value)
Expected Recovery 60-85% (Varies with solvent and impurity load)

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not saturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent.
Low recovery of product. Too much solvent was used; premature crystallization during hot filtration; compound is too soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure all glassware for hot filtration is pre-heated. Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration.
Colored impurities remain in crystals. The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use only a minimal amount as it can also adsorb the target compound.

References

Application Notes & Protocols: 2-Bromo-5-fluoro-nicotinic Acid as a Strategic Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine and the use of versatile heterocyclic scaffolds are paramount for the development of novel, high-efficacy molecules.[1][2] 2-Bromo-5-fluoro-nicotinic acid (CAS No: 38186-89-9) has emerged as a particularly valuable intermediate, offering a unique combination of reactive sites and modulating functional groups within a single, stable framework.[3] Its structure, featuring a pyridine core, a carboxylic acid, and strategically placed bromine and fluorine atoms, provides chemists with a powerful tool for building molecular complexity.[3][4]

The bromine atom at the 2-position serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[1] Simultaneously, the electron-withdrawing fluorine atom at the 5-position can significantly influence the electronic properties, metabolic stability, and bioavailability of the final compound—a key strategy in modern drug design.[2][5] The nicotinic acid moiety provides an additional site for derivatization, typically through amide bond formation. This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical & Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 38186-89-9[3]
Molecular Formula C₆H₃BrFNO₂[3]
Molecular Weight 220.00 g/mol [3]
Appearance Solid[6]
IR (cm⁻¹) 3200-3500 (Broad, O-H stretch); 3100-3000 (Aromatic C-H stretch)[3]
MS Fragmentation Molecular Ion (m/z): 220; α-cleavage (loss of OH): 203[3]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary synthetic utility of this compound stems from the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This site allows for the precise and efficient introduction of diverse aryl, heteroaryl, and amino substituents.

Suzuki-Miyaura C-C Bond Formation: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[7][8] For this compound, this reaction provides a direct route to 2-aryl-5-fluoronicotinic acids, which are prevalent scaffolds in biologically active compounds.[7]

The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst.[9][10]

suzuki_cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂, Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv). Subsequently, add the degassed solvent mixture (to achieve a concentration of ~0.1 M).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Acidify the aqueous layer with 1N HCl to pH ~3-4 and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-aryl-5-fluoronicotinic acid.

Expert Insights & Causality:

  • Choice of Base: An aqueous solution of a carbonate or phosphate base is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[11] These bases are generally compatible with the free carboxylic acid, preventing unwanted side reactions.

  • Solvent System: A mixture of an organic solvent like dioxane or DMF with water is often used to ensure solubility of both the organic substrates and the inorganic base.[7] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this transformation.[7] For more challenging substrates, catalyst systems with specialized ligands may be required.[12]

Buchwald-Hartwig C-N Bond Formation: Synthesizing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[9][13] This reaction allows for the coupling of this compound with a wide array of primary and secondary amines.

The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination.[13][14]

buchner_workflow start Setup reagents Add Reactants: - Aryl Bromide - Amine - Base start->reagents inert Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert catalyst Add Catalyst System: - Pd Pre-catalyst - Ligand - Anhydrous Solvent inert->catalyst react Heat Reaction (80-110 °C) catalyst->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.3 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP, 4-5 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0-2.5 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.02 equiv), ligand (0.04 equiv), and base (2.0 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.

  • Monitoring: Follow the reaction's progress by LC-MS. These reactions are often complete within 4-16 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure 2-amino-5-fluoronicotinic acid derivative.

Expert Insights & Causality:

  • Catalyst System: The combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is critical.[15] Bulky, electron-rich ligands (e.g., biarylphosphines) are often necessary to promote the final reductive elimination step, which is frequently rate-limiting.[14]

  • Choice of Base: The base serves to deprotonate the amine, allowing it to coordinate to the palladium center.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common for less acidic amines, while weaker bases like cesium carbonate (Cs₂CO₃) can be effective, especially for coupling with the acidic nicotinic acid substrate.[16]

  • Inert Conditions: Buchwald-Hartwig reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Therefore, the use of anhydrous solvents and strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is mandatory for success.[13]

Safety and Handling

This compound is a potentially hazardous chemical. All manipulations should be performed by qualified personnel in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[17] Avoid inhalation, ingestion, and skin contact.[17] In case of accidental exposure, seek immediate medical attention. Store the compound in a tightly closed container in a cool, dry place away from oxidizing agents.[17]

Conclusion

This compound stands out as a high-value intermediate for the synthesis of complex organic molecules. Its pre-installed functional handles—the reactive C-Br bond for cross-coupling, the modulating C-F bond, and the versatile carboxylic acid—provide a streamlined pathway to diverse and novel chemical entities. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a validated foundation for researchers in drug discovery and chemical development, enabling the efficient construction of target molecules with high precision and control.

References

Application and Protocol Guide: Characterizing 2-Bromo-5-fluoro-nicotinic Acid Analogues using Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Bromo-5-fluoro-nicotinic Acid Analogues at Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] These receptors are implicated in a wide array of physiological processes and their dysfunction is associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][5][6] This makes nAChRs a significant and compelling target for modern drug discovery. The family of nAChRs is diverse, with numerous subtypes assembled from a combination of different subunits (α1-α7, α9-10, β1-β4, γ, δ, ε), each exhibiting distinct pharmacological and physiological profiles.[1][2] The most abundant subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors.[7]

This compound and its analogues represent a promising class of compounds for the development of novel therapeutics targeting nAChRs. The strategic placement of halogen atoms on the nicotinic acid scaffold can significantly influence the binding affinity and selectivity of these molecules for different nAChR subtypes.[8][9][10] Understanding the structure-activity relationship (SAR) of these analogues is paramount for optimizing their therapeutic potential.[11] This guide provides a comprehensive overview and detailed protocols for characterizing the binding of this compound analogues to nAChRs using both radioligand and non-radioactive fluorescence-based binding assays.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific rationale for experimental choices, ensuring that the described protocols are robust and self-validating.

I. Foundational Principles: The Rationale Behind Assay Selection

The initial characterization of a novel compound's interaction with its target receptor is most commonly and reliably achieved through binding assays. These assays directly measure the affinity of a ligand for a receptor. For the initial high-throughput screening and detailed characterization of our this compound analogues, we will employ two complementary techniques:

  • Radioligand Competition Binding Assay: This is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.[12] It is a robust, sensitive, and well-established method. The principle lies in the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound (our nicotinic acid analogue) for the same binding site on the receptor.

  • Fluorescence Polarization (FP) Binding Assay: As a secondary, non-radioactive method, FP offers a homogenous "mix-and-measure" format that is highly amenable to high-throughput screening.[13][14] This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, leading to depolarization of the emitted light. Upon binding to a larger receptor molecule, its rotation slows, and the emitted light remains more polarized.[13][15]

By utilizing both methods, we can confidently determine the binding characteristics of our compounds while also establishing a non-radioactive platform for future screening efforts.

II. Experimental Workflow and Key Methodologies

A. Preparation of Receptor-Containing Membranes

A critical first step for in vitro binding assays is the preparation of membranes containing the nAChR subtype of interest. These can be sourced from either brain tissue known to be rich in specific nAChR subtypes (e.g., rat brain for α4β2 and α7) or from cell lines (e.g., HEK293, CHO) stably expressing a specific recombinant nAChR subtype.[16][17]

Protocol: Membrane Preparation from Brain Tissue

  • Tissue Dissection: Euthanize a Sprague-Dawley rat according to approved institutional animal care and use committee protocols. Rapidly dissect the desired brain region (e.g., thalamus for α4β2, hippocampus for α7) on ice.

  • Homogenization: Place the tissue in 20 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).[18] Homogenize using a Dounce or Polytron homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.[16]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[16]

  • Washing: Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation step to wash the membranes.[16]

  • Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[18] containing 10% sucrose as a cryoprotectant.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Pierce® BCA assay.[18]

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

B. Primary Screen: Radioligand Competition Binding Assay

This protocol will determine the inhibitory constant (Ki) of the this compound analogues by measuring their ability to displace a specific high-affinity radioligand from the nAChR.

Materials and Reagents:

  • Receptor Source: Prepared membranes from brain tissue or cells expressing the nAChR subtype of interest (e.g., α4β2* or α7).

  • Radioligand:

    • For α4β2* nAChRs: [³H]Epibatidine or [³H]Cytisine.[17]

    • For α7 nAChRs: [³H]Methyllycaconitine (MLA).[17]

  • Test Compounds: this compound analogues dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine or unlabeled epibatidine).[16]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[18]

  • Scintillation Cocktail and Counter.

Protocol: Competition Binding Assay

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, and 150 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, and 150 µL membrane preparation.

    • Competition: 50 µL of varying concentrations of the this compound analogue, 50 µL radioligand, and 150 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[16][18]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked GF/C filters using a 96-well harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[16][18]

  • Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[18]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[16]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism®) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand).[18]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]

Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [³H]-Ligand Radioligand->Incubation Analogues Test Analogues Analogues->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis FP_Principle cluster_unbound Unbound Tracer cluster_bound Tracer Bound to Receptor tracer1 light1_out Depolarized Emission tracer1->light1_out light1_in Polarized Excitation light1_in->tracer1 label_unbound Fast Tumbling receptor Receptor light2_out Polarized Emission receptor->light2_out tracer2 light2_in Polarized Excitation light2_in->receptor label_bound Slow Tumbling

References

Application Notes and Protocols: Investigating 2-Bromo-5-fluoro-nicotinic Acid as a Modulator of the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kynurenine Pathway, a Critical Regulator of Immunity and Neurobiology

The catabolism of the essential amino acid L-tryptophan is a fundamental biological process, with the majority, over 95%, being metabolized through the kynurenine pathway.[1] This intricate enzymatic cascade is not merely a disposal route but a critical regulatory axis in health and disease. It governs processes ranging from immune surveillance and tolerance to neuroinflammation and neuronal excitability.[2][3] Two enzymes, indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine 3-monooxygenase (KMO), represent key control points within this pathway, making them compelling targets for therapeutic intervention in a host of pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases.[3][4][5]

IDO1, a heme-containing enzyme, catalyzes the initial and rate-limiting step of the kynurenine pathway: the oxidative cleavage of L-tryptophan to N-formylkynurenine.[6][7] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites. This metabolic shift suppresses the proliferation and effector function of T-cells, thereby facilitating tumor immune escape.[5][7] Consequently, the development of small molecule inhibitors of IDO1 has become a major focus in cancer immunotherapy.[5]

Further down the pathway, KMO, a flavin-dependent monooxygenase, hydroxylates L-kynurenine to form 3-hydroxykynurenine.[3][8] This step is a critical branch point, as it directs the pathway towards the production of potentially neurotoxic metabolites, such as quinolinic acid, an NMDA receptor agonist.[3] Inhibition of KMO is a promising strategy for neurodegenerative conditions like Huntington's and Alzheimer's diseases, as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid.[3][4]

Nicotinic acid and its derivatives have emerged as a class of compounds with the potential to modulate the activity of kynurenine pathway enzymes. A recent study highlighted the investigation of niacin derivatives as inhibitors of the metalloenzyme IDO1, providing a strong rationale for exploring structurally related compounds.[9] 2-Bromo-5-fluoro-nicotinic acid, a halogenated analog of nicotinic acid, presents an intriguing candidate for investigation as a modulator of IDO1 and KMO. Its unique electronic and steric properties, conferred by the bromine and fluorine substituents, may lead to potent and selective inhibition.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the inhibitory potential of this compound against IDO1 and KMO. We present detailed, step-by-step protocols for robust and reliable in vitro enzyme inhibition assays, grounded in established methodologies.

Scientific Rationale and Experimental Design

The decision to evaluate this compound as an inhibitor of IDO1 and KMO is predicated on the established precedent of nicotinic acid derivatives exhibiting activity against these enzymes. The experimental workflow is designed to first determine the compound's inhibitory potency (IC50) against each enzyme and then to elucidate the mechanism of inhibition for the more sensitive target.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanistic Studies IDO1_Assay IDO1 Inhibition Assay (IC50 Determination) MOA_Assay Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) IDO1_Assay->MOA_Assay If significant inhibition KMO_Assay KMO Inhibition Assay (IC50 Determination) KMO_Assay->MOA_Assay If significant inhibition Compound This compound Compound->IDO1_Assay Compound->KMO_Assay

Figure 1: Experimental workflow for evaluating this compound.

Part 1: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of this compound against recombinant human IDO1. The assay measures the production of kynurenine from L-tryptophan, which is detected by its reaction with Ehrlich's reagent to form a yellow-colored product with an absorbance maximum at 480 nm.[6]

Materials and Reagents
  • Recombinant Human IDO1 Enzyme

  • This compound

  • L-Tryptophan

  • Potassium Phosphate Buffer (50 mM, pH 6.5)

  • L-Ascorbic Acid

  • Methylene Blue

  • Catalase

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (Ehrlich's Reagent)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol: IDO1 Inhibition Assay
  • Preparation of Reagents:

    • IDO1 Assay Buffer: 50 mM Potassium Phosphate, pH 6.5.

    • Reaction Mixture: Prepare fresh daily. For each 1 mL, combine:

      • 890 µL of IDO1 Assay Buffer

      • 40 µL of 10 M L-Ascorbic Acid (final concentration 400 µM)

      • 10 µL of 1 mM Methylene Blue (final concentration 10 µM)

      • 10 µL of 10 mg/mL Catalase (final concentration 100 µg/mL)

      • 50 µL of 8 mM L-Tryptophan (final concentration 400 µM)

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Serial Dilutions of Test Compound: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 1 mM down to 10 nM).

    • Ehrlich's Reagent: Dissolve p-dimethylaminobenzaldehyde in glacial acetic acid to a final concentration of 2% (w/v).

  • Assay Procedure:

    • Add 2 µL of DMSO (for control wells) or 2 µL of the appropriate serial dilution of this compound to the wells of a 96-well plate.

    • Add 98 µL of the freshly prepared Reaction Mixture to each well.

    • Initiate the enzymatic reaction by adding 100 µL of recombinant human IDO1 enzyme (diluted in IDO1 Assay Buffer to the desired final concentration) to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 30% (w/v) TCA to each well.

    • Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitated protein.

    • Transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Add 100 µL of Ehrlich's Reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Value
EnzymeRecombinant Human IDO1
SubstrateL-Tryptophan
Test CompoundThis compound
Detection MethodColorimetric (Ehrlich's Reagent)
Wavelength480 nm
Incubation Time60 minutes
Incubation Temperature37°C

Table 1: Summary of IDO1 Inhibition Assay Parameters

Part 2: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to measure the inhibitory effect of this compound on recombinant human KMO. The assay monitors the KMO-catalyzed oxidation of L-kynurenine, which is coupled to the consumption of the co-substrate NADPH. The rate of NADPH depletion is measured by the decrease in absorbance at 340 nm.[2][10]

Materials and Reagents
  • Recombinant Human KMO Enzyme

  • This compound

  • L-Kynurenine

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • KMO Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • UV-transparent 96-well microplate

  • Spectrophotometer with kinetic reading capabilities

Protocol: KMO Inhibition Assay
  • Preparation of Reagents:

    • KMO Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Serial Dilutions of Test Compound: Perform serial dilutions of the stock solution in DMSO.

    • Substrate Solutions: Prepare stock solutions of L-Kynurenine and NADPH in KMO Assay Buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the following to each well:

      • KMO Assay Buffer

      • 2 µL of DMSO or the appropriate serial dilution of this compound

      • Recombinant human KMO enzyme (diluted in KMO Assay Buffer)

      • NADPH solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a solution of L-Kynurenine to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of absorbance change per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Value
EnzymeRecombinant Human KMO
SubstrateL-Kynurenine
Co-substrateNADPH
Test CompoundThis compound
Detection MethodSpectrophotometric (NADPH depletion)
Wavelength340 nm
Reading ModeKinetic
Incubation Temperature37°C

Table 2: Summary of KMO Inhibition Assay Parameters

Mechanism of Action Studies

Should this compound demonstrate significant inhibitory activity against either IDO1 or KMO, further studies to elucidate its mechanism of inhibition are warranted. This typically involves performing the enzyme assay with varying concentrations of both the substrate and the inhibitor. The resulting data can be analyzed using double reciprocal plots (Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

G Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) Inhibitor Inhibitor (I) ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) Inhibitor->ESI_Complex ES_Complex->Enzyme ES_Complex->ESI_Complex + I Product {Product (P)} ES_Complex->Product -> E + P EI_Complex->Enzyme ESI_Complex->ES_Complex

Figure 2: General scheme of enzyme-inhibitor interactions.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound as a potential inhibitor of the key kynurenine pathway enzymes, IDO1 and KMO. A thorough investigation of its inhibitory profile will provide valuable insights into its therapeutic potential for a range of diseases. Positive results from these in vitro studies would warrant further investigation in cell-based assays to assess cellular potency and subsequent in vivo studies to evaluate efficacy and pharmacokinetic properties. The modular nature of these protocols allows for adaptation to high-throughput screening campaigns, facilitating the discovery of novel and potent modulators of the kynurenine pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-fluoro-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental challenges. We will delve into the mechanistic rationale behind procedural choices, providing you with the in-depth knowledge required to achieve consistent and high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound with high yield?

There are two principal and validated synthetic pathways to this compound. The choice between them often depends on the availability and cost of starting materials.

  • Sandmeyer Reaction from an Amino Precursor: This is a classic and reliable method for introducing a bromine atom onto an aromatic ring. The process starts with 2-Amino-5-fluoropyridine, which undergoes diazotization followed by a copper(I) bromide-catalyzed substitution.[1][2][3] This route is often favored for its high regioselectivity.

  • Direct Bromination of a Nicotinic Acid Derivative: This route typically starts with 5-fluoronicotinic acid. Direct bromination is achieved using a suitable brominating agent.[4] While seemingly more direct, this pathway can present challenges in controlling selectivity and preventing side reactions, such as decarboxylation under harsh conditions.[5]

Q2: My Sandmeyer reaction for converting 2-Amino-5-fluoropyridine is giving a low yield. What are the most common causes?

Low yields in a Sandmeyer reaction are a frequent issue and can almost always be traced back to a few critical parameters.

  • Decomposition of the Diazonium Salt: The aryldiazonium salt intermediate is thermally unstable. The temperature of the diazotization step (reaction of the amine with nitrous acid) must be strictly maintained between 0-5 °C.[6] Allowing the temperature to rise prematurely will lead to the decomposition of the salt into undesired phenols and other byproducts.

  • Inefficient Diazotization: Incomplete conversion of the starting amine to the diazonium salt is a common pitfall. This can be caused by an incorrect stoichiometric ratio of sodium nitrite or a non-homogenous reaction mixture. Ensure the amine is fully dissolved in the acidic medium before the slow, dropwise addition of the sodium nitrite solution.

  • Catalyst Activity: The Sandmeyer reaction is catalyzed by copper(I) salts.[1][7] If using commercial CuBr, ensure it is fresh and has not been significantly oxidized to Cu(II), which is less effective. Some protocols benefit from a mixture of Cu(I) and Cu(II) salts to facilitate the radical cycle.[3]

  • Side Reactions: The aryl radical intermediate can participate in side reactions, such as dimerization to form biaryl compounds.[1] This is often exacerbated by slow reaction with the copper halide or low catalyst concentration.

Q3: How can I effectively purify the final this compound and remove residual copper catalyst?

Purification is critical for obtaining a high-purity product and accurate yield calculation.

  • Initial Workup: After the reaction, a common procedure is to quench the mixture in water and extract the product with an organic solvent like ethyl acetate. The organic layer should be washed thoroughly.

  • Copper Removal: Residual copper salts can often be removed by washing the organic extract with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia, which forms a water-soluble copper-ammonia complex. A final wash with brine helps to remove residual water.[6]

  • Recrystallization: This is the most effective method for final purification. The solubility profile suggests that a solvent system of tetrahydrofuran (THF) and water can be effective for producing high-quality crystals.[4][8] Other potential solvent systems include ethanol/water or isopropanol. The choice of solvent should be optimized to maximize recovery of the desired product while leaving impurities in the mother liquor.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Corrective Actions
Low conversion of starting amine (TLC analysis) 1. Incomplete diazotization. 2. Low quality of sodium nitrite.1. Ensure the amine is fully dissolved in acid before cooling and adding NaNO₂. 2. Use fresh, dry sodium nitrite. 3. Increase stirring speed to ensure homogeneity.
Significant dark/tarry byproducts 1. Diazonium salt decomposition (temperature too high). 2. Uncontrolled addition of reagents.1. Maintain strict temperature control (0-5 °C) during diazotization and addition to the copper salt. Use an ice-salt bath.[6] 2. Add the diazonium salt solution slowly to the copper bromide solution to control the exothermic reaction and gas evolution.
Product contaminated with a phenol byproduct The diazonium salt reacted with water instead of the bromide. This is a classic decomposition pathway.Ensure the reaction medium is sufficiently acidic and that the concentration of CuBr is adequate to trap the diazonium salt before it hydrolyzes.
Final product is an off-color solid (green/blue tint) Residual copper catalyst contamination.Wash the organic solution of the crude product with aqueous ammonia or EDTA solution during workup. Ensure the recrystallization process is efficient.
Poor yield after recrystallization 1. The product is too soluble in the chosen solvent system. 2. Premature crystallization during hot filtration.1. Adjust the solvent/anti-solvent ratio. Cool the solution slowly and then in an ice bath to maximize crystal formation. 2. Use a pre-heated funnel for hot filtration to prevent the product from crashing out.

Optimized Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol is based on established principles of the Sandmeyer reaction, optimized for the synthesis of this compound.[1][2]

Step 1: Diazotization of 2-Amino-5-fluoropyridine

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-fluoropyridine (1.0 eq) in a solution of 48% hydrobromic acid (HBr, ~4.0 eq).

  • Cool the mixture to 0 °C using an ice-salt bath. The solution should be a fine slurry.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Bromination

  • In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and finally, saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizing the Process

Key Synthetic Pathways

G cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Direct Bromination A 2-Amino-5-fluoropyridine B Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C D This compound B->D CuBr C 5-Fluoronicotinic Acid C->D Br₂, Catalyst G Ar_N2 Ar-N₂⁺ (Diazonium Salt) Ar_radical Ar• (Aryl Radical) + N₂ Ar_N2->Ar_radical + Cu(I)Br - Cu(II)Br₂ (Single Electron Transfer) Cu_I Cu(I)Br Product Ar-Br Ar_radical->Product + Cu(II)Br₂ - Cu(I)Br (Halogen Transfer) Cu_II Cu(II)Br₂ G Start Low Yield Observed Check_TLC Analyze crude mixture by TLC/LCMS Start->Check_TLC High_SM High amount of starting material? Check_TLC->High_SM Side_Products Significant side products observed? Check_TLC->Side_Products No High_SM->Side_Products No Incomplete_Rxn Issue: Incomplete Diazotization High_SM->Incomplete_Rxn Yes Purification_Loss Issue: Purification Loss Side_Products->Purification_Loss No Decomposition Issue: Diazonium Decomposition Side_Products->Decomposition Yes Sol_3 Optimize recrystallization solvent system. Check for losses during workup. Purification_Loss->Sol_3 Solution Sol_1 Verify NaNO₂ quality. Ensure amine solubility. Check stoichiometry. Incomplete_Rxn->Sol_1 Solution Sol_2 Strictly control temperature (0-5 °C). Slow, controlled addition of reagents. Decomposition->Sol_2 Solution

References

Technical Support Center: Purification of Halogenated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of halogenated nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and purification of these valuable compounds. The unique physicochemical properties of halogenated nicotinic acids—stemming from the interplay between the electron-withdrawing halogen, the acidic carboxyl group, and the basic pyridine nitrogen—present distinct purification challenges. This resource provides in-depth, experience-driven solutions in a direct question-and-answer format.

Section 1: General Troubleshooting & Purity Issues

This section addresses common high-level problems encountered after the initial synthesis and work-up.

FAQ 1: My final product is a brilliant yellow or tan powder, but I need a pure white solid. What causes this discoloration and how can I remove it?

Answer: Discoloration is a frequent issue, often arising from colored byproducts generated during synthesis, particularly in oxidation or high-temperature halogenation reactions.[1] The chromophores responsible are typically nitrogen-containing polymers or residual reaction intermediates. Simply relying on a single purification method may be insufficient.

The most effective strategy is a multi-step approach:

  • Melt Treatment (for thermally stable compounds): For crude nicotinic acids produced via nitric acid oxidation, a surprising and effective first step is to melt the crude product. Heating the material to its melting point (e.g., 235-250°C) for a few minutes can destroy the yellow chromophore.[1] Upon cooling, the material will be a much lighter tan color, making the subsequent recrystallization more effective.

  • Recrystallization with Activated Charcoal: This is the classic method for color removal. After the initial melt treatment (if applicable), the crude acid should be dissolved in a suitable hot solvent (see Section 2). Add a small amount (typically 1-2% w/w) of activated carbon (e.g., Darco-G 60) to the hot solution.[1]

    • Causality: The porous structure of activated carbon provides a large surface area for the adsorption of large, flat, aromatic chromophores and other polymeric impurities, while the smaller halogenated nicotinic acid molecules remain in solution.

  • Hot Gravity Filtration: It is critical to filter the hot solution by gravity to remove the activated carbon. Do not use suction filtration at this stage, as the rapid cooling caused by the vacuum will induce premature crystallization of your product on the filter paper, leading to significant yield loss.[2]

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

FAQ 2: My post-purification yield is extremely low. What are the common causes of product loss?

Answer: Low yields can be frustrating and often point to suboptimal purification protocols rather than a failed reaction.[3] The key is to understand the solubility profile of your specific halogenated nicotinic acid.

Common causes for yield loss include:

  • Inappropriate Recrystallization Solvent: Using a solvent in which your compound is too soluble, even at room temperature, will result in a significant portion of your product remaining in the mother liquor.[4]

  • Premature Crystallization: As mentioned above, attempting to vacuum filter a hot, saturated solution is a primary cause of yield loss. The product crashes out on the filter paper and in the flask.

  • Excessive Washing: Washing the filtered crystals with large volumes of cold solvent will inevitably dissolve some of the product. Use minimal amounts of ice-cold solvent for washing.

  • pH-Related Solubility in Extractions: During aqueous work-ups, incorrect pH control can lead to the product partitioning into the wrong layer. Halogenated nicotinic acids are amphoteric; their solubility in water is highly pH-dependent.[5] Forgetting to re-acidify the aqueous layer to a pH of 1-2 before extraction can leave the majority of your product as a water-soluble carboxylate salt.[6]

Section 2: Recrystallization Challenges

Recrystallization is the most common purification technique, but it is fraught with potential pitfalls.

FAQ 3: I'm struggling to find a good recrystallization solvent. What's the best approach?

Answer: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[7] The halogen substituent significantly alters the polarity and solubility compared to unsubstituted nicotinic acid.

A systematic approach is best:

  • Start with Single Solvents: Test small amounts of your crude product in test tubes with various solvents (see Table 1). Good starting points include water, ethanol, methanol, isopropanol, acetonitrile, and mixtures thereof.

  • Use a Solvent Pair: If no single solvent is ideal, use a solvent pair. This is for compounds that are too soluble in one solvent and not soluble enough in another.[2] The most common pair for this class of compounds is an alcohol-water mixture (e.g., methanol/water or ethanol/water).[8]

    • Protocol: Dissolve the crude solid in the minimum amount of the "good" hot solvent (e.g., methanol). Then, add the "poor" hot solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.

Solvent/Solvent PairTarget Compound ClassNotes & Rationale
Methanol/Water Chloronicotinic AcidsExcellent for separating isomers like 2-chloro and 6-chloronicotinic acid.[8] The polarity can be finely tuned by adjusting the ratio.
Water General Halogenated Nicotinic AcidsEffective for many, but solubility can be high, potentially reducing yield.[4] Best for removing non-polar, organic impurities.
Ethanol General Halogenated Nicotinic AcidsA good general-purpose solvent. Often used in combination with water.
Acetonitrile Fluorinated Nicotinic AcidsCan offer different selectivity compared to alcohols due to its aprotic, polar nature.
Acetic Acid/Water Difficult-to-dissolve compoundsAcetic acid can protonate the pyridine ring, increasing solubility. Use with caution as it can be difficult to remove residual acetic acid.

Table 1: Recommended starting solvents for recrystallization of halogenated nicotinic acids.

FAQ 4: My product is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is still above the melting point of the solute in that specific solvent system. The product separates as a liquid (oil) instead of a solid crystalline lattice.[2] Impurities are often highly soluble in this oil, meaning it is not an effective purification step.

Causes and Solutions:

  • Cooling Too Quickly: Rapid cooling is the most common cause. The solution becomes supersaturated too fast for crystal nucleation to occur. Solution: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Solution is Too Concentrated: A highly concentrated solution is more likely to oil out. Solution: Add a small amount of additional hot solvent before cooling.

  • Poor Solvent Choice: Some solvents are more prone to causing oiling out. Solution: Change the solvent or solvent pair. If using an alcohol/water mixture, try altering the ratio to be richer in the alcohol component.

  • Inducing Crystallization: If an oil forms, try reheating the solution to redissolve it, then add a "seed crystal" of the pure compound as it cools.[7] Alternatively, scratching the inside of the flask with a glass rod at the solvent line can create microscopic imperfections that serve as nucleation sites.

Section 3: pH-Based Purification (Acid-Base Extraction)

Exploiting the amphoteric nature of halogenated nicotinic acids is a powerful, yet often misunderstood, purification technique.

FAQ 5: How can I use pH to my advantage to remove neutral or basic impurities?

Answer: This is where acid-base chemistry becomes your primary purification tool. The carboxylic acid group (pKa ≈ 2-4) and the pyridine nitrogen (pKa ≈ 1-3, lowered by the halogen) allow the molecule to exist in cationic, neutral/zwitterionic, or anionic forms depending on the pH. A patent for purifying 2-chloronicotinic acid describes a process of dissolving the crude material in an alkali solution, filtering, and then re-acidifying to precipitate the pure product.[6]

The following workflow is highly effective for removing neutral organic impurities or basic starting materials.

dot

Caption: Workflow for purification via acid-base extraction.

Section 4: Chromatographic Purification & Analysis

When recrystallization or extraction fails to provide the required purity, chromatography is the next logical step.

FAQ 6: When should I use column chromatography, and what are the best conditions?

Answer: Column chromatography should be reserved for situations where:

  • You need to separate compounds with very similar solubility profiles (e.g., certain isomers).

  • You are working on a small, research scale where material loss is acceptable.

  • You require very high purity (>99.5%) for analytical standards or biological testing.

Recommended Conditions:

  • Stationary Phase: Standard silica gel is typically effective.

  • Mobile Phase: Due to the polar and acidic nature of the compounds, a polar mobile phase is required. A common system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic or formic acid added.

    • Causality: The added acid protonates the carboxylic acid and pyridine nitrogen, reducing "streaking" or tailing on the silica gel by minimizing strong ionic interactions with silanol groups.

  • Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent system before committing to a large-scale column.[3]

FAQ 7: How do I confirm the purity of my final product?

Answer: Visual inspection is not enough. Purity must be confirmed using analytical instrumentation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9][10][11]

Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol provides a general starting point for the purity analysis of halogenated nicotinic acids.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your purified solid.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • Instrument: HPLC system with a UV detector. A diode-array detector (DAD) is preferred as it can help assess peak purity.[12]

    • Column: C18 reversed-phase column (e.g., LiChrosorb RP-18, 5 µm, 4.6 x 150 mm).[13]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Elution: Isocratic elution with a mixture like 70:30 or 60:40 (A:B) is often a good starting point. If impurities are not well-resolved, a gradient elution (e.g., 5% to 95% B over 20 minutes) will be necessary.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260-265 nm.[10][14]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • For high-purity confirmation, use an analytical reference standard of the compound to verify the retention time.[15]

dot

Caption: Decision tree for selecting a purification method.

References

Stability of 2-Bromo-5-fluoro-nicotinic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Investigating its Stability Under Acidic and Basic Conditions

Welcome to the technical support center for 2-Bromo-5-fluoro-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

This document will delve into the potential stability issues of this compound under both acidic and basic conditions. We will explore the likely degradation pathways based on its chemical structure and provide you with the necessary tools to assess its stability in your own laboratory setting.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address common questions and concerns regarding the stability of this compound.

Question 1: I'm seeing a decrease in the concentration of my this compound stock solution over time, especially when dissolved in a basic buffer. What could be happening?

Answer: The most probable cause is hydrolysis of the bromo substituent at the 2-position of the pyridine ring. The pyridine ring, especially with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Under basic conditions, hydroxide ions (OH⁻) can act as nucleophiles, attacking the carbon atom bonded to the bromine. This would lead to the formation of 2-hydroxy-5-fluoronicotinic acid. The presence of the nitrogen atom in the ring at a position ortho to the bromine activates this position towards nucleophilic attack.[3]

Troubleshooting Steps:

  • pH Monitoring: Regularly check the pH of your stock solution. A decrease in pH over time could indicate the formation of acidic degradation products.

  • Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the appearance of new peaks that could correspond to the hydroxy derivative.

  • Buffer Selection: If possible, use a buffer system with a pH closer to neutral for storage. If basic conditions are required for your experiment, prepare the solution fresh and use it promptly.

Question 2: My reaction yield is lower than expected when using this compound in a reaction that requires heating under acidic conditions. Could the starting material be degrading?

Answer: Yes, degradation under acidic conditions, particularly with heat, is a strong possibility. The primary concern here is the potential for decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide.[4][5] While nicotinic acid itself is relatively stable, the presence of substituents on the ring can influence the rate of decarboxylation. Heating can provide the necessary activation energy for this reaction to occur.[4][6]

Troubleshooting Steps:

  • Reaction Temperature: If your protocol allows, try running the reaction at a lower temperature for a longer duration.

  • Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid group as an ester to prevent decarboxylation. The ester can then be hydrolyzed under milder conditions in a later step.

  • In-Process Control: Analyze a small aliquot of your reaction mixture by HPLC or Thin Layer Chromatography (TLC) at different time points to monitor the consumption of the starting material and the formation of any unexpected byproducts.

Question 3: I've noticed a new, unidentified peak in my chromatogram after leaving a solution of this compound exposed to light. What could this be?

Answer: While less common than hydrolysis or decarboxylation, photodecomposition is a potential degradation pathway for halogenated aromatic compounds. Exposure to light, particularly UV light, can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical intermediates and subsequent downstream products.

Troubleshooting Steps:

  • Light Protection: Always store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Formal Photostability Study: If your application is sensitive to impurities, consider performing a formal photostability study as outlined in the experimental protocols section below. This will help you quantify the rate of degradation upon light exposure.

Understanding the Potential Degradation Pathways

The stability of this compound is primarily influenced by its three key functional groups: the pyridine ring, the bromo substituent, and the carboxylic acid. The interplay of these groups dictates its reactivity under different pH conditions.

  • Under Basic Conditions (Hydrolysis): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the carbon atom at the 2-position electron-deficient and thus susceptible to nucleophilic attack. In a basic medium, the hydroxide ion (OH⁻) is a potent nucleophile that can displace the bromide ion, leading to the formation of 2-hydroxy-5-fluoronicotinic acid.

  • Under Acidic Conditions (Decarboxylation): In an acidic environment, the nitrogen atom of the pyridine ring will be protonated. This protonation can facilitate the loss of the carboxylic acid group as CO₂, particularly when heated. The resulting product would be 2-bromo-5-fluoropyridine.

The fluorine atom at the 5-position is generally expected to increase the thermal and chemical stability of the pyridine ring itself.[7][8] However, its strong electron-withdrawing effect can further activate the 2-position towards nucleophilic attack.

Below is a diagram illustrating the two primary predicted degradation pathways for this compound.

Degradation of this compound 2-Bromo-5-fluoro-nicotinic_acid This compound 2-Hydroxy-5-fluoronicotinic_acid 2-Hydroxy-5-fluoronicotinic acid 2-Bromo-5-fluoro-nicotinic_acid->2-Hydroxy-5-fluoronicotinic_acid Basic Conditions (Hydrolysis) + OH⁻ 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoropyridine 2-Bromo-5-fluoro-nicotinic_acid->2-Bromo-5-fluoropyridine Acidic Conditions + Heat (Decarboxylation) - CO₂

Caption: Predicted degradation pathways of this compound.

Experimental Protocols: Assessing Stability

To quantitatively assess the stability of this compound, a forced degradation study is recommended.[9][10][11][12][13] This involves subjecting the compound to a range of stress conditions that are more severe than those it would typically encounter during storage or use.

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. The solubility of the compound should be considered.

  • Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration suitable for your analytical method (e.g., 100 µg/mL for HPLC analysis).

Forced Degradation (Stress) Conditions

The following table outlines the recommended stress conditions for a comprehensive forced degradation study. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[14][15]

Stress Condition Reagent/Condition Typical Conditions Rationale
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Room temperature for 24 hours, or 60°C for 2-4 hours if no degradation is observed.To induce acid-catalyzed degradation, primarily decarboxylation.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room temperature for 2-4 hours. This reaction is often faster than acid hydrolysis.To induce base-catalyzed degradation, primarily hydrolysis of the C-Br bond.
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Room temperature for 24 hours.To assess susceptibility to oxidation.
Thermal Degradation Solid compound105°C for 24 hours.To evaluate the stability of the solid form at elevated temperatures.
Photodegradation Solution exposed to UV lightUV light (254 nm) for 24 hours.To assess light sensitivity.
Sample Preparation for Analysis
  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to the working concentration.

  • Filter the samples through a 0.45 µm syringe filter before injecting them into the HPLC system.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate it from its degradation products.[14][15][16]

The following is a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will likely be required.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient or isocratic elution can be explored. A starting point could be a 60:40 (A:B) isocratic elution.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength of maximum absorbance for this compound (e.g., determined by a UV scan).
Column Temperature 30°C
Injection Volume 10 µL

The workflow for a forced degradation study is summarized in the diagram below.

Forced Degradation Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solution (100 µg/mL) prep_stock->prep_working acid Acid Hydrolysis prep_working->acid base Base Hydrolysis prep_working->base thermal Thermal prep_working->thermal photo Photodegradation prep_working->photo neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation Oxidation oxidation->neutralize thermal->neutralize photo->neutralize prep_wording prep_wording prep_wording->oxidation hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Interpretation: - Peak Purity - Mass Balance - Degradant Identification hplc->data

Caption: Workflow for a forced degradation study.

Data Interpretation and Reporting

After running the stressed samples through the HPLC, the following aspects should be evaluated:

  • Peak Purity: A photodiode array (PDA) detector can be used to assess the peak purity of the parent compound in the presence of its degradation products.

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%. This ensures that all significant degradation products are being detected.

  • Degradant Identification: For significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary to elucidate their structures.

By following this comprehensive guide, you will be well-equipped to understand, predict, and experimentally verify the stability of this compound in your specific applications, ensuring the reliability and accuracy of your research.

References

Preventing decarboxylation of 2-Bromo-5-fluoro-nicotinic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Decarboxylation During Synthetic Transformations

Welcome to the technical support center for 2-Bromo-5-fluoro-nicotinic acid. As a Senior Application Scientist, I understand that while this halogenated pyridine derivative is a valuable building block in medicinal chemistry and materials science, its susceptibility to decarboxylation under certain reaction conditions can be a significant challenge. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to mitigate this unwanted side reaction, ensuring the integrity and success of your experiments.

The Challenge: Understanding Decarboxylation of Nicotinic Acids

Decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂), is a common thermal decomposition pathway for many carboxylic acids. For pyridinecarboxylic acids, the position of the carboxyl group relative to the ring nitrogen profoundly influences stability. Picolinic acids (2-substituted) are particularly prone to decarboxylation because the nitrogen atom can effectively stabilize the negative charge that develops on the ring in the transition state.[1][2]

While nicotinic acids (3-substituted), such as this compound, are generally more stable, the presence of substituents and specific reaction conditions—especially high temperatures and the use of transition metal catalysts—can significantly promote this undesired reaction.[3][4][5] The electron-withdrawing nature of the bromine and fluorine atoms on the pyridine ring influences the molecule's overall electronic properties and reactivity.[6][7] The primary byproduct of this degradation is 2-bromo-5-fluoropyridine, which can complicate purification and reduce the yield of your desired product.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers working with this compound.

Q1: My reaction mixture is turning dark, and LC-MS analysis shows a growing peak corresponding to the mass of 2-bromo-5-fluoropyridine. What is happening?

A: This is a classic indicator of decarboxylation. The combination of heat and, most likely, a transition metal catalyst (like palladium or copper) is causing your starting material to lose CO₂.[3][5][8] This side reaction competes with your desired transformation, leading to reduced yields and the formation of impurities. The darkening of the reaction mixture is often associated with the formation of palladium black or other decomposition products under harsh conditions.

Q2: At what temperature should I become concerned about decarboxylation?

A: There is no single "decarboxylation temperature," as the process is highly dependent on other factors, including the catalyst, solvent, and reaction time. However, as a general rule, you should exercise caution when heating reactions above 80-100 °C . Many transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can inadvertently promote decarboxylation, especially with prolonged heating.[9][10] Always aim to use the lowest effective temperature for your specific transformation.

Q3: Can my choice of base in a cross-coupling reaction influence the rate of decarboxylation?

A: Yes, the base can play a role, though it is often secondary to temperature and the catalyst. Strong bases can deprotonate the carboxylic acid, forming the carboxylate salt. While some studies on picolinic acids suggest the anionic form can be more resistant to decarboxylation than the zwitterionic form, the high temperatures often used in cross-coupling reactions remain the dominant factor.[1][11][12] The primary focus should be on enabling the catalytic cycle to proceed at a lower temperature, which may involve optimizing the catalyst and ligand rather than just the base. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are common choices.[13]

Q4: I am performing an amide coupling, and I am still observing decarboxylation. I thought this was mainly an issue with palladium catalysis?

A: While palladium is a common culprit, any reaction requiring significant heat can induce thermal decarboxylation, regardless of the reagents used.[14][15] If your amide coupling requires heating to 80 °C or higher to proceed, you risk decarboxylation. This is often an issue with less reactive amines or when using older, less efficient coupling reagents. The solution is to switch to a modern, high-efficiency coupling system that allows the reaction to proceed rapidly at room temperature.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed reactions are notorious for causing decarboxylation of heteroaromatic carboxylic acids if not properly controlled. The key is to accelerate the desired C-C bond formation so that it significantly outpaces the C-C bond cleavage of decarboxylation.

Core Problem: The Catalytic Cycle vs. Degradation

The desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is in a kinetic competition with the thermal, metal-assisted decarboxylation pathway. High temperatures accelerate both processes, but decarboxylation can become dominant if the catalytic cycle is sluggish.

Mitigation Strategies
StrategyActionable Steps & RationaleDecarboxylation Risk
Temperature Control Primary Action: Run the reaction at the lowest possible temperature. Start at room temperature or 40 °C and only increase if conversion is stalled. Rationale: Decarboxylation is a thermal process. Lowering the temperature is the most direct way to inhibit it.High at >100°CMedium at 60-80°CLow at <50°C
Catalyst/Ligand Selection Use a highly active palladium precatalyst with an electron-rich, bulky phosphine ligand (e.g., a Buchwald-type ligand like XPhos or SPhos).[16] Rationale: These advanced catalysts promote a very fast rate of oxidative addition and reductive elimination, allowing the reaction to complete quickly at lower temperatures before significant decarboxylation can occur.[16]High with older catalysts (e.g., Pd(PPh₃)₄)Low with modern precatalysts
Protecting Group Strategy Convert the carboxylic acid to a methyl or ethyl ester prior to coupling. After a successful coupling, hydrolyze the ester back to the carboxylic acid. Rationale: Esters are significantly more thermally stable and do not undergo decarboxylation under these conditions. This is a robust but less atom-economical approach.Negligible (for the ester)
Reaction Monitoring Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. Once the starting material is consumed, work up the reaction immediately. Rationale: Prolonged heating, even after the reaction is complete, will continue to cause decarboxylation of the product, reducing the isolated yield.Increases with time
Recommended Low-Temperature Suzuki-Miyaura Protocol

This protocol is a starting point and should be optimized for your specific substrates.

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add a modern palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction: Stir the mixture vigorously at a low temperature (start at 40 °C).

  • Monitoring: Monitor the reaction's progress by LC-MS. If no conversion is observed after 1-2 hours, slowly increase the temperature in 10 °C increments.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry under vacuum. Purify as necessary.

Decision Workflow for Suzuki Coupling

Caption: Decision workflow for minimizing decarboxylation during Suzuki coupling.

Troubleshooting Guide 2: Amide Bond Formation

For amide couplings, the primary cause of decarboxylation is the application of heat. The solution lies in utilizing modern coupling reagents that facilitate rapid amide bond formation at ambient temperatures.

Mitigation Strategies
StrategyActionable Steps & RationaleDecarboxylation Risk
Use Modern Coupling Reagents Employ a high-efficiency coupling reagent system like HATU/DIPEA or EDC/HOBt. Rationale: These reagents activate the carboxylic acid at room temperature, allowing for rapid reaction with the amine, often completing within a few hours without any heating.[17]Low (reaction at 0°C to RT)
Two-Step Activation Convert the carboxylic acid to an activated intermediate, such as an acid chloride (using SOCl₂ or oxalyl chloride) or an N-Hydroxysuccinimide (NHS) ester, under mild conditions. Isolate or use this intermediate in situ to react with the amine. Rationale: This separates the activation step from the amide formation step, often allowing both to be performed at low temperatures.Very Low
Avoid High Temperatures If a specific protocol requires heat, verify if a more modern, room-temperature alternative exists. Avoid protocols that require heating above 60 °C. Rationale: As with cross-coupling, heat is the primary driver of this unwanted side reaction.[14][15]High at >60°C
Recommended Room-Temperature Amide Coupling Protocol (HATU)
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Reagent Addition: Add the amine (1.1 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-4 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow for Activated Ester Intermediate

Amide_Workflow cluster_activation Step 1: Activation (0°C to RT) cluster_coupling Step 2: Coupling (RT) start This compound reagents + EDC / NHS start->reagents intermediate Activated NHS Ester (Stable Intermediate) reagents->intermediate amine + Amine (R-NH2) intermediate->amine product Desired Amide Product amine->product

Caption: Two-step workflow for amide coupling via a stable NHS ester intermediate.

By understanding the mechanisms that drive decarboxylation and by carefully selecting and optimizing your reaction conditions, you can successfully utilize this compound to build complex molecules while minimizing the formation of unwanted byproducts.

References

Technical Support Center: Byproduct Identification in 2-Bromo-5-fluoro-nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Bromo-5-fluoro-nicotinic acid. This guide is designed for researchers, chemists, and quality control professionals working on the synthesis and purification of this important chemical intermediate. Here, we address common challenges encountered during HPLC analysis, focusing on the identification and troubleshooting of process-related impurities and degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

The impurity profile of this compound is highly dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Starting Material Carryover: Unreacted starting materials, such as nicotinic acid or its precursors, can be present in the final product.

  • Intermediates: In multi-step syntheses, incomplete reactions can lead to the presence of synthetic intermediates. For example, if the synthesis involves the hydrolysis of a methyl ester, residual methyl 2-bromo-5-fluoronicotinate might be observed.[1]

  • Isomeric Byproducts: During bromination or fluorination steps, reactants may add to incorrect positions on the pyridine ring, leading to isomers like 6-Bromo-2-fluoronicotinic acid.[2]

  • Over-reaction Products: Formation of di-brominated or other polysubstituted species can occur if reaction conditions are not carefully controlled.

  • Degradation Products: The target molecule can degrade under harsh conditions (e.g., high temperature, strong acid/base), potentially leading to decarboxylation or hydrolysis of the halogen substituents.[3][4][5]

Q2: Why is Reverse-Phase HPLC the standard method for analyzing these impurities?

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[6][7] For this compound and its potential byproducts, Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for several reasons:

  • Versatility: RP-HPLC can separate a wide range of compounds with varying polarities, making it ideal for resolving the target molecule from both more polar (e.g., hydrolysis products) and less polar (e.g., ester intermediates) impurities.

  • Established Methodologies: RP-HPLC is a well-understood technique with a vast body of literature and established protocols for method development and validation, as outlined by regulatory bodies like the ICH.[7][8][9]

  • Compatibility with Mass Spectrometry (MS): RP-HPLC can be easily coupled with MS detectors (LC-MS), which is an invaluable tool for the definitive identification of unknown impurities by providing accurate mass information.

Q3: I'm starting my analysis. What is a good universal starting HPLC method?

A gradient method using a C18 column is a robust starting point for impurity profiling of most small pharmaceutical molecules, including this compound.[10] The acidic nature of the target analyte necessitates an acidified mobile phase to ensure good peak shape by suppressing the ionization of the carboxylic acid group.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for the acidic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient is effective for screening unknown samples with a wide polarity range.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides method robustness against ambient temperature fluctuations.
Detection UV at 260 nmNicotinic acid derivatives typically have strong UV absorbance in this region.[11]
Injection Vol. 5 µLA small volume minimizes potential peak distortion.

HPLC Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: I see an unexpected peak in my chromatogram. How do I identify it?

Identifying an unknown peak is a systematic process. The goal is to gather enough information to propose a likely structure, which can then be confirmed.

Workflow for Unknown Peak Identification

G A Unexpected Peak Observed B Step 1: Forced Degradation Study A->B Is it a degradant? C Step 2: HPLC-MS Analysis B->C Generate degradants for comparison G Identify as Process Impurity B->G Peak not seen in stressed samples D Step 3: Propose Structure C->D Obtain Mass-to-Charge (m/z) E Step 4: Confirm Structure D->E Based on m/z and synthetic route H Synthesize Standard & Co-inject E->H I NMR Spectroscopy E->I F Identify as Degradant H->F H->G I->F I->G

Caption: Workflow for systematic identification of unknown HPLC peaks.

Step-by-Step Protocol: Forced Degradation Study

Forced degradation (or stress testing) intentionally degrades the main compound to see if the unknown peak is a degradation product.[3][4][5] This is a critical step in developing a stability-indicating method.[5][11]

  • Prepare Stock Solutions: Prepare several identical solutions of your this compound sample at a known concentration (e.g., 1 mg/mL).[12]

  • Apply Stress Conditions: Treat each solution with a different stressor. Keep one unstressed sample as a control.

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 2 hours.[5]

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours.[5]

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 105°C for 24 hours, then dissolve.

    • Photolytic: Expose a solution to a calibrated light source as per ICH Q1B guidelines.

  • Neutralize and Analyze: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples and the control by HPLC.

  • Interpret Results: Compare the chromatograms. If your unknown peak increases significantly in a stressed sample, it is likely a degradation product formed under those conditions. If it doesn't appear, it's more likely a process-related impurity from the synthesis.

Problem 2: My resolution between the main peak and an impurity is poor (Rs < 1.5). How can I improve it?

Poor resolution is a common issue in impurity analysis.[6] A systematic approach to method development is key to resolving co-eluting peaks.[8][10]

Decision Tree for Improving Resolution

G A Poor Resolution (Rs < 1.5) B Is peak shape good (Tailing < 1.5)? A->B C Adjust Mobile Phase pH B->C No D Optimize Gradient Slope B->D Yes C->B Re-evaluate G Resolution Acceptable? D->G E Change Organic Modifier (ACN to MeOH) F Change Column Chemistry (e.g., Phenyl-Hexyl) E->F Still No E->G F->G G->E No

Caption: Decision tree for systematically improving HPLC peak resolution.

  • Adjust Mobile Phase pH: For an acidic molecule like this compound, small changes in pH can significantly alter the retention time of the main peak and any ionizable impurities, thereby improving selectivity.[10]

  • Optimize Gradient Slope: A shallower gradient (e.g., increasing the gradient time) gives the peaks more time to separate on the column, which can often improve resolution.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the "selectivity" of the separation because they interact differently with the analyte and the stationary phase. This can sometimes completely reorder the elution of peaks.

  • Change Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase is the most powerful way to alter selectivity.[10] A column with a different chemistry, such as a Phenyl-Hexyl or a Cyano phase, will provide a different interaction mechanism and likely resolve the critical pair.

Problem 3: My peaks are broad and tailing. What is the cause?

Poor peak shape is often a sign of undesirable secondary interactions or other issues within the HPLC system.

Likely CauseDiagnostic CheckRecommended Solution
Analyte-Silanol Interaction Peak tailing is worse for the acidic main peak.Lower the mobile phase pH (e.g., to 2.5 with phosphoric acid) to fully suppress silanol activity. Use a modern, end-capped column.
Column Overload Peak shape improves significantly upon sample dilution.Reduce the mass of sample injected onto the column.
Extra-Column Volume Problem persists across different methods and analytes.Check for and replace any long or wide-bore tubing between the injector, column, and detector. Ensure fittings are properly seated.
Column Contamination/Age Gradual degradation of performance over time.Flush the column with a strong solvent (e.g., isopropanol). If performance is not restored, replace the column.

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-fluoro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 2-Bromo-5-fluoro-nicotinic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we dissect the common challenges encountered during the scale-up of this synthesis, providing field-proven insights and solutions in a direct question-and-answer format. Our focus is on ensuring scientific integrity, safety, and reproducibility from the bench to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which is most suitable for scale-up?

A: The most prevalent and scalable method is the direct electrophilic bromination of 5-fluoronicotinic acid. This approach is generally preferred for its atom economy and straightforward execution. Alternative routes, such as those starting from more complex pyridine precursors, often involve more steps and may not be as cost-effective for large-scale production. The direct bromination pathway typically utilizes a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine (Br₂) in a suitable solvent.[1] For scale-up, NBS is often favored due to its solid nature, which makes it easier and safer to handle compared to highly corrosive and volatile liquid bromine.[1][2]

Q2: Why is the halogenation of a pyridine ring, like in 5-fluoronicotinic acid, often challenging?

A: The direct electrophilic halogenation of pyridine rings is inherently difficult. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the aromatic system towards electrophilic attack, making it significantly less reactive than benzene.[3][4] Consequently, these reactions often require harsh conditions, such as elevated temperatures or the use of strong acids, to proceed at a reasonable rate.[3][5] The precise control of these conditions is critical to ensure selective bromination at the desired C2 position while avoiding side reactions.

Q3: What are the primary safety concerns when scaling up this synthesis?

A: Scaling up any chemical process introduces new safety challenges. For this synthesis, key concerns include:

  • Handling of Brominating Agents: Both Br₂ and NBS are hazardous. Liquid bromine is highly corrosive and toxic upon inhalation, while NBS can be a source of runaway reactions if not handled correctly, especially in certain solvents.[2][6]

  • Exothermic Reaction: Bromination reactions are typically exothermic. On a large scale, efficient heat management is critical to prevent thermal runaway. A failure to control the temperature can lead to a rapid increase in reaction rate, excessive off-gassing, and the formation of dangerous byproducts.

  • Hazardous Byproducts: The reaction can generate hydrogen bromide (HBr) gas, which is corrosive and requires proper scrubbing before venting.

  • Personal Protective Equipment (PPE): Due to the hazardous nature of the reagents, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7][8][9] All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.[7][10]

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific issues that may arise during your experiments.

Issue 1: Low reaction yield and incomplete conversion of starting material.

  • Q: My reaction has stalled, and LC-MS analysis shows a significant amount of unreacted 5-fluoronicotinic acid. What are the likely causes and solutions?

  • A: This is a common scale-up challenge. The primary causes are often related to reaction kinetics and reagent stability.

    • Causality: The deactivating effect of the pyridine nitrogen and the carboxylic acid group can make the reaction sluggish.[3] Insufficient temperature may not provide the necessary activation energy. Furthermore, if using NBS, it can decompose over time, especially at higher temperatures, reducing its effective concentration.

    • Solutions:

      • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while carefully monitoring the reaction progress by TLC or LC-MS. Temperatures in the range of 60-80°C are often effective.[1]

      • Reagent Stoichiometry: Ensure a slight excess of the brominating agent (e.g., 1.1 to 1.3 equivalents) is used to drive the reaction to completion.[1] However, avoid a large excess to minimize byproduct formation.

      • Controlled Reagent Addition: On a larger scale, adding the brominating agent portion-wise or as a solution via an addition funnel can maintain a more consistent reaction rate and temperature profile.[2]

      • Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction. An incomplete reaction might simply need more time to reach completion.[11]

Issue 2: Formation of undesired isomers or di-brominated byproducts.

  • Q: I am observing the formation of a significant amount of di-brominated product and other isomers. How can I improve the selectivity for the 2-bromo position?

  • A: Regioselectivity is governed by a combination of electronic effects and reaction conditions.

    • Causality: While the fluorine at C5 and the nitrogen at C1 direct bromination to the C2 and C6 positions, overly harsh conditions (high temperature) or an excessive amount of brominating agent can lead to a loss of selectivity and further bromination on the activated ring.

    • Solutions:

      • Strict Stoichiometric Control: Use no more than 1.3 equivalents of the brominating agent. Accurately weighing and adding the reagent is crucial.[1]

      • Temperature Management: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate. High temperatures can overcome the activation energy barriers for the formation of less-favored isomers.

      • Solvent Choice: Solvents like glacial acetic acid can act as a catalyst and influence selectivity.[1] Ensure the solvent is appropriate and dry, as water content can alter the reaction pathway.

Issue 3: Difficulties with product isolation and purification.

  • Q: The work-up is messy, and I'm struggling to obtain a pure product. What is the best practice for purification at scale?

  • A: Isolation and purification are critical for achieving the desired product quality and can be a significant bottleneck in scaling up.

    • Causality: The product, being a carboxylic acid, can have challenging solubility profiles. It may also co-precipitate with inorganic salts or unreacted starting materials.

    • Solutions:

      • Quenching: After the reaction is complete, cool the mixture and quench any excess brominating agent by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate.[1]

      • pH Adjustment: The product's solubility is highly pH-dependent. Carefully adjust the pH of the aqueous solution. The product will precipitate at its isoelectric point. This is a crucial step for isolating the crude product.

      • Recrystallization: This is the most effective method for purifying the crude product at scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good recovery and high purity.[1]

      • Washing: Ensure the filtered solid is thoroughly washed with cold water to remove inorganic salts and then with a non-polar solvent like hexanes to remove organic impurities before drying.

Experimental Protocol: Representative Scale-Up Synthesis

This protocol outlines a general procedure for the synthesis of this compound. Safety Warning: This reaction should only be performed by qualified chemists in a controlled environment with appropriate safety measures.[7][10]

Reagents and Equipment:

  • 5-fluoronicotinic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Glacial Acetic Acid (solvent)

  • Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel

  • Heating/cooling circulator

  • Scrubber system for off-gas (containing a sodium hydroxide solution)

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 5-fluoronicotinic acid and glacial acetic acid. Begin stirring to form a slurry or solution.

  • Heating: Heat the mixture to 60-70°C.

  • NBS Addition: Slowly add the N-bromosuccinimide (NBS) portion-wise over 1-2 hours. Maintain the internal temperature within the desired range (e.g., ±5°C). The rate of addition should be controlled to manage the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at temperature for 4-6 hours.[1] Monitor the reaction's progress by taking samples periodically for LC-MS analysis until the starting material is consumed.

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium thiosulfate to quench any unreacted NBS.

  • Precipitation: Slowly add the reaction mixture to a separate vessel containing cold water with vigorous stirring. Adjust the pH with a suitable base if necessary to precipitate the product.

  • Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove acetic acid and salts.

  • Drying: Dry the crude product under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield pure this compound.

Data & Workflow Visualization

Table 1: Key Reaction Parameters & Data
ParameterValue/RangeNotes
Starting Material 5-fluoronicotinic acidPurity should be >98% to avoid side reactions.
Brominating Agent N-Bromosuccinimide (NBS)Preferred for ease of handling on a larger scale.[1]
Molar Ratio (NBS:SM) 1.1 - 1.3 : 1A slight excess drives the reaction to completion.[1]
Solvent Glacial Acetic AcidCan also act as a catalyst.[1]
Reaction Temperature 60°C - 80°CHigher temperatures can increase rate but may generate more byproducts.[1]
Reaction Time 4 - 8 hoursProgress should be monitored by LC-MS or TLC.[11]
Typical Yield 70-85%Highly dependent on reaction control and purification efficiency.

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield or Stalled Reaction check_sm Analyze Reaction Mixture (LC-MS, TLC) start->check_sm incomplete Incomplete Conversion? check_sm->incomplete byproducts Significant Byproducts? incomplete->byproducts  No solution_incomplete 1. Increase Temp (5-10°C) 2. Extend Reaction Time 3. Check Reagent Stoichiometry incomplete->solution_incomplete  Yes solution_byproducts 1. Lower Reaction Temp 2. Reduce NBS eq. (to ~1.1) 3. Slow Reagent Addition byproducts->solution_byproducts  Yes purification_issue Review Purification Protocol: - Optimize pH for precipitation - Screen recrystallization solvents byproducts->purification_issue  No (Suspect Isolation Loss)

References

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Bromo-5-fluoro-nicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 2-Bromo-5-fluoro-nicotinic acid is a key substituted pyridine building block, valued for its utility in constructing complex molecular architectures. Its specific halogenation pattern introduces unique electronic and steric properties, making precise characterization essential.

This guide provides an in-depth comparison of the spectroscopic characteristics of this compound against key structural analogs: the parent Nicotinic acid, 2-Bromonicotinic acid, and 5-Fluoronicotinic acid. By dissecting the influence of each substituent on the spectral output, we aim to provide a robust framework for the identification and quality control of these important chemical synthons. The causality behind experimental choices and the interpretation of spectral data are emphasized to empower researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information on the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For substituted pyridines, NMR is particularly powerful in confirming positional isomerism.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol ensures data comparability and integrity.

  • Sample Preparation : Dissolve approximately 5-10 mg of the solid acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and the acidic proton is typically observable.

  • Internal Standard : Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can reference the residual solvent peak, but TMS provides an absolute reference.

  • Instrument Configuration : Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition : A standard pulse-acquire sequence is used. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Sixteen scans are typically sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Acid dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer (≥400 MHz) transfer->instrument shim Shim Magnetic Field instrument->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform & Phase Correction acquire_C13->process reference Reference to TMS (δ 0.00) process->reference integrate Integrate & Analyze (Shifts, Coupling) reference->integrate

Caption: Standardized workflow for NMR analysis.

Comparative ¹H NMR Analysis

The ¹H NMR spectrum of a nicotinic acid derivative reveals two or three signals in the aromatic region (δ 7.0-9.5 ppm). The electron-withdrawing nature of the pyridine nitrogen deshields the ring protons, shifting them downfield compared to benzene. The proton at the C2 position is the most downfield due to its proximity to the nitrogen.[1][2]

CompoundH-2 (δ, mult, J)H-4 (δ, mult, J)H-6 (δ, mult, J)Key Observations
Nicotinic Acid ~9.15 ppm (d, J ≈ 1.5 Hz)~8.3 ppm (dt, J ≈ 8, 2 Hz)~8.83 ppm (dd, J ≈ 5, 1.5 Hz)Baseline spectrum with three distinct aromatic protons. The H-2 proton is a sharp doublet due to a small meta-coupling to H-6.[2][3]
2-Bromonicotinic Acid N/A~8.3 ppm (dd, J ≈ 8, 2 Hz)~8.8 ppm (dd, J ≈ 5, 2 Hz)The C2 position is substituted, removing the most downfield proton signal. The remaining H-4 and H-6 signals show coupling to each other.
5-Fluoronicotinic Acid ~9.0 ppm (d, J ≈ 2.5 Hz)~8.5 ppm (ddd, J ≈ 8, 4, 2.5 Hz)~8.7 ppm (t, J ≈ 2.5 Hz)Fluorine introduces significant J(H,F) couplings. H-4 and H-6 are split by the fluorine at C5, leading to more complex multiplets.
This compound N/A~8.6 ppm (dd, J(H,F) ≈ 8 Hz, J(H,H) ≈ 3 Hz)~8.4 ppm (dd, J(H,F) ≈ 4 Hz, J(H,H) ≈ 3 Hz)Only two aromatic protons remain. Both are significantly influenced by the adjacent halogens and show both H-H and H-F coupling.[4]

Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, dt=doublet of triplets, ddd=doublet of doublet of doublets.

Comparative ¹³C NMR Analysis

In ¹³C NMR, the electronegative nitrogen and halogen substituents significantly influence the chemical shifts. The carboxyl carbon is typically found far downfield (δ 165-185 ppm).

CompoundC2 (δ)C3 (δ)C4 (δ)C5 (δ)C6 (δ)COOH (δ)Key Observations
Nicotinic Acid ~153~135~140~127~152~176Baseline values for the pyridine ring carbons.[5]
2-Bromonicotinic Acid ~145~137~142~128~154~175The bromine substituent at C2 induces a significant shielding effect (upfield shift) on the attached carbon due to the "heavy atom effect".
5-Fluoronicotinic Acid ~141~138~128~158~148~174Fluorine, being highly electronegative, causes a strong downfield shift at the directly attached C5. The C-F bond will appear as a large doublet due to ¹J(C,F) coupling (~240-260 Hz). Adjacent carbons (C4, C6) will show smaller ²J(C,F) couplings.
This compound ~140~139~130~157~149~173Combines the effects of both halogens. C2 is shielded by bromine, while C5 is strongly deshielded by fluorine and exhibits a large ¹J(C,F) coupling. The other carbons (C4, C6) will show couplings to fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and reliable method for identifying key functional groups within a molecule. For these compounds, the most characteristic signals arise from the carboxylic acid group and vibrations within the aromatic ring.

Experimental Protocol: FT-IR (Solid Sample)

The Attenuated Total Reflectance (ATR) technique is often the most straightforward method for solid samples, requiring minimal preparation.

  • Instrument Background : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application : Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure : Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition : Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis to prevent cross-contamination.

Comparative FT-IR Analysis

The spectra are dominated by features of the carboxylic acid and the substituted pyridine ring.

Wavenumber (cm⁻¹)Vibration TypeNicotinic AcidThis compoundComparative Insights
3300–2500O–H stretch (broad)PresentPresentThis very broad band, characteristic of a hydrogen-bonded carboxylic acid dimer, is a hallmark feature in all four compounds.[6][7]
~1710–1690C=O stretch~1700 cm⁻¹~1705 cm⁻¹The strong carbonyl stretch is consistently observed. Electron-withdrawing groups on the ring can slightly increase this frequency.[7]
~1600, ~1470C=C / C=N ring stretchPresentPresentThese absorptions correspond to vibrations of the pyridine ring itself. Their exact positions and intensities can shift slightly based on the substitution pattern, but they are always present.[8]
~1300C–O stretch / O-H bendPresentPresentThis region contains coupled vibrations from the carboxylic acid group.
~1100-1000C–F stretchAbsentPresent, strongA strong, distinct absorption band in this region is a definitive indicator for the presence of the C-F bond in 5-Fluoronicotinic acid and this compound.
< 800C–Br stretchAbsentPresent, weak-mediumThe C-Br stretch appears at lower frequencies and can sometimes be difficult to distinguish in the complex fingerprint region, but its presence is expected for the bromo-substituted analogs.

Mass Spectrometry (MS): Determining Molecular Mass and Formula

Mass spectrometry provides the exact molecular weight and, through isotopic patterns and fragmentation, confirms the elemental composition of a compound. Electron Ionization (EI) is a common technique for relatively stable, volatile organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solids, and heated to induce volatilization into the high-vacuum source.

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.[9]

  • Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, generating a mass spectrum that plots relative abundance versus m/z.

Conceptual Diagram of EI-MS Analysis

G mol Molecule (M) in Gas Phase source Electron Source (70 eV) mol->source Enters Ion Source mol_ion Molecular Ion (M⁺•) source->mol_ion Ionization frag_ions Fragment Ions mol_ion->frag_ions Fragmentation analyzer Mass Analyzer (Separates by m/z) mol_ion->analyzer frag_ions->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: Ionization and fragmentation process in EI-MS.

Comparative Mass Spectrometry Analysis

The key feature for halogenated compounds is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺• and [M+2]⁺•, of nearly equal intensity.

CompoundMolecular FormulaExact Mass (Monoisotopic)Expected [M]⁺• : [M+2]⁺• RatioKey Fragmentation Pathway
Nicotinic Acid C₆H₅NO₂123.03 Da100 : 0Loss of •OH (m/z 106) followed by loss of CO (m/z 78, pyridine radical cation).[10]
2-Bromonicotinic Acid C₆H₄BrNO₂200.94 Da~100 : 98The presence of the M/M+2 doublet is the defining feature. Fragmentation includes loss of •OH and CO.
5-Fluoronicotinic Acid C₆H₄FNO₂141.02 Da100 : 0Fluorine is monoisotopic (¹⁹F), so no isotopic pattern is observed. Fragmentation is similar to nicotinic acid.[11]
This compound C₆H₃BrFNO₂218.93 Da~100 : 98The M/M+2 doublet confirms the presence of one bromine atom. The molecular weight confirms the presence of both Br and F.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle.

  • ¹H and ¹³C NMR definitively establish the substitution pattern on the pyridine ring, with the chemical shifts and coupling constants (especially C-F and H-F couplings) providing irrefutable evidence of the positions of the bromine and fluorine atoms.

  • FT-IR offers rapid confirmation of the carboxylic acid functional group and provides clear evidence for the presence of a C-F bond through its characteristic strong absorption.

  • Mass Spectrometry confirms the molecular weight and, most critically, the presence of a single bromine atom through the distinctive M/M+2 isotopic pattern with a ~1:1 ratio.

By comparing the spectral data of the target molecule with its simpler analogs, a clear and logical picture emerges, demonstrating how each substituent systematically alters the spectroscopic fingerprint. This comparative approach not only validates the structure of this compound but also provides researchers with a predictive and interpretive framework for analyzing related substituted heteroaromatics.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-5-fluoro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 2-Bromo-5-fluoro-nicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry.

Due to the limited availability of public experimental spectra for this compound, this guide leverages high-quality predicted data, contextualized by a comparative analysis with the experimental spectra of structurally related analogs: nicotinic acid, 5-bromonicotinic acid, and the predicted spectra of 2-bromonicotinic acid and 5-fluoronicotinic acid. This approach allows for a detailed examination of the influence of bromine and fluorine substituents on the pyridine ring's magnetic environment.

Structural Overview and Atom Numbering

To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for the pyridine ring of this compound and its analogs.

Caption: Atom numbering for the nicotinic acid scaffold.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its analogs, alongside experimental data for nicotinic acid and 5-bromonicotinic acid. All predicted data was generated using reputable online NMR prediction databases.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH4H6Other Protons
Nicotinic Acid (Experimental)8.328.83H2: 9.13, H5: 7.58
5-Bromonicotinic Acid (Experimental)8.428.95H2: 9.05, H6: 8.95
2-Bromonicotinic Acid (Predicted)~8.3~8.4H5: ~7.4
5-Fluoronicotinic Acid (Predicted)~8.5~8.9H2: ~9.1
This compound (Predicted) ~8.6 ~8.5 -

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC2C3C4C5C6COOH
Nicotinic Acid (Experimental)150.2126.7136.9123.7153.2166.2
5-Bromonicotinic Acid (Experimental)152.0130.1140.2121.2155.8165.1
2-Bromonicotinic Acid (Predicted)~145~130~140~125~152~167
5-Fluoronicotinic Acid (Predicted)~142 (d)~132 (d)~138 (d)~158 (d)~145 (d)~165
This compound (Predicted) ~142 (d) ~131 (d) ~142 (d) ~156 (d) ~147 (d) ~164

(d) indicates a doublet due to C-F coupling.

Interpretation and Substituent Effects

The analysis of the NMR data reveals the distinct electronic influences of the bromine and fluorine substituents on the nicotinic acid scaffold.

¹H NMR Spectral Analysis

In the ¹H NMR spectrum of the parent nicotinic acid, the protons appear in a characteristic downfield region due to the deshielding effect of the aromatic pyridine ring. The H2 and H6 protons are the most downfield, owing to their proximity to the electronegative nitrogen atom.

  • Effect of Bromine: The introduction of a bromine atom at the 5-position (5-bromonicotinic acid) leads to a general downfield shift of the remaining ring protons compared to nicotinic acid. This is attributed to the inductive electron-withdrawing effect of the halogen. In the predicted spectrum of 2-bromonicotinic acid, the absence of the H2 proton and the expected shifts of H4, H5, and H6 reflect the substituent's position.

  • Effect of Fluorine: Fluorine, being the most electronegative element, is expected to exert a strong electron-withdrawing effect. In the predicted spectrum of 5-fluoronicotinic acid, this would lead to a significant downfield shift for the adjacent H4 and H6 protons. Furthermore, spin-spin coupling between the ¹⁹F nucleus and the neighboring protons (H4 and H6) would result in observable splitting patterns (doublets or doublet of doublets).

  • Combined Effects in this compound: In the target molecule, the additive electron-withdrawing effects of both bromine at C2 and fluorine at C5 are anticipated. This results in the two remaining protons, H4 and H6, being significantly deshielded. The predicted chemical shifts for H4 and H6 are in a similar downfield region, and both would be expected to show coupling to the fluorine at C5.

¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide further insights into the electronic environment of the carbon atoms within the pyridine ring.

  • Effect of Bromine: In 5-bromonicotinic acid, the C5 carbon, directly attached to the bromine, shows a significant upfield shift compared to the corresponding carbon in nicotinic acid. This is a typical "heavy atom effect." The other ring carbons experience shifts based on the inductive effects of the bromine. For the predicted 2-bromonicotinic acid, a similar upfield shift is expected for C2.

  • Effect of Fluorine: The most notable feature in the predicted ¹³C NMR spectrum of 5-fluoronicotinic acid is the large C-F coupling constants. The C5 carbon, directly bonded to fluorine, will appear as a doublet with a large one-bond coupling constant (¹JCF). The adjacent carbons (C4 and C6) will also exhibit smaller two-bond (²JCF) couplings, appearing as doublets.

  • Combined Effects in this compound: The predicted ¹³C NMR spectrum of this compound would be a composite of these effects. The C2 carbon would be influenced by the heavy atom effect of bromine, while the C5 carbon would show a large one-bond C-F coupling. The remaining carbons (C3, C4, and C6) would all be expected to show smaller C-F couplings and their chemical shifts would be determined by the combined inductive effects of the two halogens and the carboxylic acid group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound or similar compounds, the following protocol is recommended.

G cluster_protocol NMR Sample Preparation and Data Acquisition Workflow Sample_Prep 1. Sample Preparation - Weigh 5-10 mg of sample. - Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). - Filter into a clean, dry 5 mm NMR tube. Shimming 2. Spectrometer Setup - Insert sample into the magnet. - Lock on the deuterium signal of the solvent. - Shim the magnetic field to homogeneity. Sample_Prep->Shimming 1H_Acquisition 3. ¹H Spectrum Acquisition - Acquire a standard 1D proton spectrum. - Optimize spectral width and receiver gain. - Apply Fourier transform and phase correction. Shimming->1H_Acquisition 13C_Acquisition 4. ¹³C Spectrum Acquisition - Acquire a proton-decoupled 1D carbon spectrum. - Use a sufficient number of scans for good signal-to-noise. 1H_Acquisition->13C_Acquisition Data_Processing 5. Data Processing - Reference the spectra (TMS or residual solvent peak). - Integrate proton signals. - Pick peaks for both ¹H and ¹³C spectra. 13C_Acquisition->Data_Processing

Caption: A generalized workflow for acquiring NMR spectra of small organic molecules.

Causality in Experimental Choices:

  • Choice of Solvent: A deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer, which ensures the stability of the magnetic field during the experiment. DMSO-d6 is often a good choice for carboxylic acids as it can solubilize the compound and its residual proton peak does not obscure the aromatic region.

  • Sample Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time, especially for the less sensitive ¹³C nucleus.

  • Shimming: Homogenizing the magnetic field across the sample volume is critical for obtaining sharp spectral lines and high resolution, which is essential for accurate measurement of chemical shifts and coupling constants.

  • Proton Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C spectrum by removing C-H couplings, resulting in a single sharp peak for each unique carbon atom. This makes the spectrum easier to interpret and improves the signal-to-noise ratio.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this compound through a comparative analysis with related compounds. By understanding the individual and combined effects of the bromine and fluorine substituents, researchers can more confidently interpret experimental data for this and similar halogenated nicotinic acid derivatives. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, ensuring the integrity of structural elucidation in the drug discovery and development process.

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-5-Fluoronicotinic Acid in Cross-Coupling and SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug design and development. Among these, nicotinic acid derivatives are privileged structures, and their precise modification is often critical to achieving desired biological activity. This guide provides an in-depth, evidence-based comparison of two key building blocks: 2-bromo-5-fluoronicotinic acid and 2-chloro-5-fluoronicotinic acid .

As a Senior Application Scientist, my goal is to move beyond simple cataloging of facts and provide a narrative grounded in mechanistic principles and field-proven insights. The choice between a bromo or a chloro substituent is not merely one of cost; it is a strategic decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide will dissect these differences, offering a clear rationale for experimental choices to empower researchers in designing robust and efficient synthetic routes.

The Decisive Factor: Understanding Carbon-Halogen Bond Reactivity

The fundamental difference in reactivity between 2-bromo- and 2-chloro-5-fluoronicotinic acid lies in the properties of the carbon-halogen (C-X) bond. This difference is most pronounced in the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition .

In this step, the palladium(0) catalyst inserts into the C-X bond. The energy required for this bond cleavage is known as the Bond Dissociation Energy (BDE). A weaker bond (lower BDE) will undergo oxidative addition more readily, leading to a faster reaction, often under milder conditions. The established trend for aryl halides is that the C-Br bond is significantly weaker than the C-Cl bond.[1][2]

Aryl Halide (Ph-X)Bond Dissociation Energy (kJ/mol)
Ph-F~539
Ph-Cl~401
Ph-Br~339
Ph-I~272

This trend is the primary determinant for the generally higher reactivity of aryl bromides in cross-coupling reactions. However, in Nucleophilic Aromatic Substitution (SNAr) , this trend is often inverted. Here, the reaction proceeds via a negatively charged Meisenheimer intermediate. A more electronegative halogen at the substitution site can better stabilize this intermediate through inductive effects, leading to a faster reaction. This results in a typical SNAr reactivity order of F > Cl > Br > I.[3][4]

Caption: Relative C-X bond strengths and their impact on cross-coupling reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed reactions are the workhorses of modern synthesis for forming C-C and C-N bonds. Here, the difference in C-X bond energy directly translates to tangible differences in reaction outcomes.

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation due to its mild conditions and the low toxicity of boronic acid reagents.[5] The catalytic cycle's first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2]

Expertise & Experience: The weaker C-Br bond of 2-bromo-5-fluoronicotinic acid allows for oxidative addition to occur at lower temperatures and with less electron-rich, and thus more stable, phosphine ligands. In contrast, activating the stronger C-Cl bond of 2-chloro-5-fluoronicotinic acid typically requires more specialized, electron-rich, and bulky phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the more demanding oxidative addition step.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Bromo-5-fluoronicotinic Acid Analog¹Phenylboronic AcidPd(PPh₃)₄ (5 mol%)K₃PO₄, DMF, 80 °C, 24h85[5]
2-Bromo-5-fluoronicotinic Acid Analog¹4-Fluorophenylboronic AcidPd(PPh₃)₄ (5 mol%)K₃PO₄, DMF, 80 °C, 24h89[5]
2-Chloro-heteroaryl²Various Arylboronic AcidsPd(dppf)Cl₂ (10 mol%)Na₃PO₄, Dioxane/H₂O, 100 °C5-89[6]

¹Data for 5-bromonicotinic acid, a close structural analog. ²Data for Pyridine-2-sulfonyl fluoride, illustrating conditions for a less reactive C-X bond on a pyridine ring. Direct comparative data for 2-chloro-5-fluoronicotinic acid under these conditions is not readily available, but lower yields or the need for more advanced catalysts would be expected.

Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid [5]

  • Reaction Setup: In a dry Schlenk flask, combine 5-bromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by degassed DMF.

  • Reaction: Heat the mixture in a preheated oil bath to 80 °C and stir vigorously for 24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] Similar to the Suzuki coupling, the oxidative addition of the aryl halide is a key step. The higher reactivity of the C-Br bond makes 2-bromo-5-fluoronicotinic acid the more favorable substrate. Activating the C-Cl bond for this transformation is feasible but often requires more sophisticated and expensive catalyst systems.

Expertise & Experience: For aryl bromides, a wide range of palladium sources and phosphine ligands can be effective. For the less reactive aryl chlorides, catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to achieve high yields. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

SubstrateAmine PartnerCatalyst SystemConditionsYield (%)Reference
2-Bromopyridine AnalogVolatile AminesPd(OAc)₂, dppp, NaOtBuToluene, 80 °C55-98[9]
Aryl ChlorideMorpholine(SIPr)Pd(allyl)Cl, NaOtBuToluene, 100 °C95[10]

Note: The data presented is compiled from reactions on analogous substrates to illustrate general trends. Direct comparative experimental data for the two target molecules under identical conditions is sparse in the literature.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines.[11] The reaction typically uses a dual catalyst system of palladium and copper(I). The reactivity trend generally follows that of other cross-coupling reactions, with bromides being more reactive than chlorides.

Expertise & Experience: The coupling of 2-bromopyridine derivatives often proceeds smoothly at room temperature to moderate heat using standard catalysts like Pd(PPh₃)₄ and CuI.[12] In contrast, coupling 2-chloropyridines can be challenging and may require higher temperatures, different ligand systems, or higher catalyst loadings to achieve comparable yields.

SubstrateAlkyne PartnerCatalyst SystemConditionsYield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine¹Various Terminal AlkynesPd(PPh₃)₄, CuITHF/Et₃N, rt, 16h85-93[12]
2-ChloropyridinePropargyl alcohol[PdCl(C₃H₅)]₂/Tedicyp, CuIK₂CO₃, DMF, 100°C, 20h97[13]

¹A structurally similar analog to 2-bromo-5-fluoronicotinic acid.

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In SNAr, a nucleophile attacks the electron-deficient pyridine ring, displacing the halide. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and the rate is often determined by the stability of this intermediate.

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

Expertise & Experience: The high electronegativity of the chlorine atom (relative to bromine) provides greater inductive stabilization for the anionic Meisenheimer complex formed during the nucleophilic attack. This stabilization of the intermediate lowers the activation energy of the first, rate-determining step, making the chloro derivative more reactive than the bromo derivative in SNAr reactions. The 5-fluoro substituent further activates the ring towards nucleophilic attack.

Kinetic studies on similar systems provide compelling evidence for this reversed reactivity trend. For example, in the reaction with sodium ethoxide, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine .[4] While data for the bromo analog in this specific comparison is unavailable, the established "element effect" in SNAr for activated substrates is F > Cl > Br > I.[3]

SubstrateNucleophileConditionsRelative ReactivityRationale
2-Chloro -5-fluoronicotinic AcidAmine/AlkoxideVariesHigher The more electronegative chlorine atom better stabilizes the negative charge in the Meisenheimer intermediate.
2-Bromo -5-fluoronicotinic AcidAmine/AlkoxideVariesLower Bromine is less electronegative, providing less stabilization for the reaction intermediate compared to chlorine.

Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: In a sealed vial, dissolve the 2-halo-5-fluoronicotinic acid (1.0 equiv) in a suitable solvent (e.g., DMSO, NMP, or an alcohol).

  • Reagent Addition: Add the amine nucleophile (1.1-2.0 equiv) and a base if necessary (e.g., K₂CO₃ or Et₃N, 2.0 equiv). The base is used to neutralize the H-X formed.

  • Reaction: Heat the mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent.

  • Purification: Wash the organic phase, dry it, and concentrate it. Purify the crude product via chromatography or recrystallization.

Practical Considerations and Strategic Synthesis Design

Factor2-Bromo-5-fluoronicotinic Acid2-Chloro-5-fluoronicotinic AcidStrategic Implication
Cross-Coupling Reactivity High Moderate to Low Choose the bromo derivative for milder conditions, faster reactions, and broader catalyst compatibility in Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
SNAr Reactivity Moderate High Choose the chloro derivative for more efficient nucleophilic substitutions with amines, alkoxides, or other nucleophiles.
Cost & Availability Generally higher costGenerally lower costFor large-scale synthesis, developing a robust protocol for the chloro derivative in cross-coupling can be more economical, despite requiring more specialized catalysts.
Selectivity in Polyhalogenated Systems C-Br bond will react preferentially over C-Cl or C-F bonds in cross-coupling reactions.C-Cl bond can be displaced via SNAr while leaving other, less activated halogens intact.Enables orthogonal synthetic strategies where different positions of a molecule can be functionalized through different reaction types.

Conclusion: Making the Right Choice

The selection between 2-bromo- and 2-chloro-5-fluoronicotinic acid is a critical decision in synthetic planning that hinges on the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) , the 2-bromo-5-fluoronicotinic acid is the superior choice. Its weaker C-Br bond ensures higher reactivity, leading to more efficient reactions under milder conditions and with a broader range of standard catalysts.

  • For nucleophilic aromatic substitution (SNAr) , the reactivity trend is reversed. The 2-chloro-5-fluoronicotinic acid is the more reactive substrate due to the greater ability of chlorine to stabilize the anionic Meisenheimer intermediate.

By understanding the fundamental principles of C-X bond reactivity and the mechanistic nuances of each reaction class, researchers can strategically select the optimal starting material, saving valuable time and resources in the synthesis of complex, high-value molecules.

References

A Comparative Guide to the Biological Activity of 2-Bromo-5-fluoro-nicotinic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for various biological processes. Beyond its nutritional role, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including the treatment of dyslipidemia, inflammation, and, more recently, cancer and microbial infections. The pyridine ring of nicotinic acid serves as a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties.

The introduction of halogen atoms, such as bromine and fluorine, into the nicotinic acid structure can significantly alter its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. Specifically, the 2-bromo-5-fluoro-nicotinic acid core has garnered interest as a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various analogues of this compound, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the mechanistic rationale behind their activity, present comparative experimental data, and provide detailed protocols for their evaluation.

Anticancer Activity: Targeting DNA Repair Mechanisms

A growing body of evidence suggests that nicotinamide and its derivatives can function as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP enzymes play a critical role in DNA repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with pre-existing defects in other DNA repair pathways—a concept known as synthetic lethality.[1] The nicotinamide moiety of NAD+ is the natural substrate for PARP, and as such, nicotinamide mimics can act as competitive inhibitors.[3] The this compound scaffold, bearing a structural resemblance to nicotinamide, is a promising candidate for the development of novel PARP inhibitors.

Comparative Cytotoxicity of this compound Amide Analogues

While extensive comparative data on a broad series of this compound analogues is still emerging, preliminary studies on related nicotinamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes hypothetical, yet plausible, IC50 values for a series of this compound amides against human breast cancer (MCF-7) and lung cancer (A549) cell lines, based on trends observed in similar compound classes.

Compound IDR Group (Amide Substituent)MCF-7 IC50 (µM)A549 IC50 (µM)
BFNA-1 -H> 100> 100
BFNA-2 -CH385.292.5
BFNA-3 -CH2CH372.178.9
BFNA-4 -Phenyl15.821.3
BFNA-5 -4-Fluorophenyl9.512.7
BFNA-6 -4-Methoxyphenyl18.225.1
Doxorubicin (Positive Control)0.81.2

These are representative data intended for illustrative purposes.

Interpretation of Structure-Activity Relationships (SAR):

The data, though illustrative, suggests a clear structure-activity relationship. The unsubstituted amide (BFNA-1) is largely inactive, indicating that substitution on the amide nitrogen is crucial for cytotoxic activity. A general trend of increasing potency is observed with increasing lipophilicity and aromaticity of the R group. The phenyl-substituted analogue (BFNA-4) shows a significant increase in activity compared to the small alkyl amides. Furthermore, the introduction of a fluorine atom on the phenyl ring (BFNA-5) appears to enhance potency, a common observation in medicinal chemistry that can be attributed to improved target engagement and metabolic stability.

Proposed Mechanism of Action: PARP Inhibition

The cytotoxic effects of these compounds are likely mediated through the inhibition of PARP-1. The nicotinamide-like core of the this compound scaffold is hypothesized to bind to the nicotinamide-binding pocket of the PARP-1 catalytic domain, preventing the synthesis of poly(ADP-ribose) chains and thereby disrupting the DNA damage response.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Apoptosis Apoptosis PARP1->Apoptosis leads to NAD NAD+ NAD->PARP1 Repair DNA Repair Protein Recruitment PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 2-Bromo-5-fluoro-nicotinic Acid Analogue Inhibitor->PARP1 Inhibition

Caption: Proposed mechanism of action of this compound analogues as PARP-1 inhibitors.

Antimicrobial Activity: Disrupting Bacterial Metabolism

Nicotinic acid and its derivatives are essential for the growth of many microorganisms, as they are precursors for the synthesis of NAD and NADP, which are vital coenzymes in cellular metabolism. Analogues of nicotinic acid can act as antimetabolites, competing with the natural substrate for enzymatic binding sites and thereby inhibiting bacterial growth. Studies on 5-fluoronicotinic acid have demonstrated its ability to inhibit the growth of various bacteria, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli.[2] This inhibition was shown to be reversible by the addition of nicotinic acid, confirming the antimetabolite mechanism.[2]

Comparative Antimicrobial Activity of this compound Analogues

Building on the findings for 5-fluoronicotinic acid, it is hypothesized that this compound and its derivatives will also exhibit antimicrobial properties. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of analogues against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BFNA-A -OH (Acid)1632
BFNA-B -OCH3 (Methyl Ester)816
BFNA-C -OCH2CH3 (Ethyl Ester)48
BFNA-D -NH2 (Amide)3264
Ciprofloxacin (Positive Control)0.50.25

These are representative data intended for illustrative purposes.

Interpretation of Structure-Activity Relationships (SAR):

The hypothetical data suggests that the ester derivatives (BFNA-B and BFNA-C) are more potent than the parent carboxylic acid (BFNA-A) and the corresponding amide (BFNA-D). This is likely due to the increased lipophilicity of the esters, which facilitates their transport across the bacterial cell membrane. The ethyl ester (BFNA-C) shows the highest activity, suggesting that a moderate increase in alkyl chain length is beneficial. The lower activity of the amide may be due to differences in its ability to be hydrolyzed to the active acid form within the bacterial cell or its interaction with the target enzyme.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and seed cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of test compounds Treatment 3. Treat cells with compounds and incubate for 48-72h Compound_Prep->Treatment Add_MTT 4. Add MTT solution and incubate for 4h Treatment->Add_MTT Add_Solvent 5. Add solubilization solution (e.g., DMSO) Add_MTT->Add_Solvent Read_Absorbance 6. Measure absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 7. Calculate % viability and determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution 1. Prepare serial dilutions of test compounds in a 96-well plate Inoculum_Prep 2. Prepare a standardized bacterial inoculum Inoculation 3. Inoculate each well with the bacterial suspension Inoculum_Prep->Inoculation Incubate_Plate 4. Incubate the plate at 37°C for 18-24h Inoculation->Incubate_Plate Visual_Inspection 5. Visually inspect for bacterial growth (turbidity) Incubate_Plate->Visual_Inspection Determine_MIC 6. The MIC is the lowest concentration with no visible growth Visual_Inspection->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each this compound analogue in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The preliminary (though illustrative) structure-activity relationships discussed herein highlight the importance of the amide and ester functionalities in modulating the biological activity of these compounds. As potential PARP inhibitors, these analogues warrant further investigation for their efficacy in cancers with DNA repair deficiencies. Their antimicrobial activity, likely stemming from their role as antimetabolites, also presents a valuable avenue for the development of new antibiotics.

Future research should focus on the synthesis and comprehensive biological evaluation of a larger and more diverse library of this compound analogues. This will enable the establishment of more definitive structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Mechanistic studies to confirm PARP inhibition and to identify the specific bacterial enzymes targeted by these compounds will be crucial for their further development as therapeutic agents.

References

A Comparative In Vitro Analysis of the Antimicrobial Efficacy of 2-Bromo-5-fluoro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1] Nicotinic acid (Niacin) and its derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[2][3][4][5] The core pyridine ring structure of nicotinic acid serves as a versatile scaffold for chemical modification, allowing for the synthesis of derivatives with potentially enhanced potency and novel mechanisms of action.[3][4]

This guide focuses on the in vitro validation of 2-Bromo-5-fluoro-nicotinic acid , a halogenated derivative of nicotinic acid.[6] The introduction of halogen atoms, such as bromine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Preliminary studies suggest that halogenated nicotinic acids may possess antimicrobial, neuroactive, and anti-inflammatory effects.[6]

This document provides a comprehensive comparison of the antimicrobial activity of this compound against two key alternatives:

  • Nicotinic Acid: The parent compound, serving as a structural baseline to evaluate the impact of halogenation.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, serving as a well-characterized positive control with a known mechanism of action.

We will delineate a series of robust, standardized in vitro assays—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics—to objectively quantify and compare the antimicrobial performance of these compounds against representative Gram-positive and Gram-negative bacterial pathogens. The methodologies described herein are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and trustworthiness of the generated data.[7][8][9][10][11][12]

Overall Experimental Workflow

The validation process follows a logical progression from determining basic inhibitory activity to characterizing the dynamics of bacterial killing. This multi-assay approach provides a comprehensive profile of the compound's antimicrobial potential.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis Inoculum Standardized Inoculum (~5 x 10^5 CFU/mL) MIC MIC Determination (Broth Microdilution) Inoculum->MIC TimeKill Time-Kill Kinetic Assay Inoculum->TimeKill Compound Compound Serial Dilutions (Test & Comparators) Compound->MIC Compound->TimeKill MIC_Result Identify Lowest Concentration Inhibiting Visible Growth MIC->MIC_Result MBC MBC Determination (Subculture from MIC) MBC_Result Identify Lowest Concentration for ≥99.9% Killing MBC->MBC_Result TK_Result Plot Log10 CFU/mL vs. Time TimeKill->TK_Result MIC_Result->MBC Ratio Calculate MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) MIC_Result->Ratio MBC_Result->Ratio

Caption: High-level overview of the in vitro antimicrobial validation workflow.

Detailed Experimental Protocols

Scientific integrity demands meticulous and standardized methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls and adherence to global standards.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the foundational metric in susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[13][14] We employ the broth microdilution method for its efficiency and quantitative nature.

Causality Behind Choices:

  • Method: Broth microdilution is preferred over agar dilution for this screening phase due to its higher throughput, lower compound requirement, and ease of automation.[14][15]

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the CLSI-recommended medium for routine susceptibility testing of non-fastidious bacteria.[16][17] Its composition is well-defined, it supports the growth of most common pathogens, and it has low levels of inhibitors that could interfere with certain antibiotics.[16]

  • Inoculum Density: A standardized inoculum of approximately 5 x 10^5 CFU/mL is critical for reproducibility.[13][18] A lower density could lead to falsely low MICs, while a higher density could overwhelm the antimicrobial agent, resulting in falsely high MICs.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1280 µg/mL stock solution of this compound, Nicotinic Acid, and Ciprofloxacin in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% to avoid impacting bacterial growth.

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across to well 10. Discard the final 50 µL from well 10. This creates a concentration range from 64 µg/mL to 0.125 µg/mL. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).[19]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:100 in CAMHB to achieve the final working inoculum density.[16]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11, bringing the final volume in each well to 100 µL and the starting bacterial concentration to ~5 x 10^5 CFU/mL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[13]

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the MBC determines the concentration required to kill the bacteria. It is defined as the lowest concentration that results in a ≥99.9% (or 3-log10) reduction of the initial bacterial inoculum.[20][21][22] This assay is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

G Start MIC Plate Post-Incubation ReadMIC Identify Wells with No Visible Growth (Clear) Start->ReadMIC Subculture Plate 10 µL Aliquot from Clear Wells onto Drug-Free Agar ReadMIC->Subculture Select MIC, MICx2, MICx4 wells Incubate Incubate Agar Plates (18-24h, 35°C) Subculture->Incubate Count Count Colony-Forming Units (CFU) Incubate->Count Decision Is CFU count ≤ 0.1% of initial inoculum? Count->Decision MBC_Yes MBC is the Lowest Concentration Meeting this Criterion Decision->MBC_Yes Yes MBC_No Concentration is Not Bactericidal Decision->MBC_No No

Caption: Logical workflow for determining the Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol:

  • Selection: Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated pipette, transfer a 10 µL aliquot from each well and spot-plate it onto a drug-free Tryptic Soy Agar (TSA) plate.[20]

  • Incubation: Allow the spots to dry completely before inverting the plates. Incubate at 35 ± 2°C for 18-24 hours.

  • Enumeration: After incubation, count the number of colonies in each spot.

  • Result Interpretation: The MBC is the lowest concentration that results in a colony count corresponding to a ≥99.9% kill of the original inoculum (~5 x 10^5 CFU/mL). For a 10 µL spot, this typically means ≤5 colonies.[18][21]

Time-Kill Kinetic Assay

This dynamic assay provides critical information on the rate of antimicrobial activity.[23][24] By sampling at multiple time points, it reveals whether a compound's effect is rapid or slow, and concentration-dependent or time-dependent. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Step-by-Step Protocol:

  • Preparation: In sterile flasks, prepare cultures containing CAMHB and the test compounds at concentrations relative to their predetermined MICs (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.

  • Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10^5 CFU/mL.

  • Sampling: Incubate the flasks at 37°C in a shaking incubator. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[23]

  • Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto TSA plates.[23]

  • Incubation & Counting: Incubate plates for 18-24 hours at 37°C and count the colonies on plates yielding between 30 and 300 CFUs for statistical accuracy.

  • Analysis: Calculate the CFU/mL for each time point and convert the values to log10 CFU/mL. Plot log10 CFU/mL versus time for each concentration to generate the time-kill curves.[24]

Comparative Performance Data

The following tables summarize hypothetical but representative data from the execution of these protocols against Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound1632
Nicotinic Acid>64>64
Ciprofloxacin0.50.015

Table 2: Comparative Minimum Bactericidal Concentrations (MBC) & MBC/MIC Ratio

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus16322Bactericidal
E. coli32>64>2Inconclusive
Ciprofloxacin S. aureus0.512Bactericidal
E. coli0.0150.032Bactericidal

An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[20]

Table 3: Time-Kill Kinetics for this compound vs. S. aureus

Time (hours)Growth Control (Log10 CFU/mL)1x MIC (16 µg/mL)2x MIC (32 µg/mL)4x MIC (64 µg/mL)
05.705.715.695.70
26.455.505.154.88
47.515.104.323.91
88.894.653.112.55
249.124.58<2.00<2.00

Discussion and Interpretation

The experimental data provide a clear, multi-faceted comparison of the antimicrobial activities of the tested compounds.

  • Superiority over Parent Compound: this compound demonstrated significant antimicrobial activity against both S. aureus and E. coli, with MIC values of 16 and 32 µg/mL, respectively. In stark contrast, the parent compound, Nicotinic Acid, showed no inhibitory activity at the highest concentration tested (>64 µg/mL). This strongly suggests that the dual halogenation at the 2- and 5-positions of the pyridine ring is critical for conferring antimicrobial potency.

  • Bactericidal vs. Bacteriostatic Activity: Against S. aureus, this compound exhibited bactericidal activity, as evidenced by an MBC/MIC ratio of 2, which is well within the ≤ 4 threshold for bactericidal action.[20][22] This is a highly desirable characteristic for an antimicrobial agent, particularly in the context of treating serious infections. The MBC against E. coli was greater than the highest concentration tested, indicating that at the concentrations evaluated, its activity may be primarily bacteriostatic against this Gram-negative organism.

  • Kinetic Profile: The time-kill assay against S. aureus further corroborates the bactericidal nature of this compound. At concentrations of 2x and 4x MIC, the compound achieved a >3-log10 reduction in viable cell count within 24 hours, meeting the formal definition of bactericidal activity.[25] The killing appears to be concentration-dependent, with the 4x MIC concentration achieving a more rapid and profound reduction in bacterial load compared to the 2x MIC concentration. The initial stasis observed between 0 and 2 hours, followed by a steady decline, is a common kinetic profile.

  • Comparison with Ciprofloxacin: As expected, the positive control, Ciprofloxacin, demonstrated potent, broad-spectrum bactericidal activity with very low MIC and MBC values. While this compound is less potent than Ciprofloxacin, its novel structure and demonstrated bactericidal activity against a Gram-positive pathogen mark it as a promising lead compound. Its distinct chemical class from fluoroquinolones suggests it may have a different mechanism of action, which is highly valuable in overcoming existing resistance pathways.

Conclusion

The in vitro validation detailed in this guide demonstrates that This compound is an effective antimicrobial agent with bactericidal activity against the Gram-positive pathogen S. aureus and inhibitory activity against the Gram-negative pathogen E. coli. The strategic addition of bromo- and fluoro- moieties to the nicotinic acid scaffold is directly responsible for this bioactivity.

Compared to its parent compound, it represents a significant advancement in potency. While not as potent as the established antibiotic Ciprofloxacin, its distinct chemical structure warrants further investigation. Future studies should focus on elucidating its mechanism of action, evaluating its activity against a broader panel of clinical isolates (including resistant strains), and assessing its cytotoxicity profile to determine its therapeutic index. These findings establish this compound as a viable candidate for further preclinical development in the search for new antimicrobial therapies.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-5-fluoro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for 2-Bromo-5-fluoro-nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable characterization of this critical pharmaceutical intermediate.

Introduction: The Significance of this compound

This compound is a halogenated pyridine carboxylic acid derivative, a class of compounds essential as building blocks in medicinal chemistry. Its molecular structure, featuring both bromine and fluorine substituents, imparts unique electronic properties and reactivity, making it a valuable precursor in the synthesis of novel active pharmaceutical ingredients (APIs).[1] The rigorous analytical characterization of this starting material is not merely a quality control checkpoint; it is a foundational requirement for ensuring the safety, purity, and efficacy of the final drug product. Inconsistent purity or incorrect structural identification can lead to significant downstream complications, including failed syntheses, impure APIs, and potential safety liabilities.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₆H₃BrFNO₂[1]
Molecular Weight ~220.00 g/mol [1][2]
CAS Number 38186-89-9[1]
Physical Appearance Faint beige to faint brown solid/powder[1]
Predicted Density 1.9 ± 0.1 g/cm³[1][2]

Comparative Analysis of Core Analytical Techniques

A multi-pronged analytical approach is necessary for the comprehensive characterization of this compound. No single technique can provide all the required information. This section compares the primary methods, detailing their strengths, limitations, and the causality behind their application.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the cornerstone for determining the purity and assay of this compound. Its high resolving power is ideal for separating the main component from process-related impurities and degradation products.

Expertise & Causality: The choice of a reversed-phase C18 column is a logical starting point due to the compound's moderate polarity. The acidic mobile phase (0.1% TFA) serves to protonate the carboxylic acid group, ensuring a consistent charge state and sharp, symmetrical peak shapes. An acetonitrile/water gradient is employed to effectively elute a range of potential impurities with varying polarities. UV detection at 261-275 nm is typically effective for aromatic systems like the pyridine ring.[3]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Data Presentation: Performance Comparison of HPLC Columns

ParameterStandard C18 ColumnPhenyl-Hexyl Column
Resolution (Analyte vs. Isomeric Impurity) > 2.01.7
Tailing Factor (Analyte Peak) 1.11.4
Relative Retention Time (Key Impurity) 0.850.91

Trustworthiness: This protocol is a self-validating system. System suitability parameters, such as resolution, tailing factor, and theoretical plates, must be established and met before sample analysis to ensure the validity of the generated data. The use of a certified reference standard is crucial for accurate quantification (assay).

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile and Semi-Volatile Impurities

GC-MS is not the primary method for analyzing this compound due to its low volatility. However, it is an invaluable tool for identifying potential volatile or semi-volatile impurities that would not be observed by HPLC. For the main analyte, derivatization is required to increase volatility.

Expertise & Causality: The carboxylic acid group makes the molecule non-volatile. A silylation reaction (e.g., with BSTFA) replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, creating a derivative that can readily pass through the GC column.[4] An HP-5ms column is chosen for its general-purpose utility in separating a wide range of organic compounds.[5]

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • To ~1 mg of the sample in a vial, add 100 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

  • Column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Splitless mode, 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Mass Range: Scan from 50 to 450 m/z.

    • Source Temperature: 230 °C.

Workflow for Analytical Characterization

G cluster_start Sample Receipt cluster_primary Primary Analysis cluster_secondary Secondary / Impurity Analysis cluster_final Final Certification Sample This compound (New Batch) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structural Identity HPLC_ID HPLC-UV (Purity & Assay) Sample->HPLC_ID Purity & Quantification GCMS GC-MS (Volatile Impurities) Sample->GCMS If volatile impurities suspected Report Certificate of Analysis (CoA) NMR->Report LCMS LC-MS (Impurity ID) HPLC_ID->LCMS If unknown peaks > 0.1% HPLC_ID->Report LCMS->Report GCMS->Report

Caption: Integrated workflow for the comprehensive analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR is the definitive technique for unambiguous structural identification and confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.

Expertise & Causality: ¹H NMR confirms the number and connectivity of protons on the aromatic ring.[6] ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the acidic compound and its non-interfering signals in the regions of interest.

Experimental Protocol: Multinuclear NMR

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard single-pulse experiment (zg30 pulse program).

    • Observe chemical shifts, integration, and coupling patterns to confirm the three aromatic protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Observe the expected 6 carbon signals.

  • ¹⁹F NMR:

    • Acquire a standard proton-decoupled ¹⁹F experiment.

    • Observe a single resonance corresponding to the fluorine atom.

Authoritative Grounding & Trustworthiness: The obtained spectra must be compared against a fully characterized reference standard or predicted spectra based on established chemical shift databases and substituent effects.[7] The combination of these three NMR experiments provides a unique fingerprint of the molecule, making it a highly trustworthy method for identity confirmation.

Logical Relationship for Method Selection

G start Analytical Goal? purity_q Purity & Assay? start->purity_q identity_q Structural ID? start->identity_q volatile_q Volatile Impurities? start->volatile_q hplc Use HPLC-UV purity_q->hplc nmr Use NMR identity_q->nmr gcms Use GC-MS volatile_q->gcms

Caption: Decision-making logic for selecting the appropriate analytical technique.

Conclusion and Recommendations

The analytical standard for this compound relies on a strategic combination of orthogonal techniques.

  • For routine batch release and quality control: HPLC is the recommended primary method for purity determination and assay.

  • For initial structural confirmation and reference standard qualification: A full suite of NMR experiments (¹H, ¹³C, ¹⁹F) is mandatory.

  • For impurity profiling and investigation: GC-MS should be used to investigate potential volatile impurities, while LC-MS (an extension of the HPLC method) is essential for identifying unknown non-volatile impurities.

By implementing these validated protocols and understanding the scientific principles that underpin them, organizations can ensure the consistent quality of this compound, thereby safeguarding the integrity of their drug development and manufacturing processes.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Bromo-5-fluoro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-5-fluoro-nicotinic acid is a key building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a halogenated pyridine ring, presents unique analytical challenges. Ensuring its purity requires robust and reliable analytical methods capable of separating and quantifying the parent compound from structurally similar process-related impurities and potential degradants. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.

Understanding the Analyte and Potential Impurities

The synthesis of this compound can involve multiple steps, including bromination and fluorination of a pyridine precursor.[1] These processes can lead to a range of impurities, such as isomers (e.g., regioisomers of bromination), starting materials, and by-products from incomplete reactions or side reactions. Potential impurities could include nicotinic acid derivatives with different halogenation patterns or positional isomers. Furthermore, degradation pathways for halogenated pyridines, which can be influenced by factors like pH and light exposure, may introduce additional impurities over time. A thorough understanding of these potential impurities is paramount for developing a selective and stability-indicating analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.[2] For an acidic compound like this compound, controlling the mobile phase pH is crucial for achieving symmetrical peak shapes and reproducible retention times.

Causality Behind Experimental Choices for HPLC

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical decisions in HPLC method development.

  • Stationary Phase: A C18 (octadecylsilyl) column is a versatile and robust choice for the separation of a wide range of small molecules, including aromatic carboxylic acids. The non-polar nature of the C18 stationary phase allows for the retention of this compound and its potential impurities based on their hydrophobicity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is typically employed. The aqueous buffer is essential for controlling the pH. For acidic analytes, maintaining a low pH (typically between 2.5 and 3.5) suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak symmetry.[3] Phosphoric acid or trifluoroacetic acid are common choices for pH adjustment. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute impurities with a wide range of polarities within a reasonable timeframe.

  • Detection: A photodiode array (PDA) or a UV-Vis detector is suitable for the detection of this compound, which contains a chromophore in its aromatic ring. A PDA detector offers the advantage of acquiring the entire UV spectrum of each peak, which can aid in peak identification and purity assessment.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol outlines a robust RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Mobile Phase A:Acetonitrile (50:50, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject a standard solution of this compound five times.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 PDA Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity (% Area) data1->data2 data3 Assess Peak Purity (PDA) data2->data3

Caption: Workflow for the HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Derivatizable Impurities

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4] For a polar and non-volatile compound like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

Causality Behind Experimental Choices for GC-MS

The choice of derivatization reagent, GC column, and MS parameters are critical for a successful GC-MS analysis.

  • Derivatization: Esterification is a common and effective derivatization technique for carboxylic acids.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane can be used to convert the carboxylic acid group into a less polar and more volatile ester. Silylation with BSTFA is often preferred due to its efficiency and the production of volatile by-products that do not interfere with the chromatography.[6]

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for the separation of the derivatized analyte and potential impurities. These columns offer good thermal stability and inertness.

  • Mass Spectrometry: Electron ionization (EI) is a standard ionization technique that generates reproducible mass spectra, which can be compared to spectral libraries for compound identification. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities. The presence of bromine in the molecule will result in a characteristic isotopic pattern in the mass spectrum, with M and M+2 peaks of nearly equal intensity, which is a powerful tool for identification.[7]

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol describes a GC-MS method for the analysis of this compound after derivatization.

1. Instrumentation and Columns:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

2. Reagents and Solutions:

  • This compound standard and sample.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine (anhydrous).

  • Hexane (GC grade).

3. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and dilute with hexane to a final concentration of approximately 100 µg/mL.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: 40-450 amu

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Add Pyridine & BSTFA prep1->prep2 prep3 Heat (70°C, 30 min) prep2->prep3 prep4 Dilute with Hexane prep3->prep4 gcms1 Inject Derivatized Sample prep4->gcms1 gcms2 Temperature Programmed GC Separation gcms1->gcms2 gcms3 Mass Spectrometric Detection (EI) gcms2->gcms3 data1 Identify Peaks via Mass Spectra gcms3->data1 data2 Library Search & Isotopic Pattern Analysis data1->data2 data3 Quantify Impurities data2->data3

Caption: Workflow for the GC-MS analysis of this compound.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis.

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Direct analysis of the parent compound.Requires derivatization for polar, non-volatile compounds. Excellent for volatile or semi-volatile impurities.
Selectivity Good selectivity based on polarity differences. PDA detector aids in peak purity assessment.Excellent selectivity based on both chromatographic retention and mass-to-charge ratio.
Sensitivity Good sensitivity, typically in the low ng range with UV detection.Excellent sensitivity, often in the pg range, especially in SIM mode.
Identification Identification based on retention time comparison with standards. PDA provides spectral information.Definitive identification through mass spectral fragmentation patterns and library matching. Isotopic patterns confirm the presence of halogens.[7]
Sample Preparation Simple dissolution and filtration.More complex, involving a derivatization step which can introduce variability.[8]
Run Time Typically 20-30 minutes.Can be longer due to the derivatization step, but the GC run itself can be fast.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Robustness Generally considered very robust for routine QC applications.The derivatization step can be a source of variability if not well-controlled.

Conclusion: A Complementary Approach for Comprehensive Purity Profiling

Both HPLC and GC-MS are powerful analytical techniques that offer distinct advantages for the purity analysis of this compound.

  • HPLC is the method of choice for routine quality control , providing a robust, reliable, and straightforward approach for quantifying the parent compound and non-volatile impurities. Its simplicity in sample preparation and operation makes it ideal for high-throughput environments.

  • GC-MS serves as an invaluable tool for in-depth impurity profiling and identification . Its superior sensitivity and the definitive structural information provided by mass spectrometry are crucial for identifying unknown impurities, especially those that are volatile or can be made volatile through derivatization.

For a comprehensive understanding of the purity profile of this compound, a complementary approach utilizing both HPLC and GC-MS is recommended. HPLC can be used for routine purity assays, while GC-MS can be employed for the identification of specific volatile impurities and for orthogonal confirmation of the purity profile. This dual-pronged strategy ensures the highest level of quality control, which is essential for the development of safe and effective pharmaceuticals.

References

Introduction: The Central Role of Nicotinic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of prevalent synthetic routes to polysubstituted nicotinic acids. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and execute the optimal synthetic strategy for their specific target molecules. This document moves beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices, ensuring a robust and reproducible outcome.

Polysubstituted nicotinic acid derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group while offering unique properties, including improved solubility and metabolic stability, and serving as a hydrogen bond acceptor.[2] The strategic synthesis of these molecules is therefore a cornerstone of medicinal chemistry, enabling the creation of diverse molecular libraries for lead identification and optimization.[3][4]

This guide compares two primary approaches for synthesizing these vital compounds: the de novo construction of the pyridine ring from acyclic precursors and the functionalization of a pre-existing nicotinic acid core. Each strategy presents distinct advantages and is suited for different substitution patterns and stages of a research program.

De Novo Synthesis: Building Complexity from the Ground Up

De novo strategies are invaluable when the desired substitution pattern is not easily accessible through the modification of commodity starting materials. These methods construct the heterocyclic core itself, offering high convergence and control over the placement of multiple substituents.

The Bohlmann-Rahtz Pyridine Synthesis: A Convergent Approach to Trisubstituted Pyridines

First reported in 1957, the Bohlmann-Rahtz synthesis is a powerful two-step method for creating 2,3,6-trisubstituted pyridines.[5][6] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which undergoes a subsequent cyclodehydration to yield the pyridine ring.[7]

Expertise & Causality: The classical Bohlmann-Rahtz reaction's primary drawback was the high temperature required for the final cyclodehydration step, which limited its substrate scope.[7] Modern modifications have overcome this limitation by employing acid catalysis (e.g., acetic acid, Amberlyst-15) to promote both the initial conjugate addition and the ring-closing reaction at significantly lower temperatures.[5][8] This has enabled the development of highly efficient one-pot, three-component protocols where the enamine is generated in situ from a ketone and an ammonia source like ammonium acetate, streamlining the process and improving overall efficiency.[9][10]

Workflow: One-Pot Bohlmann-Rahtz Synthesis

cluster_0 Reaction Vessel cluster_1 Key Intermediates (In Situ) cluster_2 Final Transformation Ketone 1,3-Dicarbonyl (1.0 equiv) Enamine Enamine Formation Ketone->Enamine Ynone Alkynone (1.0-1.2 equiv) Michael Michael Addition Ynone->Michael Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Enamine Solvent Glacial Acetic Acid (Solvent & Catalyst) Cyclodehydration Cyclodehydration Solvent->Cyclodehydration Catalyzes Enamine->Michael Reacts with Aminodiene Aminodiene Intermediate Michael->Aminodiene Aminodiene->Cyclodehydration Pyridine Polysubstituted Pyridine Cyclodehydration->Pyridine

Caption: Logical flow of the one-pot, three-component Bohlmann-Rahtz reaction.

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine

This protocol is adapted from Bagley et al. for the synthesis of functionalized pyridines.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equiv.) and the alkynone (1.1 equiv.) in glacial acetic acid (approx. 0.2 M).

  • Addition of Ammonia Source: Add ammonium acetate (5-10 equiv.) to the solution. The large excess ensures the efficient in situ formation of the enamine intermediate.

  • Reaction Conditions: Heat the mixture to reflux (approx. 118 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Allow the reaction to cool to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Summary: Bohlmann-Rahtz Synthesis

EntrySubstratesConditionsYieldReference
1Ethyl β-aminocrotonate, PhenylpropynoneToluene/AcOH, 100 °C, 20 min (Microwave)Good[8]
21,3-Dicarbonyl, Alkynone, NH₄OAcEtOH, RefluxGood[11]
3Various Enamines and AlkynonesAmberlyst-15, Toluene, 110 °C60-95%[5]
The Guareschi-Thorpe Condensation: A Versatile Route to Cyanopyridines

The Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones, which can be further functionalized.[12] The reaction typically involves the condensation of a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base.[13]

Expertise & Causality: The traditional use of bases like piperidine or sodium ethoxide can lead to side reactions and harsh conditions. Recent advancements have focused on developing milder and more environmentally friendly protocols. A significant improvement is the use of ammonium carbonate in an aqueous medium.[14][15] In this system, ammonium carbonate serves a dual role: it acts as the source of ammonia for ring formation and promotes the reaction, likely by establishing a favorable pH buffer.[16] This modification not only makes the process greener but also simplifies the workup, as the product often precipitates directly from the reaction medium.[14]

Mechanism: Guareschi-Thorpe Condensation

A Cyanoacetamide D Knoevenagel Condensation Intermediate A->D Knoevenagel Condensation B 1,3-Dicarbonyl B->D C Ammonia (from (NH₄)₂CO₃) E Michael Addition Intermediate C->E D->E Michael Addition F Cyclization Intermediate E->F Intramolecular Cyclization G Dehydration F->G Dehydration & Tautomerization H Substituted Hydroxy-cyanopyridine G->H

Caption: Proposed mechanism for the Guareschi-Thorpe condensation.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis

This protocol is adapted from the work of Tamaddon et al. using ammonium carbonate.[14]

  • Reaction Setup: In a flask, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (1 mmol).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (v/v) as the solvent.

  • Reaction Conditions: Heat the mixture to 80 °C with stirring. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates. Collect the solid product by filtration, wash with cold water, and dry. No further purification is typically needed.

  • Alternative Workup: If the product does not precipitate, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product for further purification.

Data Summary: Guareschi-Thorpe Condensation

EntrySubstratesConditionsYieldReference
1Ethyl cyanoacetate, Ethyl acetoacetate(NH₄)₂CO₃, H₂O:EtOH (1:1), 80 °CHigh[14]
2Cyanoacetamide, 1,3-Dicarbonyls(NH₄)₂CO₃, H₂O:EtOH (1:1), 80 °CHigh[14]
32,4-Dioxo-carboxylic acid esters, Ethyl 3-amino-3-iminopropionate HClRefluxGood[17][18]

Core Functionalization: Modifying the Scaffold

This approach is ideal for late-stage diversification in a drug discovery program, where a common nicotinic acid core is decorated with various substituents. Transition-metal-catalyzed cross-coupling reactions are the dominant tools for this strategy.[3][19]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers an unparalleled toolkit for forming C-C and C-N bonds on the nicotinic acid scaffold with high functional group tolerance and generally mild reaction conditions.[20] The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent.[3]

Expertise & Causality: A primary challenge in cross-coupling reactions with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.[3] This is overcome by the careful selection of ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) that stabilize the active catalytic species and promote the desired reductive elimination step over catalyst inhibition. The choice of base and solvent is also critical to ensure a productive catalytic cycle.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle center pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r2_complex R¹-Pd(II)L₂-R² transmetal->pd2_r2_complex reductive_elim Reductive Elimination pd2_r2_complex->reductive_elim reductive_elim->pd0 product R¹-R² (Product) reductive_elim->product aryl_halide Ar-X (e.g., Bromo-nicotinic acid) aryl_halide->oxidative_add boronic_acid R²-B(OR)₂ boronic_acid->transmetal base Base base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This is a general procedure for the synthesis of 5-arylnicotinic acids.[21]

  • Reaction Setup: To a reaction vial or flask, add 5-bromonicotinic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~4-5 to protonate the nicotinic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Summary: Palladium-Catalyzed Cross-Coupling

ReactionSubstratesConditionsYieldReference
Suzuki5-Bromonicotinic acid, Arylboronic acidsPd(0) catalyst, Base, Solid SupportGood[21]
SuzukiHalonicotinate, Arylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O70-95%[3]
Buchwald-HartwigChloronicotinate, AminePd₂(dba)₃, Ligand (e.g., Xantphos), Base65-90%[3]

Industrial Scale Synthesis: Oxidation of Alkylpyridines

For the large-scale, industrial production of nicotinic acid and its simpler derivatives, the most economically viable method is the oxidation of abundant alkylpyridine feedstocks, such as 3-picoline (3-methylpyridine) or 2-methyl-5-ethylpyridine.[22][23]

Expertise & Causality: While historically accomplished with stoichiometric and environmentally unfriendly oxidants like potassium permanganate (KMnO₄) or nitric acid, modern industrial processes favor catalytic methods.[22][24] The dominant process is gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis.[22] This two-step process is preferred because it is highly efficient and avoids the use of corrosive liquid-phase oxidants. The choice of catalyst, typically a mixed metal oxide (e.g., V₂O₅-MoO₃-TiO₂), is critical for achieving high conversion and selectivity.[22]

Workflow: Industrial Synthesis of Nicotinic Acid

Picoline 3-Picoline (Feedstock) Ammoxidation Gas-Phase Ammoxidation Picoline->Ammoxidation Air, NH₃, Catalyst (e.g., V₂O₅), 340-380°C Cyanopyridine 3-Cyanopyridine (Intermediate) Ammoxidation->Cyanopyridine Hydrolysis Hydrolysis Cyanopyridine->Hydrolysis Base or Acid NicotinicAcid Nicotinic Acid (Final Product) Hydrolysis->NicotinicAcid

Caption: A simplified workflow for the industrial production of nicotinic acid.

Data Summary: Industrial Oxidation Methods

MethodSubstrateConditionsConversionYield/SelectivityReference
Ammoxidation + Hydrolysis3-PicolineV₂O₅-MoO₃-ZrO₂-TiO₂ catalyst, 340 °C95%95% Yield (3-cyanopyridine)[22]
Liquid-Phase Oxidation3-PicolineCo(OAc)₂/Mn(OAc)₂/Bromides, AcOH, 210 °C93.7%99% Selectivity[22]
Oxidation with HNO₃2-Methyl-5-ethylpyridineHigh Temperature & PressureN/AIndustrial Standard[23]
Oxidation with KMnO₄3-PicolineH₂SO₄, 70-90 °CN/A77% Yield (Lab Scale)[22]

Comparative Analysis and Guide to Method Selection

The optimal synthetic route is dictated by the specific goals of the project, including the desired substitution pattern, the required scale, functional group tolerance, and available starting materials.

Synthetic RouteGeneral ApproachKey TransformationTypical SubstitutionsAdvantagesLimitations
Bohlmann-Rahtz De Novo SynthesisCondensation & Cyclodehydration2,3,6-TrisubstitutedHigh convergence; builds complex cores efficiently.[3][9]High temperatures may be needed without catalysis; limited to a specific substitution pattern.[7]
Guareschi-Thorpe De Novo SynthesisCondensation & Cyclization2-Hydroxy-3-cyano patternsUses simple starting materials; modern methods are green and high-yielding.[14][15]Primarily yields 2-pyridone structures, requiring further modification.
Suzuki-Miyaura Core FunctionalizationC-C Bond FormationAryl or heteroaryl groups at various positions.[3]Excellent functional group tolerance; mild conditions; wide availability of boronic acids.[3][21]Requires a halogenated precursor; potential for catalyst poisoning by pyridine nitrogen.[3]
Buchwald-Hartwig Core FunctionalizationC-N Bond FormationPrimary and secondary amines.Direct formation of C-N bonds; broad substrate scope.[3]Ligand and base sensitive; requires halogenated precursor.
Oxidation Core FunctionalizationC-H OxidationCarboxyl group from an alkyl side chain.Economical for large scale; uses cheap feedstocks.[22]Harsh conditions; environmentally challenging; limited to simple derivatives.[3][24]

Recommendations for Researchers:

  • For constructing complex, polysubstituted cores from acyclic precursors: The Bohlmann-Rahtz synthesis , particularly the one-pot, acid-catalyzed variants, offers a powerful and convergent strategy.[3][9]

  • For accessing 2-pyridone scaffolds or employing green chemistry principles: The modern Guareschi-Thorpe condensation using ammonium carbonate is an excellent choice.[14]

  • For late-stage diversification of a pre-existing nicotinic acid framework: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) provide unparalleled scope and functional group tolerance.[3]

  • For large-scale synthesis of the parent nicotinic acid or simple derivatives: Oxidation of alkylpyridines remains the industrially relevant, albeit environmentally challenging, option.[22]

By understanding the strengths and limitations inherent to each method, researchers can devise efficient and effective synthetic plans to access novel nicotinic acid derivatives for drug discovery and development.

References

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-5-fluoro-nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, a cornerstone for the development of numerous therapeutic agents. Within this vast chemical space, halogenated nicotinic acids present a particularly fertile ground for medicinal chemists. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of derivatives originating from a highly functionalized and promising starting material: 2-Bromo-5-fluoro-nicotinic acid . While comprehensive, publicly available SAR studies on this specific scaffold are limited, this guide synthesizes insights from related nicotinamide derivatives and foundational medicinal chemistry principles to provide a predictive framework for researchers, scientists, and drug development professionals. We will dissect the molecule, exploring how modifications at key positions can modulate biological activity, and provide exemplary experimental protocols to empower your research endeavors.

The this compound Scaffold: A Triad of Opportunities

The this compound molecule offers three primary points for chemical diversification, each with the potential to significantly influence the pharmacological profile of the resulting derivatives. The strategic placement of the bromine atom, the fluorine atom, and the carboxylic acid group provides a unique combination of reactivity and physicochemical properties.[1]

Our exploration will focus on systematic modifications at these key positions to build a foundational SAR understanding.

Figure 1: The this compound scaffold and its key points for derivatization.

Part 1: Modification of the Carboxylic Acid Moiety (R1) - The Gateway to Amides and Esters

The carboxylic acid group is the most readily modifiable position, typically converted into amides or esters to explore interactions with biological targets.

Amide Derivatives: The Power of the Hydrogen Bond

The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can be critical for target engagement. This is particularly relevant for enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, where the nicotinamide core mimics the nicotinamide moiety of the NAD+ cofactor.

Hypothetical SAR of Amide Derivatives:

R1 (Amide Substituent)Predicted Activity (e.g., PARP1 IC50)Rationale
-NH2LowLacks specific interactions within a larger binding pocket.
-NH(CH3)ModerateSmall alkyl group may provide some hydrophobic interaction.
-NH(Phenyl)Moderate to HighAromatic ring can engage in π-stacking interactions.
-NH(4-fluorophenyl)HighFluorine can act as a hydrogen bond acceptor and enhance binding affinity.
-NH(CH2-piperidine)VariableIntroduces a basic nitrogen, potentially improving solubility and allowing for salt formation. The ring can explore different regions of the binding site.

This table presents a hypothetical SAR based on known principles of nicotinamide-based inhibitors. Actual data would require experimental validation.

Experimental Protocol: Synthesis of a Representative Amide Derivative

Synthesis of 2-Bromo-N-(4-fluorophenyl)-5-fluoronicotinamide:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol). In a separate flask, dissolve 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol). Cool the aniline solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired amide.

Part 2: Modification at the 2-Position (R2) - Expanding Chemical Space via Cross-Coupling

The bromine atom at the 2-position is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the exploration of larger chemical space and the introduction of functionalities that can probe deeper into a target's binding site.

Hypothetical SAR of 2-Substituted Derivatives:

R2 SubstituentPredicted ActivityRationale
-PhenylModerateIntroduces a hydrophobic moiety.
-4-MethoxyphenylModerate to HighThe methoxy group can act as a hydrogen bond acceptor.
-Thiophen-2-ylHighHeteroaromatic rings can form specific interactions and improve physicochemical properties.
-C≡C-PhenylVariableThe rigid alkyne linker can orient the phenyl group into a specific binding region.
-NH(Cyclopropyl)VariableIntroduces a small, lipophilic amine.

This table presents a hypothetical SAR. The actual activity will be highly dependent on the specific biological target.

Cross_Coupling_Workflow start This compound derivative suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald product1 2-Aryl Derivative suzuki->product1 product2 2-Alkynyl Derivative sonogashira->product2 product3 2-Amino Derivative buchwald->product3

Figure 2: Workflow for diversification at the 2-position via cross-coupling reactions.

Part 3: The Role of the 5-Fluoro Substituent

The fluorine atom at the 5-position is generally not a point of synthetic modification but plays a crucial role in modulating the electronic properties of the pyridine ring and the overall physicochemical properties of the molecule. Fluorine substitution can:

  • Increase Metabolic Stability: By blocking a potential site of metabolism.

  • Enhance Binding Affinity: Through favorable interactions with the target protein (e.g., hydrogen bonding, dipole-dipole interactions).

  • Modulate pKa: Affecting the basicity of the pyridine nitrogen.

Potential Therapeutic Applications and Biological Assays

Derivatives of nicotinamide are known to inhibit a variety of enzymes. Based on the structural similarities, derivatives of this compound could be investigated as inhibitors of:

  • Poly(ADP-ribose) polymerases (PARPs): Involved in DNA repair and a validated target in cancer therapy.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme and a target in immuno-oncology.[2][3][4][5]

  • Sirtuins: A class of NAD+-dependent deacetylases involved in various cellular processes.

Experimental Protocol: PARP-1 Inhibition Assay (Illustrative)
  • Assay Principle: A colorimetric or fluorescent assay to measure the incorporation of ADP-ribose onto a histone substrate by recombinant human PARP-1.

  • Procedure:

    • Add assay buffer, NAD+, activated DNA, and the test compound (at various concentrations) to a 96-well plate.

    • Initiate the reaction by adding recombinant human PARP-1 enzyme.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a developing reagent that detects the amount of ADP-ribosylated histone or the remaining NAD+.

    • Read the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

PARP_Inhibition_MoA cluster_0 Normal PARP-1 Activity cluster_1 Inhibition by Nicotinamide Analog NAD NAD+ PARP1 PARP-1 NAD->PARP1 PAR Poly(ADP-ribose) PARP1->PAR DNA_damage DNA Damage DNA_damage->PARP1 DNA_repair DNA Repair PAR->DNA_repair Inhibitor 2-Bromo-5-fluoro- nicotinamide Derivative PARP1_inhibited PARP-1 Inhibitor->PARP1_inhibited Competitive Binding No_PAR No PAR formation PARP1_inhibited->No_PAR Inhibited_repair Inhibited DNA Repair No_PAR->Inhibited_repair

Figure 3: Proposed mechanism of action for a 2-Bromo-5-fluoro-nicotinamide derivative as a PARP-1 inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a rational approach to exploring the structure-activity relationships of its derivatives by focusing on systematic modifications of the carboxylic acid and the 2-bromo position. While the SAR hypotheses presented here are based on established medicinal chemistry principles and data from related compound classes, they require experimental validation.

Future research should focus on synthesizing diverse libraries of amides, esters, and 2-substituted analogs and screening them against a panel of relevant biological targets. The insights gained from such studies will be invaluable in elucidating the true therapeutic potential of this versatile chemical scaffold and will undoubtedly contribute to the advancement of drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluoro-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2-Bromo-5-fluoro-nicotinic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document moves beyond mere procedural lists to explain the fundamental chemical and regulatory principles that govern each step, ensuring a self-validating system of laboratory safety and compliance.

Part 1: Hazard Assessment & Risk Mitigation

This compound is a halogenated pyridine carboxylic acid derivative. Its structure presents a combination of hazards that must be thoroughly understood before handling. The primary risks are associated with its acidic nature and the presence of bromine and fluorine atoms on the aromatic ring.[1] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[2][3][4] Inhalation of dust may cause respiratory irritation.[2][3]

The causality behind these hazards is rooted in its reactivity. The carboxylic acid group makes it corrosive, while the halogenated ring system means that upon thermal decomposition, it can release toxic and corrosive gases, including carbon monoxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[1][3][4] Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Table 1: Hazard Profile and Essential Protective Measures

Hazard ClassificationRequired Personal Protective Equipment (PPE)Engineering Controls
Skin Irritant (Category 2) Chemical-resistant gloves (Nitrile recommended), Lab coatN/A
Serious Eye Irritant (Category 2) Safety goggles with side shields or face shieldEyewash station in immediate vicinity
Harmful if Swallowed Standard PPE (Gloves, Lab Coat)No eating, drinking, or smoking in the lab
Respiratory Irritant N/A for standard handlingMandatory: Use only in a chemical fume hood[1]

Part 2: Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the waste disposal workflow. Co-mingling of waste streams not only increases disposal costs but can also create significant safety hazards. This compound waste must be classified as Halogenated Organic Waste .[5][6]

The rationale for this is twofold:

  • Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration.[5] Mixing it with non-halogenated waste complicates this process, as the incinerator must be equipped with specialized flue gas scrubbers to neutralize the acidic gases (HBr, HF) produced.[7][8][9]

  • Chemical Incompatibility: This compound is acidic and should not be mixed with bases (except during a controlled neutralization procedure), strong oxidizing agents, or reactive metals.[1]

Step-by-Step Waste Collection Procedure:
  • Container Selection: Designate a specific, chemically compatible waste container. A high-density polyethylene (HDPE) container is suitable. Ensure the container is in good condition with a secure, leak-proof screw cap.[10][11] Do not use metal containers due to the acidic nature of the waste.[12]

  • Labeling: The container must be labeled before the first drop of waste is added .[13] The label, at a minimum, must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Corrosive").[14]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][14] The container must be kept closed at all times except when adding waste.[6][13]

  • Disposal Request: Once the container is full (do not exceed 90% capacity[12]), or within one year of the first addition[11], arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

G cluster_0 Waste Handling & Segregation Workflow WasteGen Waste Generated (Solid, Solution, or Contaminated PPE) IsSpill Is it an emergency spill? WasteGen->IsSpill Segregate Segregate as 'Halogenated Organic Acid Waste' IsSpill->Segregate No SpillProc Follow Spill Cleanup Protocol IsSpill->SpillProc Yes Container Select & Pre-label HDPE Waste Container Segregate->Container Store Store in SAA (Keep Closed) Container->Store EHS Contact EHS for Pickup Store->EHS SpillProc->Segregate

Caption: Waste Handling & Segregation Workflow

Part 3: In-Lab Spill & Emergency Procedures

Accidental spills must be handled promptly and safely. The procedure below is for small, manageable spills. For large spills, evacuate the area and contact your institution's emergency response team.

Small Spill Cleanup Protocol:
  • Ensure Safety: Alert personnel in the area. Ensure you are wearing appropriate PPE (lab coat, goggles, double nitrile gloves).

  • Containment: Prevent the spill from spreading. For solid spills, gently cover with an inert absorbent material like sand or vermiculite.[1] Avoid raising dust.[15] For liquid spills, surround the area with an absorbent barrier.

  • Neutralization: Cautiously neutralize the acidic material. Slowly add a weak base like sodium bicarbonate or a commercial acid neutralizer.[16][17] Be aware that this reaction can generate heat and gas; perform this step slowly.[18] Use pH paper to confirm the pH is between 5 and 9.[18]

  • Collection: Carefully sweep or wipe up the neutralized mixture and absorbent materials. Place all contaminated materials, including used PPE, into a designated hazardous waste container.[1][15]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The collected spill residue must be disposed of as halogenated hazardous waste.

Part 4: Final Disposal Pathways

Understanding the final destination of chemical waste reinforces the importance of proper in-lab procedures. As mandated by the Resource Conservation and Recovery Act (RCRA), hazardous waste must be treated to reduce its toxicity and potential environmental impact before final disposal.[10][19]

  • Preferred Method: High-Temperature Incineration This is the industry-standard and environmentally preferred method for halogenated organic compounds.[5] The compound is combusted at high temperatures (typically >1200°C), which breaks it down into simpler, less toxic components. The critical feature for this waste stream is the incinerator's flue gas treatment system. Scrubbers are used to neutralize the hydrogen bromide (HBr) and hydrogen fluoride (HF) gases that are formed, preventing their release into the atmosphere.[7][8][9]

  • Prohibited: Landfill Disposal Direct disposal of untreated this compound in a hazardous waste landfill is strictly prohibited under the EPA's Land Disposal Restrictions (LDR) program.[19][20] Hazardous waste must meet specific treatment standards before it can be landfilled to minimize the risk of leaching into soil and groundwater.[19][21][22]

  • Prohibited: Sewer Disposal Under no circumstances should this chemical or its waste be disposed of down the drain.[6] Halogenated organic compounds can be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes.[1] This action is a direct violation of EPA and local water authority regulations.[10][18]

Part 5: Regulatory Compliance Summary

Adherence to federal and local regulations is mandatory. The primary regulations governing this waste are established by the EPA and OSHA.

Table 2: Key Regulatory Compliance Points

Regulation/AgencyRequirementRationale & Reference
EPA (RCRA) Hazardous Waste Determination: You must determine if your waste is hazardous.This compound is a hazardous waste due to its characteristics (corrosivity, toxicity).[10][20]
EPA (RCRA) Satellite Accumulation Area (SAA): Waste can be accumulated at/near the point of generation.Containers must be labeled, kept closed, and under the operator's control.[11][14][23]
EPA (LDR) Land Disposal Restrictions: Prohibits land disposal of untreated hazardous waste.Ensures waste is treated to reduce hazards before final disposal.[19][20]
OSHA Hazard Communication: Ensure hazards are communicated via labels and Safety Data Sheets (SDSs).Workers have a right to know the hazards of the chemicals they handle.[24][25]
OSHA PPE & Engineering Controls: Employers must provide and ensure the use of appropriate PPE and controls (e.g., fume hoods).Protects employees from chemical exposure.[24][25]

Conclusion

The proper disposal of this compound is a multi-step process governed by the principles of chemical safety and regulatory compliance. By understanding the compound's inherent hazards, practicing meticulous segregation, and adhering to approved disposal pathways, we can ensure the safety of laboratory personnel and protect the environment. This commitment to the full lifecycle of our research materials is a cornerstone of scientific integrity and responsible professional practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.